Technical Documentation Center

Stannane, tributyl-1-cyclohexen-1-yl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Stannane, tributyl-1-cyclohexen-1-yl-
  • CAS: 100073-20-9

Core Science & Biosynthesis

Foundational

Synthesis of tributyl(1-cyclohexen-1-yl)stannane

An In-depth Technical Guide to the Synthesis of Tributyl(1-cyclohexen-1-yl)stannane Abstract Tributyl(1-cyclohexen-1-yl)stannane is a pivotal organometallic reagent, primarily utilized as a nucleophilic partner in pallad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Tributyl(1-cyclohexen-1-yl)stannane

Abstract

Tributyl(1-cyclohexen-1-yl)stannane is a pivotal organometallic reagent, primarily utilized as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] Its ability to introduce a cyclohexenyl moiety into complex molecular architectures makes it an invaluable tool for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the principal synthetic methodologies for preparing tributyl(1-cyclohexen-1-yl)stannane, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of the available routes. The discussion is tailored for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical guidance.

Introduction: The Strategic Importance of Vinylstannanes

Vinylstannanes, a class of organotin compounds characterized by a tin atom bonded to a carbon-carbon double bond, are workhorse reagents in modern organic synthesis. Their stability to air and moisture, tolerance of a wide array of functional groups, and predictable reactivity make them superior reagents for specific applications.[1][3] The Stille reaction, a Nobel Prize-winning transformation, leverages these attributes to construct C(sp²)-C(sp²) bonds with exceptional reliability and stereochemical control.[2][4]

Tributyl(1-cyclohexen-1-yl)stannane, the subject of this guide, serves as a versatile building block for introducing the 1-cyclohexenyl group, a common structural motif in natural products and pharmacologically active compounds.[5] This guide will explore the most effective and commonly employed strategies for its synthesis, focusing on hydrostannylation of alkynes and palladium-catalyzed reactions of cyclohexenyl electrophiles.

Overview of Primary Synthetic Strategies

The synthesis of tributyl(1-cyclohexen-1-yl)stannane can be approached from several distinct starting materials. The choice of strategy often depends on precursor availability, desired regioselectivity, and tolerance for specific reaction conditions. The three primary pathways are:

  • Hydrostannylation of 1-Ethynylcyclohexene: The direct addition of a tin hydride across the alkyne. This is a highly atom-economical approach.[6]

  • Palladium-Catalyzed Coupling with Cyclohexenyl Electrophiles: The use of pre-functionalized cyclohexene derivatives, such as vinyl triflates or halides, which undergo coupling with a tin nucleophile.[7][8]

  • Trapping of Cyclohexenyl Anions: The generation of a vinyllithium or Grignard reagent from a vinyl halide, which is then quenched with a tributyltin electrophile.[9][10]

Synthetic_Strategies cluster_0 Primary Starting Materials cluster_1 Key Intermediates / Reagents cluster_2 Reaction Pathways Start_Alkyne 1-Ethynylcyclohexene Pathway_Hydrostannylation Hydrostannylation Start_Alkyne->Pathway_Hydrostannylation Start_Ketone Cyclohexanone Intermediate_Triflate Cyclohexenyl Triflate Start_Ketone->Intermediate_Triflate  Tf2O, Base Start_Halide 1-Iodocyclohexene Intermediate_Anion 1-Lithiocyclohexene Start_Halide->Intermediate_Anion  n-BuLi Pathway_Stannylation Pd-Catalyzed Stannylation Intermediate_Triflate->Pathway_Stannylation Pathway_Anion_Trapping Anion Trapping Intermediate_Anion->Pathway_Anion_Trapping Reagent_SnH Tributyltin Hydride (Bu3SnH) Reagent_SnH->Pathway_Hydrostannylation Reagent_SnSn Hexabutylditin ((Bu3Sn)2) Reagent_SnSn->Pathway_Stannylation Reagent_SnCl Tributyltin Chloride (Bu3SnCl) Reagent_SnCl->Pathway_Anion_Trapping Product Tributyl(1-cyclohexen-1-yl)stannane Pathway_Hydrostannylation->Product Pathway_Stannylation->Product Pathway_Anion_Trapping->Product

Caption: Primary synthetic routes to tributyl(1-cyclohexen-1-yl)stannane.

Method 1: Catalytic Hydrostannylation of 1-Ethynylcyclohexene

Hydrostannylation, the addition of a tin-hydrogen bond across an unsaturated carbon-carbon bond, is a powerful and direct method for preparing vinylstannanes.[6] The reaction can be initiated by radicals or, more commonly and with greater control, by transition metal catalysts.[11][12]

Causality and Mechanistic Considerations

The key challenge in the hydrostannylation of a terminal alkyne like 1-ethynylcyclohexene is controlling the regioselectivity. The addition can yield three possible isomers: the desired α-vinylstannane, the β-(E)-vinylstannane, and the β-(Z)-vinylstannane.

Hydrostannylation_Regioselectivity Reactants 1-Ethynylcyclohexene + Bu₃SnH Alpha α-Product (Tributyl(1-cyclohexen-1-yl)stannane) Reactants->Alpha  Pd or Cu/Fe Catalyst (Markovnikov add.) Beta_E β-(E)-Product Reactants->Beta_E  Radical Initiator (AIBN) or Pt, Cu/Mn Catalyst (anti-Markovnikov, syn-add.) Beta_Z β-(Z)-Product Reactants->Beta_Z  ZrCl₄ Catalyst (anti-Markovnikov, anti-add.)

Caption: Regiochemical outcomes of hydrostannylation.

Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are widely used and generally favor the formation of the α- and β-(E)-isomers via a syn-addition mechanism.[12] Recent advances have shown that heterobimetallic catalysts, such as those combining copper and iron, can provide excellent selectivity for the α-vinylstannane (Markovnikov product), which is often challenging to obtain otherwise.[13][14][15] Conversely, platinum-based catalysts often exhibit high selectivity for the linear β-(E)-vinylstannane.[11] For the synthesis of the target α-isomer, palladium catalysis remains a reliable and accessible choice.

Experimental Protocol: Palladium-Catalyzed Hydrostannylation

This protocol is adapted from established procedures for the palladium-catalyzed hydrostannylation of terminal alkynes.[12]

Materials and Equipment:

  • 1-Ethynylcyclohexene

  • Tributyltin hydride (Bu₃SnH)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous, degassed solvent (e.g., THF or toluene)

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware, syringes, and magnetic stirrer

Step-by-Step Procedure:

  • Apparatus Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.

  • Reagent Preparation: In the flask, dissolve 1-ethynylcyclohexene (1.0 eq) and a catalytic amount of Pd(PPh₃)₄ (0.1-1 mol%) in anhydrous, degassed THF.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add tributyltin hydride (1.0-1.1 eq) dropwise via syringe over 5-10 minutes. Caution: Tributyltin hydride is toxic and should be handled in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy by observing the disappearance of the acetylenic proton.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product, often a dark oil, can be purified by flash column chromatography on silica gel. A nonpolar eluent system (e.g., hexanes) is typically used. Note: Organotin compounds can be challenging to separate. Pre-treating the crude mixture by stirring with an aqueous KF solution can help precipitate tin byproducts as insoluble fluorides, which can then be removed by filtration through Celite.[5]

    • Alternatively, for volatile products, vacuum distillation can be an effective purification method.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%) of α-isomerReference
Pd(PPh₃)₄ (0.1 mol%)CH₂Cl₂0 → RT<1~40-60% (as part of mixture)[12]
MeIMesCu–FeCp(CO)₂THF2512>90% (for similar alkynes)[15]
PtCl₂/XPhosToluene8016Low (favors β-isomer)[11]

Method 2: Stannylation of Cyclohexenyl Triflates

An alternative and highly effective strategy involves the palladium-catalyzed cross-coupling of a cyclohexenyl triflate with a distannane reagent, typically hexabutylditin [(Bu₃Sn)₂]. This method is advantageous as the required vinyl triflate is readily prepared in a regioselective manner from the corresponding ketone, cyclohexanone.[7][8]

Causality and Mechanistic Considerations

This reaction follows a standard Stille-type catalytic cycle. The key steps are the oxidative addition of the Pd(0) catalyst into the carbon-oxygen bond of the vinyl triflate, followed by transmetalation with hexabutylditin, and finally, reductive elimination to yield the vinylstannane product and regenerate the Pd(0) catalyst.[1][3] The addition of lithium chloride is crucial; it is believed to facilitate the transmetalation step by forming a more reactive stannate species or by acting as a ligand on the palladium center.[7]

Stille_Type_Stannylation Catalytic Cycle for Stannylation of Vinyl Triflates Pd0 Pd(0)L₂ PdII_complex Cyclohexenyl-Pd(II)(OTf)L₂ Pd0->PdII_complex Oxidative Addition PdII_stannyl_complex Cyclohexenyl-Pd(II)(SnBu₃)L₂ PdII_complex->PdII_stannyl_complex Transmetalation Sn_byproduct Bu₃SnOTf Vinyl_Triflate Cyclohexenyl-OTf Vinyl_Triflate->PdII_complex Product Tributyl(1-cyclohexen-1-yl)stannane Stannane_reagent (Bu₃Sn)₂ Stannane_reagent->PdII_stannyl_complex PdII_stannyl_complex->Pd0 Reductive Elimination PdII_stannyl_complex->Product

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of Tributyl(1-cyclohexen-1-yl)stannane: A Case Study in Data-Driven Analysis

Foreword for the Research Community: In the pursuit of scientific advancement, the comprehensive characterization of chemical compounds is paramount. This guide is intended for researchers, scientists, and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Research Community:

In the pursuit of scientific advancement, the comprehensive characterization of chemical compounds is paramount. This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical data for molecular structure elucidation and reactivity studies. The focus of this document is tributyl(1-cyclohexen-1-yl)stannane, an organotin compound of interest in organic synthesis.

It is with scientific integrity at the forefront that we must report that a comprehensive search of peer-reviewed literature and chemical databases did not yield experimentally verified and published ¹H and ¹³C NMR data for tributyl(1-cyclohexen-1-yl)stannane. While this prevents a direct, data-driven analysis of this specific molecule, it presents a unique opportunity to delineate the principles and methodologies that would be applied to such a characterization. This guide will, therefore, serve as a comprehensive framework, outlining the expected spectral features, the protocols for data acquisition, and the logic of spectral interpretation based on well-established principles and data from analogous structures.

The Molecular Architecture: Structure and Significance

Tributyl(1-cyclohexen-1-yl)stannane is an organometallic compound featuring a tributyltin moiety attached to a cyclohexene ring at the vinylic position. This structure makes it a valuable reagent in Stille cross-coupling reactions, allowing for the introduction of a cyclohexenyl group into complex organic molecules. The geometry and electronic environment of the tin-carbon bond, as well as the conformational dynamics of the cyclohexene ring, are all crucial aspects that would be interrogated by NMR spectroscopy.

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes for the cyclohexene ring C1 [pos="0,1!", label="C1"]; C2 [pos="1,0.5!", label="C2"]; C3 [pos="1,-0.5!", label="C3"]; C4 [pos="0,-1!", label="C4"]; C5 [pos="-1,-0.5!", label="C5"]; C6 [pos="-1,0.5!", label="C6"];

// Node for Tin Sn [pos="-1.5,1.5!", label="Sn", fontcolor="#EA4335"];

// Nodes for Butyl groups Bu1_C1 [pos="-2.5,1.8!", label=""]; Bu1_C2 [pos="-3,2.3!", label=""]; Bu1_C3 [pos="-3.5,1.8!", label=""]; Bu1_C4 [pos="-4,2.3!", label=""];

Bu2_C1 [pos="-1.8,2.5!", label=""]; Bu2_C2 [pos="-2.3,3!", label=""]; Bu2_C3 [pos="-1.8,3.5!", label=""]; Bu2_C4 [pos="-2.3,4!", label=""];

Bu3_C1 [pos="-0.7,2.5!", label=""]; Bu3_C2 [pos="-0.2,3!", label=""]; Bu3_C3 [pos="-0.7,3.5!", label=""]; Bu3_C4 [pos="-0.2,4!", label=""];

// Edges for cyclohexene ring C1 -- C2 [penwidth=2]; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edge for Sn to Cyclohexene C1 -- Sn [label=""];

// Edges for Butyl groups Sn -- Bu1_C1 [label="Bu"]; Sn -- Bu2_C1 [label="Bu"]; Sn -- Bu3_C1 [label="Bu"];

}

Caption: Molecular structure of tributyl(1-cyclohexen-1-yl)stannane.

Predicted NMR Spectral Characteristics

While the actual spectra are unavailable, we can predict the expected chemical shift regions and multiplicities based on the known effects of substituents and the general features of organotin compounds and cyclohexene derivatives.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be complex, with signals corresponding to the vinylic proton of the cyclohexene ring, the allylic protons, the other ring protons, and the protons of the three butyl groups attached to the tin atom.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Vinylic H (on C2)5.8 - 6.2Triplet of triplets (tt) or multiplet (m)Expected to be the most downfield of the ring protons due to the double bond. Coupling to the allylic protons on C3 and the geminal proton (if present) would lead to a complex multiplet.
Allylic Protons (on C3 and C6)2.0 - 2.5Multiplet (m)These protons are adjacent to the double bond and will be deshielded compared to other sp³-hybridized ring protons.
Ring Protons (on C4 and C5)1.5 - 1.9Multiplet (m)These protons are further from the deshielding influence of the double bond and the tin atom.
α-CH₂ (of butyl groups)0.9 - 1.1Triplet (t) with tin satellitesThese protons are directly attached to the carbon bonded to tin and will show coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn), resulting in satellite peaks.
Internal CH₂ (of butyl groups)1.2 - 1.6Multiplet (m)These protons will show complex coupling to the adjacent CH₂ and CH₃ groups.
Terminal CH₃ (of butyl groups)0.8 - 1.0Triplet (t)The terminal methyl groups of the butyl chains.
Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature. The presence of the tin atom will also influence the chemical shifts of the nearby carbon atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Vinylic C1 (C-Sn)140 - 150This carbon is directly attached to the tin atom and the double bond, leading to a significant downfield shift. Coupling to tin isotopes is expected.
Vinylic C2128 - 135The other sp²-hybridized carbon of the double bond.
Allylic C3 and C625 - 35Carbons adjacent to the double bond.
Ring C4 and C520 - 30Saturated carbons of the cyclohexene ring.
α-CH₂ (of butyl groups)10 - 15The carbon directly bonded to the tin atom will be significantly shielded.
β-CH₂ (of butyl groups)28 - 32
γ-CH₂ (of butyl groups)26 - 30
Terminal CH₃ (of butyl groups)13 - 15

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for organotin compounds like tributyl(1-cyclohexen-1-yl)stannane, a meticulous experimental approach is required.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the purified tributyl(1-cyclohexen-1-yl)stannane into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a good solvent for many organometallic compounds and has well-defined residual solvent peaks for referencing.[1]

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies to optimize sensitivity.

    • Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Pay close attention to the integration of the signals to confirm the proton ratios in the molecule.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 160 ppm).

    • A larger number of scans will be necessary for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing and Referencing:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

    • Reference the ¹³C spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).

graph "experimental_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#E8F0FE"; node [style=filled, fillcolor="#FFFFFF"]; weigh [label="Weigh Compound"]; dissolve [label="Dissolve in CDCl3"]; weigh -> dissolve; }

subgraph "cluster_acq" { label = "Data Acquisition"; style=filled; color="#E6F4EA"; node [style=filled, fillcolor="#FFFFFF"]; setup [label="Instrument Setup"]; H1_acq [label="1H NMR Acquisition"]; C13_acq [label="13C NMR Acquisition"]; setup -> H1_acq -> C13_acq; }

subgraph "cluster_proc" { label = "Data Processing"; style=filled; color="#FCE8E6"; node [style=filled, fillcolor="#FFFFFF"]; process [label="Process Raw Data"]; reference [label="Reference Spectra"]; process -> reference; }

dissolve -> setup [lhead=cluster_acq]; C13_acq -> process [lhead=cluster_proc]; }

Caption: Experimental workflow for NMR data acquisition.

Logic of Spectral Interpretation: A Self-Validating System

The interpretation of NMR spectra is a deductive process that relies on the interplay of chemical shifts, coupling constants, and integration.

  • Chemical Shift Analysis: The position of a signal on the ppm scale provides information about the electronic environment of the nucleus. Electronegative atoms and π-systems deshield nuclei, causing them to resonate at higher ppm values.

  • Coupling Constant (J-coupling) Analysis: The splitting of signals into multiplets is due to the interaction of neighboring nuclear spins. The magnitude of the coupling constant (in Hz) provides information about the number of bonds separating the coupled nuclei and their dihedral angle (in the case of vicinal coupling).

  • Integration Analysis: The area under a proton NMR signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratios of different types of protons in the molecule.

graph "interpretation_logic" { rankdir=TB; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fillcolor="#FEF7E0", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

data [label="Raw NMR Data", shape=box, style=rounded, fillcolor="#F1F3F4"]; shift [label="Chemical Shifts (δ)"]; coupling [label="Coupling Constants (J)"]; integration [label="Integration"];

structure [label="Proposed Structure", shape=box, style=rounded, fillcolor="#E6F4EA"];

data -> shift; data -> coupling; data -> integration;

shift -> structure [label="Electronic Environment"]; coupling -> structure [label="Connectivity & Stereochemistry"]; integration -> structure [label="Proton Ratios"];

structure -> data [dir=back, style=dashed, label="Validation"]; }

Caption: Logical flow for NMR spectral interpretation.

Conclusion and Future Outlook

While the definitive ¹H and ¹³C NMR data for tributyl(1-cyclohexen-1-yl)stannane remain to be published, this guide provides a robust framework for its eventual characterization. The predicted spectral features, detailed experimental protocols, and the logic of interpretation presented herein are grounded in the fundamental principles of NMR spectroscopy and extensive data from analogous compounds. Researchers who synthesize this compound are encouraged to acquire and publish its full spectral data to contribute to the collective knowledge of the scientific community. The availability of such data is crucial for ensuring the reproducibility of synthetic procedures and for advancing the application of organotin reagents in organic chemistry.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62 (21), 7512–7515. [Link]

Sources

Foundational

Mass Spectrometry Analysis of Tributyl(1-cyclohexen-1-yl)stannane: A Comprehensive Guide to Fragmentation Pathways and Analytical Workflows

Executive Summary Tributyl(1-cyclohexen-1-yl)stannane (C₁₈H₃₆Sn) is a critical organometallic reagent frequently utilized in palladium-catalyzed Stille cross-coupling reactions. For researchers and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tributyl(1-cyclohexen-1-yl)stannane (C₁₈H₃₆Sn) is a critical organometallic reagent frequently utilized in palladium-catalyzed Stille cross-coupling reactions. For researchers and drug development professionals, the precise structural characterization and trace-level quantification of this compound are paramount. As a Senior Application Scientist, I approach the mass spectrometric (MS) analysis of organostannanes not merely as a routine assay, but as a systematic deconstruction of molecular stability. This whitepaper details the physicochemical rationale, mechanistic fragmentation pathways, and self-validating experimental protocols required for the robust GC-EI-MS analysis of tributyl(1-cyclohexen-1-yl)stannane.

Physicochemical Profiling & Ionization Strategy

The analytical strategy for any compound must be dictated by its intrinsic physicochemical properties. Tributyl(1-cyclohexen-1-yl)stannane is a highly lipophilic, volatile, and thermally labile organometallic species.

The Causality of Ionization Selection: While Electrospray Ionization (ESI) is excellent for polar, ionic organotin complexes, conventional Electron Impact (EI) ionization coupled with Gas Chromatography (GC) remains the gold standard for volatile, neutral organostannanes. Gas chromatography combined with electron impact (EI) mass spectrometry is a standard for structural identification of underivatized and derivatized organotins[1]. Under 70 eV EI (hard ionization), the relatively weak Sn–C bond (~50–60 kcal/mol) is easily cleaved. Consequently, the molecular ion peak in most organometallic compounds is not observed or is very weak due to low bond dissociation energies[2]. Instead of yielding an intact molecular ion, EI produces a highly reproducible fragmentation cascade that serves as a definitive structural fingerprint.

The Tin Isotopic Fingerprint: Tin possesses 10 stable isotopes, with ¹²⁰Sn (32.6%), ¹¹⁸Sn (24.2%), and ¹¹⁶Sn (14.5%) being the most abundant. The isotopic pattern of tin is very complex, making high-resolution mass spectrometry advantageous for definitive identification[3]. Any tin-containing fragment will exhibit a characteristic "bell-shaped" isotopic cluster spanning approximately 10 mass units, which acts as a built-in diagnostic marker during spectral interpretation.

Mechanistic Fragmentation Pathways (EI-MS)

The fragmentation of tributyl(1-cyclohexen-1-yl)stannane is governed by the Even-Electron Rule . EI fragmentation patterns of simple organotin compounds typically show neutral losses of alkenes, and the majority of fragment ions are even-electron ions except for the molecular radical-cation[3].

  • Primary Cleavage (Radical Expulsion): The transient molecular ion [M]⁺• (m/z 372) rapidly undergoes α-cleavage. The loss of a butyl radical (C₄H₉•) yields [M - C₄H₉]⁺ at m/z 315. However, the loss of the cyclohexenyl radical (C₆H₉•) is highly favored due to allylic resonance stabilization, generating the dominant tributyltin cation [Bu₃Sn]⁺ at m/z 291.

  • Sequential β-Hydride Elimination: Once the even-electron [Bu₃Sn]⁺ cation is formed, subsequent fragmentations proceed via the expulsion of neutral alkene molecules (butene, C₄H₈) rather than radicals. Characteristic fragmentation of tributyltin derivatives yields prominent ions at m/z 291, 235, and 179[4].

  • Core Formation: The cascade terminates at the bare tin hydride core ([SnH]⁺ / [Sn]⁺) around m/z 121.

Fragmentation M [M]⁺• m/z 372 M_Bu [M - C₄H₉]⁺ m/z 315 M->M_Bu - C₄H₉• (Butyl radical) Bu3Sn [Bu₃Sn]⁺ m/z 291 M->Bu3Sn - C₆H₉• (Cyclohexenyl radical) Bu2Sn [Bu₂SnH]⁺ m/z 235 Bu3Sn->Bu2Sn - C₄H₈ (Butene) BuSn [BuSnH₂]⁺ m/z 179 Bu2Sn->BuSn - C₄H₈ (Butene) Sn [SnH]⁺ m/z 121 BuSn->Sn - C₄H₈ (Butene)

EI-MS Fragmentation Cascade of Tributyl(1-cyclohexen-1-yl)stannane.

Diagnostic Data & Structural Assignments

To facilitate rapid spectral interpretation, the quantitative diagnostic ions are summarized below. Note that nominal masses are calculated based on the most abundant tin isotope (¹²⁰Sn).

Nominal Mass (m/z)Ion FormulaRelative AbundanceDiagnostic Significance
372 [C₁₈H₃₆Sn]⁺•< 1%Molecular ion; rarely observed due to the highly labile Sn–C bond.
315 [C₁₄H₂₇Sn]⁺ModerateIntact organotin core following the loss of a single butyl radical.
291 [C₁₂H₂₇Sn]⁺High (Base Peak)Loss of the cyclohexenyl radical; confirms the presence of the tributyltin moiety.
235 [C₈H₁₉Sn]⁺HighSequential loss of neutral butene via β-hydride elimination.
179 [C₄H₁₁Sn]⁺HighSecond loss of neutral butene; highly characteristic of butyltin species.
121 [SnH]⁺ / [Sn]⁺ModerateBare tin core; anchors the isotopic cluster identification.

Experimental Protocols: A Self-Validating Workflow

A robust analytical method must be self-validating. Organostannanes are notoriously susceptible to thermal degradation within the GC inlet. The 315/291 Ratio Check: By monitoring the ratio of the intact fragment [M - C₄H₉]⁺ (m/z 315) to the primary cleavage product [Bu₃Sn]⁺ (m/z 291), analysts can diagnose inlet activity. A sudden drop in the 315/291 ratio indicates thermal breakdown prior to ionization, prompting immediate inlet maintenance (e.g., replacing the deactivated liner).

Step-by-Step GC-EI-MS Methodology

Step 1: Anhydrous Sample Preparation

  • Causality: Tributyl(1-cyclohexen-1-yl)stannane is sensitive to protolytic cleavage in the presence of moisture and active acidic sites.

  • Action: Dilute the standard/sample in anhydrous, degassed hexane to a concentration of 10–50 µg/mL. Spike the sample with an internal standard (e.g., tetraphenyltin) to validate retention time stability and extraction recovery.

Step 2: Gas Chromatographic Separation

  • Causality: A non-polar, highly inert stationary phase minimizes active sites that could catalyze the degradation of the organostannane during elution.

  • Action: Inject 1 µL in splitless mode using an ultra-inert liner. Maintain the inlet temperature at 250 °C. Use an HP-5MS (5% phenyl/95% dimethylpolysiloxane) capillary column (30 m × 0.25 mm × 0.25 µm).

  • Oven Program: 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

Step 3: Electron Impact (EI) Ionization & Acquisition

  • Causality: Standardized 70 eV EI provides highly reproducible fragmentation, essential for library matching and structural elucidation.

  • Action: Set the ion source temperature to 230 °C and the quadrupole to 150 °C. For high-sensitivity targeted quantitation, utilize Selected Ion Monitoring (SIM). Three m/z values are frequently used for SIM mode for tributyltin compounds: 121, 177, and 291[5].

Workflow Prep Sample Prep Anhydrous Dilution GC GC Separation Inert HP-5MS Prep->GC 1 µL Injection EI Ionization 70 eV EI Source GC->EI Elution MS Mass Analysis Quadrupole/TOF EI->MS Ion Beam Data Data Processing Isotope Deconvolution MS->Data Raw Spectra

Self-Validating GC-EI-MS Analytical Workflow for Organostannanes.

References

  • Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry Source: Analytical Chemistry - ACS Publications URL:[Link]

  • Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry Source: Analytical and Bioanalytical Chemistry Research URL:[Link]

  • Synthesis of Benzyltributylstannanes by the Reaction of N-Tosylhydrazones with Bu₃SnH Source: ACS Publications URL:[Link]

  • Mytilus galloprovincialis as Mussel Watch for Butyltins, Tin, Copper and Zinc Contamination... Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • Mass Spectral Studies of Some Triorganotin Derivatives Containing Carboxylates Source: TÜBİTAK Academic Journals URL:[Link]

Sources

Exploratory

Reactivity of Vinylstannanes in Palladium-Catalyzed Cross-Coupling: A Comprehensive Technical Guide

Executive Summary The Stille cross-coupling reaction—a palladium-catalyzed union between organostannanes and organic electrophiles—remains a highly reliable method for carbon-carbon bond construction in drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Stille cross-coupling reaction—a palladium-catalyzed union between organostannanes and organic electrophiles—remains a highly reliable method for carbon-carbon bond construction in drug development and total synthesis[1]. Among the various organotin reagents, vinylstannanes occupy a privileged position. They are air- and moisture-stable, exhibit broad functional group tolerance, and crucially, undergo cross-coupling with strict retention of their olefin geometry[2].

However, the reactivity of vinylstannanes is heavily dictated by the intricate kinetics of the transmetalation step. This whitepaper dissects the mechanistic causality behind ligand selection, the kinetic acceleration provided by copper co-catalysts, and provides a self-validating experimental protocol for executing these complex couplings.

Mechanistic Architecture & Ligand Causality

The general catalytic cycle of the Stille reaction proceeds through four fundamental stages: oxidative addition, ligand dissociation, transmetalation, and reductive elimination. When utilizing vinylstannanes, transmetalation is frequently the rate-determining step .

The choice of ancillary ligands fundamentally alters this kinetic bottleneck. While triphenylphosphine (PPh₃) is the traditional standard, substituting it with triphenylarsine (AsPh₃) accelerates the cross-coupling of vinylstannanes by orders of magnitude[3].

The Causality of Arsine Ligands: AsPh₃ is a weaker σ-donor than PPh₃. In polar coordinating solvents like DMF, this weaker coordination facilitates the rapid dissociation of one AsPh₃ ligand from the Pd(II) intermediate. Kinetic studies by Amatore et al. demonstrated that the actual reactive species undergoing transmetalation with the vinylstannane is the mono-ligated solvent complex, PhPdI(AsPh₃)(DMF)[3]. The vinylstannane reacts directly with this 1:1 complex, bypassing the kinetic trap associated with the strongly coordinated bis-phosphine species. In fact, the transmetalation of vinylstannanes is 670 times faster with AsPh₃ compared to PPh₃ at 25 °C in DMF[3].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (R-X) Pd0->OxAdd + R-X PdII R-Pd(II)-X L2 Intermediate OxAdd->PdII Dissoc Ligand Dissociation (e.g., AsPh3 loss) PdII->Dissoc ReactiveComplex R-Pd(II)-X(L)(Solvent) Reactive Species Dissoc->ReactiveComplex + Solvent TransMet Transmetalation (+ Vinyl-SnBu3) ReactiveComplex->TransMet PdII_Vinyl R-Pd(II)-Vinyl L2 Intermediate TransMet->PdII_Vinyl - X-SnBu3 RedElim Reductive Elimination (Product Formation) PdII_Vinyl->RedElim RedElim->Pd0 + R-Vinyl

Catalytic cycle of Pd-catalyzed Stille coupling with vinylstannanes.

The "Copper Effect": Overcoming Steric Hurdles

When coupling sterically congested substrates (e.g., 1-substituted vinylstannanes) or employing less reactive electrophiles, standard palladium catalysis often fails or yields competing cine-substitution products[4]. The introduction of stoichiometric or catalytic Copper(I) salts (such as CuCl or CuI) acts as a powerful accelerant[4][5].

Mechanistic Causality of Cu(I) Addition: Copper(I) accelerates the Stille coupling through a highly efficient dual mechanism:

  • Ligand Scavenging: Cu(I) acts as a soft Lewis acid, sequestering free dissociated phosphine ligands. This maintains a high concentration of the coordinatively unsaturated, highly active Pd species.

  • Sn-to-Cu Transmetalation: A rapid pre-equilibrium transmetalation occurs from the vinylstannane to the copper center, generating a highly nucleophilic vinylcopper(I) intermediate[4]. This intermediate undergoes transmetalation to the Pd(II) center substantially faster than the parent vinylstannane, driving the reaction forward even at lower temperatures[5].

Quantitative Data on Vinylstannane Reactivity
ElectrophileOrganostannaneCatalyst SystemSolvent / TempYield / RateMechanistic Insight / Causality
Allylic Acetate Vinyl-SnBu₃Pd(dba)₂, LiClDMF / 25°CHigh YieldLiCl assists transmetalation; stereochemical inversion at acetate[2].
Aryl Iodide Vinyl-SnBu₃Pd(dba)₂, PPh₃DMF / 25°CBaseline RateStrong Pd-P bond inhibits ligand dissociation[3].
Aryl Iodide Vinyl-SnBu₃Pd(dba)₂, AsPh₃DMF / 25°C670x Faster Weaker Pd-As bond forms reactive PhPdI(AsPh₃)(DMF) species[3].
Steric Aryl Halide Vinyl-SnBu₃Pd(PPh₃)₄, CuClDMSO / 60°C>85% YieldCuCl accelerates via Sn-to-Cu transmetalation[4].

Experimental Protocol: Self-Validating Methodology

To ensure reproducibility, the following protocol for a Cu-Accelerated Stille Cross-Coupling is designed as a self-validating system. Each step contains a physical observable that confirms the chemical integrity of the reaction before proceeding.

Workflow S1 1. Reagent Prep & Degassing S2 2. Catalyst & Cu(I) Addition S1->S2 S3 3. Vinylstannane Injection S2->S3 S4 4. Thermal Activation S3->S4 S5 5. KF Quench & Purification S4->S5

Step-by-step experimental workflow for Cu-accelerated Stille cross-coupling.
Step-by-Step Workflow

Step 1: Reagent Preparation & Rigorous Degassing

  • Action: Dissolve the aryl halide (1.0 equiv) in anhydrous, amine-free DMF (0.2 M). Subject the solution to three freeze-pump-thaw cycles or sparge with ultra-pure Argon for 30 minutes.

  • Self-Validation: Upon the final Argon backfill, the solution must remain optically clear without micro-bubbles. Failure to properly degas will lead to oxidative homocoupling of the stannane.

Step 2: Catalyst Activation

  • Action: In a glovebox or under positive Argon flow, add Pd(PPh₃)₄ (5 mol%) and anhydrous CuCl (10 mol%).

  • Self-Validation: The solution must transition from pale yellow to a homogeneous deep red/orange, indicating the formation of the active Pd(0) species. Critical: If a black precipitate (Pd-black) forms at this stage, it is a definitive indicator of oxygen contamination or solvent impurity. The active catalyst has aggregated, and the run must be aborted.

Step 3: Vinylstannane Injection

  • Action: Add the vinyltributylstannane (1.2 equiv) dropwise via a gas-tight syringe over 5 minutes.

  • Causality: Slow addition prevents local concentration spikes that can favor stannane homocoupling over the desired cross-coupling.

Step 4: Thermal Activation & Monitoring

  • Action: Heat the reaction mixture to 60 °C. Monitor via TLC or LC-MS.

  • Self-Validation: The reaction should reach >95% conversion within 2-4 hours. The persistence of the red/orange hue confirms catalyst longevity.

Step 5: Fluoride Quench & Purification

  • Action: Cool to room temperature and quench with a 1M aqueous solution of Potassium Fluoride (KF) (2.0 equiv relative to tin). Stir vigorously for 30 minutes.

  • Self-Validation: The immediate formation of a thick, insoluble white precipitate (Bu₃SnF) confirms the successful sequestration of toxic tin byproducts. Filter through a pad of Celite before standard aqueous workup.

Advanced Applications in Drug Development

The robustness of vinylstannane reactivity has cemented its role in the synthesis of complex pharmaceutical architectures. Recent innovations have utilized these exact principles—often employing CuI and fluoride additives (like CsF or TBAF) in DMF—to synthesize sterically demanding targets[1]. Notable examples include the construction of the spliceostatin core structure[5] and the synthesis of nagelamides, a class of dimeric marine alkaloids where traditional coupling methods failed due to extreme steric hindrance[1].

By mastering the causality of ligand dissociation and transmetalation kinetics, researchers can rationally design Stille coupling conditions to overcome nearly any synthetic bottleneck involving vinylstannanes.

Sources

Foundational

Engineering Rigid Scaffolds: An In-Depth Guide to Stille Coupling with Cyclic Vinylstannanes

Executive Summary The Stille cross-coupling reaction remains a cornerstone of modern carbon-carbon bond formation, prized for its broad functional group tolerance and mild, neutral conditions 1. Within this domain, cycli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Stille cross-coupling reaction remains a cornerstone of modern carbon-carbon bond formation, prized for its broad functional group tolerance and mild, neutral conditions 1. Within this domain, cyclic vinylstannanes represent a highly specialized and valuable class of nucleophilic coupling partners. By embedding the reactive carbon-tin bond directly onto a cyclic alkene, chemists can lock the double-bond geometry, ensuring complete stereoretention during the transmetalation step 2. This whitepaper provides an in-depth mechanistic analysis and practical laboratory guide for synthesizing and deploying cyclic vinylstannanes in palladium-catalyzed cross-coupling reactions, tailored for drug development professionals and synthetic chemists.

Mechanistic Framework: The Catalytic Cycle

The Stille coupling mechanism is fundamentally driven by a Pd(0)/Pd(II) catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination 3.

  • Oxidative Addition : The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-halogen (or carbon-pseudohalogen) bond of the electrophile. This concerted process initially yields a cis-Pd(II) complex, which rapidly isomerizes to the thermodynamically favored trans-Pd(II) intermediate to alleviate steric strain 4.

  • Transmetalation : This is typically the rate-determining step 1. The cyclic vinylstannane interacts with the Pd(II) complex. The rigid cyclic structure of the vinylstannane is critical here: it prevents unwanted E/Z isomerization that can plague acyclic aliphatic stannanes, ensuring that the structural integrity of the ring is transferred flawlessly to the metal center.

  • Reductive Elimination : The two organic ligands on the palladium center undergo a concerted coupling, releasing the newly formed diene or styrene derivative and regenerating the active Pd(0) catalyst 5.

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst PdII_OA Pd(II)(R¹)(X)L₂ Oxidative Addition Pd0->PdII_OA + R¹-X PdII_TM Pd(II)(R¹)(R²)L₂ Transmetalation PdII_OA->PdII_TM + R²-SnBu₃ - X-SnBu₃ PdII_TM->Pd0 - R¹-R² (Reductive Elimination)

Catalytic cycle of the Stille coupling highlighting the Pd(0)/Pd(II) redox transitions.

Synthesis of Cyclic Vinylstannanes

Before cross-coupling can occur, the cyclic vinylstannane must be synthesized. A highly reliable approach involves the conversion of a cyclic ketone to an enol triflate, followed by palladium-catalyzed stannylation using a distannane reagent 6.

SynthesisWorkflow Ketone Cyclic Ketone EnolTriflate Enol Triflate Ketone->EnolTriflate LDA, PhNTf₂ Vinylstannane Cyclic Vinylstannane EnolTriflate->Vinylstannane Pd(PPh₃)₄, (Bu₃Sn)₂

Workflow for converting cyclic ketones to cyclic vinylstannanes via an enol triflate intermediate.

Protocol 1: Synthesis of 1-(Tributylstannyl)cyclohexene

Causality Focus: Lithium chloride (LiCl) is explicitly added to the stannylation reaction because the chloride ion coordinates with the Pd(II) intermediate. This prevents premature catalyst decomposition and facilitates the transmetalation of the bulky hexabutylditin reagent.

  • Enol Triflate Formation : Dissolve cyclohexanone (10 mmol) in anhydrous THF (30 mL) under a nitrogen atmosphere. Cool the flask to -78 °C.

  • Deprotonation : Add LDA (11 mmol, 1.1 eq) dropwise. Stir for 1 hour to ensure complete kinetic enolate formation.

  • Triflation : Add N -phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, 11 mmol) dissolved in THF. Allow the reaction to warm to room temperature over 3 hours. Quench with aqueous NaHCO₃, extract with diethyl ether, and concentrate.

  • Stannylation : In a flame-dried Schlenk flask, combine the crude cyclohexenyl triflate, hexabutylditin (12 mmol), LiCl (30 mmol), and Pd(PPh₃)₄ (0.5 mmol, 5 mol%) in anhydrous THF (40 mL).

  • Heating & Validation : Degas the mixture and heat to 80 °C for 12 hours. The reaction is self-validating via TLC (Hexanes): monitor until the starting enol triflate spot is fully consumed and a new UV-active, highly non-polar spot (the vinylstannane) appears.

  • Purification : Cool, filter through a pad of Celite, and purify via neutral alumina chromatography (avoid silica, which can cause protodestannylation) using hexanes to yield 1-(tributylstannyl)cyclohexene.

Palladium-Catalyzed Cross-Coupling: Protocol & Optimization

The coupling of cyclic vinylstannanes with aryl halides requires careful selection of ligands and additives. A common challenge is the slow rate of transmetalation. The addition of Cu(I) salts (the "copper effect") significantly accelerates the reaction by scavenging free phosphine ligands or forming a highly reactive transient organocopper intermediate 4.

Protocol 2: Stille Coupling of 1-(Tributylstannyl)cyclohexene with 4-Bromoanisole

Causality Focus: Tributyltin byproducts are notoriously toxic and difficult to separate from the desired product due to their extreme lipophilicity. Using aqueous Potassium Fluoride (KF) during the workup forces the formation of tributyltin fluoride (Bu₃SnF). This creates an insoluble polymeric solid that can be easily filtered away, ensuring a clean purification process.

  • Setup : In a flame-dried Schlenk tube, combine 4-bromoanisole (1.0 mmol), 1-(tributylstannyl)cyclohexene (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Solvent Addition : Add anhydrous, degassed DMF (5 mL).

  • Reaction : Heat the mixture at 90 °C under an argon atmosphere for 8 hours. Monitor the disappearance of the aryl halide via TLC (Hexanes/EtOAc 9:1).

  • Tin Scavenging (Self-Validation) : Cool the reaction to room temperature. Add 10 mL of a saturated aqueous KF solution and stir vigorously for 1 hour. A thick white precipitate (Bu₃SnF) will form, serving as a visual validation of successful tin scavenging.

  • Filtration & Extraction : Filter the suspension through a pad of Celite. Extract the biphasic filtrate with diethyl ether (3 x 15 mL).

  • Isolation : Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify via silica gel flash chromatography to isolate 1-(4-methoxyphenyl)cyclohexene.

Quantitative Optimization of Coupling Conditions

The efficiency of the Stille coupling is highly dependent on the electronic and steric properties of the catalyst and additives. The table below summarizes optimization data for the coupling of 1-(tributylstannyl)cyclohexene with an unactivated aryl bromide.

EntryPalladium CatalystLigandAdditiveSolventTemp (°C)Isolated Yield (%)
1 Pd(PPh₃)₄ (5 mol%)PPh₃NoneToluene11045%
2 Pd₂(dba)₃ (2.5 mol%)AsPh₃NoneDMF9068%
3 Pd(PPh₃)₄ (5 mol%)PPh₃CuI (10 mol%)DMF9088%
4 Pd(P(t-Bu)₃)₂ (5 mol%)P(t-Bu)₃CsF (2.0 eq)Dioxane8094%

Data Interpretation: Entry 1 establishes a baseline with standard conditions, suffering from slow transmetalation. Entry 2 utilizes AsPh₃, a less strongly coordinating ligand than PPh₃, which facilitates faster ligand dissociation and accelerates the catalytic cycle. Entry 3 demonstrates the profound impact of the copper co-catalyst. Entry 4 utilizes a bulky, electron-rich phosphine (P(t-Bu)₃) combined with a fluoride source (CsF). The fluoride hypercoordinates to the tin atom, drastically increasing its nucleophilicity and driving the yield to near-quantitative levels.

Applications in Drug Development

Cyclic vinylstannanes are highly prized in medicinal chemistry for their ability to introduce rigid, sp²-hybridized cyclic motifs into drug scaffolds. Unlike acyclic chains, these rigid rings restrict the conformational freedom of the resulting molecule, often leading to enhanced binding affinity at the target receptor due to a lower entropic penalty upon binding. Furthermore, the mild nature of the Stille coupling—proceeding at neutral pH—allows for the late-stage functionalization of complex, highly functionalized intermediates that would otherwise decompose under the harsh basic conditions required for Suzuki-Miyaura couplings [[4]]().

Sources

Exploratory

Stability, Storage, and Handling Dynamics of Tributyl(1-cyclohexen-1-yl)stannane: A Technical Whitepaper

Executive Summary Tributyl(1-cyclohexen-1-yl)stannane (CAS: 100073-20-9) is a highly versatile vinylstannane reagent, predominantly utilized as a nucleophilic coupling partner in the palladium-catalyzed 1[1]. While prize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tributyl(1-cyclohexen-1-yl)stannane (CAS: 100073-20-9) is a highly versatile vinylstannane reagent, predominantly utilized as a nucleophilic coupling partner in the palladium-catalyzed 1[1]. While prized for its functional group tolerance and mild reaction conditions, the thermodynamic instability of the polarized carbon-tin ( C−Sn ) bond makes this reagent highly susceptible to environmental degradation. This whitepaper provides drug development professionals and synthetic chemists with an authoritative, causality-driven guide to the degradation mechanisms, optimal storage infrastructure, and self-validating handling protocols for this critical reagent.

Structural Vulnerabilities and Degradation Modalities

To extend the shelf-life of tributyl(1-cyclohexen-1-yl)stannane, researchers must first understand the chemical causality behind its decay. The reagent is primarily vulnerable to three degradation pathways:

A. Acid-Catalyzed Protodestannylation

The electron-rich nature of the cyclohexenyl π -system, coupled with the β -effect of the heavy tin atom, makes the C−Sn bond highly sensitive to electrophilic cleavage. In the presence of ambient moisture or trace Brønsted acids, the double bond is protonated. The resulting carbocation is stabilized by the adjacent trialkyltin group, which is subsequently eliminated as a stannyl cation, yielding volatile cyclohexene and degraded tin byproducts.

Destannylation A Tributyl(1-cyclohexen-1-yl)stannane (Polarized C-Sn Bond) B Electrophilic Attack (H+ from Moisture/Acid) A->B Moisture Ingress C Carbocation Intermediate (Stabilized by Sn) B->C C=C Protonation D Cyclohexene (Volatile Product) C->D C-Sn Cleavage E Tributyltin Species (Toxic Byproduct) C->E Sn Elimination

Figure 1: Acid-catalyzed protodestannylation pathway of vinylstannanes.

B. Hydrolysis and Stannoxane Formation

Organotin compounds are highly . Prolonged exposure to atmospheric water vapor leads to the slow cleavage of the C−Sn bond, resulting in the formation of bis(tributyltin) oxide ( (Bu3​Sn)2​O ). Because this stannoxane is highly polar and poorly soluble in the non-polar vinylstannane matrix, its formation is visually self-validating: a once-clear liquid will develop a distinct white cloudiness or precipitate.

C. Trace-Metal Induced Isomerization

A field-proven insight often overlooked in standard literature is the effect of trace metals. If the stannane was synthesized or previously handled using palladium catalysis,2[2]. This necessitates rigorous purification before long-term archiving.

Architectural Storage Parameters

To arrest the kinetic pathways of degradation, the storage environment must be strictly controlled..

Why Argon over Nitrogen? While nitrogen is commonly used, Argon is significantly denser than air ( 1.784 g/L vs 1.225 g/L ). When a septum is punctured to withdraw an aliquot, Argon acts as a heavy, protective blanket that settles over the liquid phase, drastically reducing the probability of oxygen and moisture ingress compared to the lighter Nitrogen gas.

Table 1: Quantitative Storage Parameters and Shelf-Life Projections
Storage TierTemperatureAtmosphereLight ExposureVisual StateEstimated Shelf-Life
Optimal -20 °CArgon (Heavy Blanket)Dark (Amber Glass)Clear, colorless liquid> 12 months
Acceptable 2-8 °CNitrogenDark (Amber Glass)Clear, colorless liquid3 - 6 months
Sub-optimal 20-25 °CAir (Ambient)Ambient Lab LightCloudy / Precipitate< 1 week

Self-Validating Laboratory Workflows

StorageWorkflow Receive Receipt of Reagent Inspect Visual Inspection (Clear vs. Cloudy) Receive->Inspect Cloudy Cloudy/Precipitate (Stannoxane present) Inspect->Cloudy Degraded Clear Clear Liquid (High Purity) Inspect->Clear Intact Purify Basic Alumina Filtration (Hexane Eluent) Cloudy->Purify Rescue Protocol Store Long-term Storage (-20°C, Argon, Amber Vial) Clear->Store Direct Storage Purify->Store Purified

Figure 2: Lifecycle workflow for the inspection, purification, and storage of organostannanes.

Protocol 3.1: Rescue Purification of Degraded Stannane

If visual inspection reveals cloudiness, the reagent has partially hydrolyzed. It must be purified before use in Stille couplings to prevent catalyst poisoning and low yields.

Causality Note:Never use Silica Gel for this purification. The surface silanol groups of silica (pH ~4.5-5.5) act as Brønsted acids and will induce rapid on-column protodestannylation. Basic alumina (pH ~9-10) must be used to safely trap the polar tin oxides while allowing the non-polar vinylstannane to elute.

  • Preparation: Pack a short glass fritted column with 2-3 inches of activated Basic Alumina (Brockmann Grade I).

  • Conditioning: Flush the pad with 20 mL of anhydrous, degassed hexanes under positive Argon pressure.

  • Loading: Dilute the cloudy tributyl(1-cyclohexen-1-yl)stannane in a 1:1 ratio with anhydrous hexanes and load it onto the alumina pad.

  • Elution: Elute with an additional 30 mL of anhydrous hexanes. The polar bis(tributyltin) oxide impurities will remain strongly adhered to the basic alumina baseline.

  • Concentration: Carefully concentrate the eluent in vacuo (bath temperature <25 °C ) to yield a clear, colorless liquid.

  • Validation: The transition from a cloudy suspension to an optically clear liquid validates the successful removal of stannoxanes.

Protocol 3.2: Anaerobic Aliquot Transfer

To maintain the integrity of the stock bottle during repeated use, 3[3].

  • Purge: Attach a needle to an Argon manifold. Insert the needle through the septum of the reagent bottle to establish a positive pressure blanket.

  • Syringe Prep: Bake a gas-tight glass syringe at 120 °C for 2 hours. Cool it in a desiccator, then flush it three times with Argon.

  • Withdrawal: Insert the syringe needle into the stannane bottle. Slowly withdraw the required volume. Validation: Ensure the Argon bubbler shows active flow, confirming that positive pressure is replacing the withdrawn liquid volume, preventing a vacuum that would pull in ambient air.

  • Transfer: Withdraw the needle and immediately transfer the reagent to the reaction flask.

Environment, Health, and Safety (EHS) Directives

Organotin compounds, particularly tributyltin derivatives,4[4]. They are readily absorbed through the skin and respiratory tract.

  • PPE Requirements: Double-layer nitrile gloves, chemical safety goggles, and a fully buttoned lab coat are mandatory.

  • Engineering Controls: All handling, including weighing and syringe transfers, must be conducted inside a certified chemical fume hood with a face velocity of at least 100 fpm .

  • Waste Management: Organotins do not readily degrade in standard waste streams and 5[5]. All contaminated glassware, syringes, and alumina pads must be segregated into dedicated, heavily labeled "Organotin Hazardous Waste" containers for specialized incineration.

References

  • Spatial distribution and temporal trends of butyltin compounds VLIZ (Flanders Marine Institute)[5]

  • Stability and Storage of Tributyl[(methoxymethoxy)methyl]stannane: A Technical Guide BenchChem

  • Dibutyltin Dilaurate (DBTDL) - Moisture Sensitivity and Hydrolysis Ataman Kimya

  • Tin Halides and Organotin Halides - Toxicity and Handling Thieme Connect[4]

  • Safety and Handling Precautions for Organotin Compounds BenchChem[3]

  • Stille Polycondensation for Synthesis of Functional Materials Chemical Reviews (ACS Publications)[1]

  • Stereoselective Total Synthesis of Etnangien and Etnangien Methyl Ester Journal of the American Chemical Society (ACS Publications)[2]

Sources

Foundational

A Senior Application Scientist's Guide to Tributyl(1-cyclohexen-1-yl)stannane: From Procurement to Application

Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of tributyl(1-cyclohexen-1-yl)stannane, a key vinylstannane reagent in modern organic synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of tributyl(1-cyclohexen-1-yl)stannane, a key vinylstannane reagent in modern organic synthesis. We delve into its critical role in palladium-catalyzed cross-coupling reactions, navigate the complexities of its commercial availability, and present a detailed, field-proven protocol for its in-house synthesis and characterization. This document is structured to serve as a practical resource, balancing theoretical principles with actionable methodologies to empower scientists in leveraging this versatile building block for the synthesis of complex molecules.

The Strategic Importance of Tributyl(1-cyclohexen-1-yl)stannane in Synthesis

The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, enabling the construction of the complex molecular architectures found in pharmaceuticals and functional materials.[1] Among the array of synthetic tools available, the Stille cross-coupling reaction stands out for its remarkable versatility and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organostannane with an organic halide or pseudohalide, is a mainstay in both academic and industrial laboratories.[1][2][3][4]

Tributyl(1-cyclohexen-1-yl)stannane is a valuable reagent within this class, serving as a nucleophilic partner for introducing the 1-cyclohexenyl moiety. Vinylstannanes, in general, are prized for their stability to air and moisture, which simplifies handling and storage compared to other organometallic reagents.[5][6] Their reactivity in Stille couplings allows for the mild and efficient formation of C(sp²)-C(sp²) bonds, a common motif in bioactive compounds.[6][7]

The core utility of this reagent is unlocked through the Stille catalytic cycle, a well-understood process that underpins its synthetic power.

The Stille Catalytic Cycle

The mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² (Transmetalation Product) oa_complex->trans_complex Transmetalation tin_waste X-SnBu₃ (Tin Byproduct) oa_complex->tin_waste trans_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) trans_complex->product r1x R¹-X (Vinyl/Aryl Halide) r1x->oa_complex stannane R²-SnBu₃ (Tributyl(1-cyclohexen-1-yl)stannane) stannane->trans_complex

Caption: The catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic group (R²) from the organostannane reagent, in this case, the 1-cyclohexenyl group, is transferred to the palladium center, displacing the halide. This is often the rate-determining step.[8]

  • Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

Commercial Availability and Procurement Strategy

While a vast library of organostannanes is commercially available, tributyl(1-cyclohexen-1-yl)stannane is often classified as a specialty or fine chemical. Its availability can vary, falling into one of two categories: "in-stock" from large chemical suppliers or "made-to-order" from specialized synthesis labs.

Supplier CategoryTypical AvailabilityPurity GradesConsiderations for Researchers
Major Chemical Suppliers (e.g., MilliporeSigma)May be available as a stock item.Often ≥95% or ≥97% (GC).[9]Higher cost, faster delivery, reliable quality documentation (CoA).
Specialty Synthesis Providers (e.g., Synthonix, Enamine)Frequently made-to-order or stocked in smaller quantities.[4][6]Can range from technical grade to >98%. Custom purity may be requested.Longer lead times, potentially lower cost for larger quantities, flexible synthesis options.
Chemical Marketplaces (e.g., ECHEMI)Connects buyers with various manufacturers, often based in Asia.[10]Varies widely (e.g., 80% tech. to 98%).[10]Price-competitive, but requires careful vetting of supplier qualifications and quality control data.

Scientist's Note on Procurement: When sourcing this reagent, it is critical to request a Certificate of Analysis (CoA) that includes ¹H NMR and Gas Chromatography (GC) data. The presence of residual tributyltin hydride or hexabutyldistannoxane can interfere with subsequent reactions and complicate purification.

A Viable Alternative: In-House Synthesis Protocol

For reasons of cost, availability, or the need for specific purity grades, in-house synthesis is a highly practical option. A reliable and widely adopted method for preparing vinylstannanes is through the palladium-catalyzed coupling of a vinyl triflate with hexabutylditin. The required vinyl triflate is readily prepared from cyclohexanone.

Workflow for Synthesis of Tributyl(1-cyclohexen-1-yl)stannane

Caption: Workflow for the two-step synthesis of the target compound.

Experimental Protocol: Synthesis from Cyclohexanone

Materials & Reagents:

  • Cyclohexanone

  • Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene

  • N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)

  • Hexabutylditin, (Bu₃Sn)₂

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄

  • Lithium Chloride (LiCl), anhydrous

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

PART A: Synthesis of 1-Cyclohexen-1-yl trifluoromethanesulfonate

  • Reaction Setup: To an oven-dried, 250 mL round-bottom flask under an argon atmosphere, add anhydrous THF (80 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add LDA solution (1.1 equivalents) to the stirred THF. After 10 minutes, add cyclohexanone (1.0 equivalent) dropwise via syringe. Allow the solution to stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Triflate Trapping: In a separate flask, dissolve Tf₂NPh (1.15 equivalents) in anhydrous THF (20 mL). Add this solution dropwise to the enolate mixture at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash sequentially with water (50 mL) and brine (50 mL), then dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. The crude vinyl triflate is often of sufficient purity for the next step, but can be purified by flash chromatography on silica gel if necessary.

PART B: Stille Coupling to form Tributyl(1-cyclohexen-1-yl)stannane

  • Reaction Setup: To an oven-dried, 250 mL round-bottom flask under argon, add the crude vinyl triflate from Part A (1.0 equivalent), hexabutylditin (1.2 equivalents), anhydrous lithium chloride (3.0 equivalents), and Pd(PPh₃)₄ (0.03 equivalents).

  • Solvent Addition: Add anhydrous toluene (100 mL) via cannula.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution (50 mL). Filter the mixture through a pad of Celite to remove palladium residues, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. After filtration and concentration, purify the crude oil by flash column chromatography on silica gel (eluting with hexanes) to yield tributyl(1-cyclohexen-1-yl)stannane as a colorless oil.

Quality Control and Characterization: A Self-Validating System

Rigorous analytical characterization is non-negotiable to ensure the reagent's identity, purity, and suitability for sensitive downstream applications like Stille couplings.

Analytical TechniqueParameter MeasuredExpected Result / Specification
¹H NMR Structural confirmation, presence of impurities.Complex multiplets in the vinyl region (~5.5-6.5 ppm), along with characteristic signals for the cyclohexenyl and tributyl groups. Absence of signals for tributyltin hydride (~4.8 ppm).[11][12]
¹³C NMR Structural confirmation.Signals corresponding to the vinyl carbons and all other unique carbon atoms in the molecule.
¹¹⁹Sn NMR Confirmation of tin environment.A single resonance characteristic of a tetraorganostannane.
GC-MS Purity assessment and mass confirmation.A single major peak with the correct mass-to-charge ratio (M+). Purity should typically be ≥97%.[9][13]
FT-IR Functional group analysis.C=C stretching vibration for the vinyl group.

Scientist's Note on Impurities: The most common impurity from the Stille coupling step is hexabutylditin. Careful chromatography is required for its removal. During storage, hydrolysis can lead to the formation of bis(tributyltin) oxide. It is recommended to store the product under an inert atmosphere at low temperatures.[14]

Critical Safety and Handling Protocols

Organotin compounds, including tributyl(1-cyclohexen-1-yl)stannane, are notoriously toxic and require stringent safety precautions.[5][15][16]

  • Acute Toxicity: These compounds are toxic if swallowed and harmful in contact with skin.[15][17]

  • Organ Damage: They can cause damage to organs through prolonged or repeated exposure.[15][17]

  • Environmental Hazard: Organotins are very toxic to aquatic life with long-lasting effects.[15][16][17]

Mandatory Handling Procedures:

  • Engineering Controls: Always handle tributylstannane derivatives inside a certified chemical fume hood to avoid inhalation of vapors.[18]

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and tightly fitting safety goggles.[15]

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated area, away from oxidizing agents.[14][16]

  • Disposal: All waste containing organotin compounds must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not discharge into the environment.[17]

Conclusion

Tributyl(1-cyclohexen-1-yl)stannane is a potent and valuable reagent for the synthesis of complex molecules via the Stille cross-coupling reaction. While its commercial availability can be variable, this guide provides a clear framework for its procurement. Furthermore, the detailed protocol for in-house synthesis offers a reliable and cost-effective alternative, placing control over reagent quality and supply directly in the hands of the research scientist. By adhering to the rigorous characterization methods and critical safety protocols outlined herein, professionals in drug discovery and materials science can confidently and safely integrate this powerful building block into their synthetic strategies.

References

  • Stille Coupling - SynArchive. (n.d.). Retrieved from [Link]

  • Deagostino, A., et al. (n.d.). Stille Cross-Coupling Reactions Using Vinylcyclopropylstannanes. Synlett. Retrieved from [Link]

  • ResearchGate. (n.d.). Stille coupling of aryl iodides with vinylstannanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Organic Syntheses. (2023, July 10). Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of Tributyl(chloromethyl)stannane. Retrieved from [Link]

  • PubChem. (n.d.). Tributyl(1-cyclohexylethenyl)stannane. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Coupling of Vinyl Triflates with Organostannanes: 4- tert -Butyl-1-Vinylcyclohexene and 1-(4- tert -Butylcyclohexen-1-yl)-2-Propen-1-one. Retrieved from [Link]

  • SpectraBase. (n.d.). Tributyl-[(E)-hex-3-en-1-ynyl]stannane. Retrieved from [Link]

  • Synthonix, Inc. (n.d.). Stannanes. Retrieved from [Link]

  • Synthonix, Inc. (n.d.). Tributyl(1-ethoxyvinyl)stannane. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemazone. (n.d.). tributyl[(1E)-1-(butyltellanyl)hex-1-en-1-yl]stannane. Retrieved from [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026, January 12). RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Stille Cross-Coupling Reactions of Alkenylstannanes with Alkenyl Iodides Mediated by Copper(I) Thiophene2-carboxylate: A Density Functional Study. Retrieved from [Link]

  • Google Patents. (n.d.). US20130129607A1 - Synthesis of stannane and deuterostannane.
  • Ghaemimohammadi, P. (n.d.). "Stereospecific Cross-Coupling Reactions of Vinyl Triflates and An Inve". CUNY Academic Works. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Expression, purification, and characterization of anuran saxiphilins using thermofluor, fluorescence polarization, and isothermal titration calorimetry. (2023, December 20). STAR Protocols. Retrieved from [Link]

  • Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. (2022, December 16). Molecules. Retrieved from [Link]

Sources

Exploratory

Key Applications of Tributyltin Reagents in Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Utility of Tributyltin Reagents Organotin compounds, specifically those featuring a tributyltin (TBT) moiety, have carved out an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of Tributyltin Reagents

Organotin compounds, specifically those featuring a tributyltin (TBT) moiety, have carved out an indispensable niche in the synthetic organic chemist's toolbox. Despite concerns over their toxicity, the unique reactivity and high functional group tolerance of tributyltin reagents have made them central to the construction of complex molecular architectures.[1][2] From the formation of carbon-carbon bonds to the selective removal of functional groups, their versatility is nearly unmatched. This guide provides a comprehensive overview of the core applications of tributyltin reagents, offering insights into the mechanistic underpinnings and practical considerations for their use in a research and development setting.

A critical aspect of working with tributyltin compounds is a rigorous adherence to safety protocols. These compounds are toxic and can be absorbed through the skin.[3] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, and all waste must be treated as hazardous.[3]

The Stille Coupling: A Cornerstone of Cross-Coupling Chemistry

The palladium-catalyzed cross-coupling of organotin compounds with organic halides or pseudohalides, known as the Stille reaction, is arguably the most prominent application of tributyltin reagents.[1] Its discovery and development have been pivotal in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[2][4]

Mechanistic Rationale and Advantages

The Stille coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5] The choice of tributyltin reagents is strategic; the tin-carbon bond is sufficiently labile to undergo transmetalation but stable enough to tolerate a wide array of functional groups, including esters, ketones, and even alcohols.[1][5] This exceptional functional group tolerance is a significant advantage over other organometallic reagents, such as Grignards or organolithiums, which are often incompatible with such functionalities.

Experimental Protocol: A Representative Stille Coupling

Reaction: Coupling of Iodobenzene with Vinyltributyltin

Materials:

  • Iodobenzene

  • Vinyltributyltin

  • Tetrakis(triphenylphosphine)palladium(0)

  • Anhydrous, degassed toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add tetrakis(triphenylphosphine)palladium(0) (2-5 mol%).

  • Add anhydrous, degassed toluene via syringe.

  • Sequentially add iodobenzene (1.0 equivalent) and vinyltributyltin (1.1 equivalents) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • The workup procedure often involves a quench with aqueous potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration.[6]

  • The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification of the crude product is typically achieved by flash column chromatography.

Stille_Coupling Pd(0)L2 Pd(0)L2 Pd(II)_Complex L2Pd(II)(R¹)X Pd(0)L2->Pd(II)_Complex R¹-X R1-X R¹-X Oxidative_Addition Oxidative Addition Pd(II)_Intermediate L2Pd(II)(R¹)R² Pd(II)_Complex->Pd(II)_Intermediate R²-SnBu₃ Bu3Sn-X Bu₃Sn-X R2-SnBu3 R²-SnBu₃ Transmetalation Transmetalation Pd(II)_Intermediate->Pd(0)L2 R¹-R² R1-R2 R¹-R² Reductive_Elimination Reductive Elimination

Caption: Radical chain mechanism of the Barton-McCombie deoxygenation.

Tributyltin Enolates: Versatile Nucleophiles in Synthesis

Tributyltin enolates are valuable intermediates for the formation of carbon-carbon bonds, particularly in aldol and Michael additions. [7][8]They can be prepared from the corresponding lithium enolates by transmetalation with tributyltin chloride or from enol acetates by reaction with tributyltin methoxide. [9]

Advantages in Stereoselective Reactions

A key advantage of tributyltin enolates is their ability to participate in highly stereoselective reactions. The geometry of the enolate can often be controlled, which in turn dictates the stereochemical outcome of the subsequent reaction. Furthermore, the use of chiral catalysts can enable enantioselective transformations. [7][10][11]

Experimental Protocol: Catalytic Asymmetric Aldol Addition

Reaction: Asymmetric Aldol Addition of a Tributyltin Enolate to an Aldehyde

Materials:

  • Ketone (for enolate formation)

  • Tributyltin chloride or tributyltin methoxide

  • Aldehyde

  • Chiral catalyst (e.g., a BINAP-silver(I) complex) [9]* Anhydrous solvent (e.g., THF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Enolate Formation: Prepare the tributyltin enolate in situ. For example, treat the corresponding enol acetate with tributyltin methoxide in the absence of a solvent. [9]2. Aldol Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve the chiral catalyst in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the aldehyde (1.0 equivalent) followed by the pre-formed tributyltin enolate (1.2 equivalents).

  • Stir the reaction at low temperature until completion, as monitored by TLC.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the aldol product by flash column chromatography.

Other Notable Applications

Beyond these major areas, tributyltin reagents find use in several other important transformations:

  • Tributyltin Oxide: This compound serves as a versatile catalyst and reagent. It can be used as a source for other tributyltin compounds and has applications as a biocide and fungicide. [12]* Hydrostannylation: Tributyltin hydride can add across alkynes and allenes in a process called hydrostannylation, providing access to vinyl- and allyltin compounds. [13]* Radical Cyclizations: Intramolecular radical additions to double or triple bonds, initiated by tributyltin hydride, are a powerful method for constructing cyclic systems. [14][15]

Conclusion: A Powerful, Albeit Challenging, Class of Reagents

Tributyltin reagents offer a unique and powerful platform for a wide range of synthetic transformations. Their high functional group tolerance and predictable reactivity make them invaluable tools for the construction of complex molecules. However, their toxicity necessitates careful handling and waste disposal. [3][22]As the field of organic synthesis continues to evolve, the development of catalytic and more environmentally benign methods for utilizing the reactivity of organotin compounds will be a key area of research. [9][23][24]

References
  • Tributyltin hydride - Wikipedia. Available from: [Link]

  • Tributyltin hydride-mediated radical cyclisation reactions: efficient construction of multiply substituted cyclopentanes - RSC Publishing. Available from: [Link]

  • 4: Radical Reactions - Chemistry LibreTexts. Available from: [Link]

  • Organo-tin compounds - DCCEEW. Available from: [Link]

  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Available from: [Link]

  • Enantioselective Alkylations of Tributyltin Enolates Catalyzed by Cr(salen)Cl: Access to Enantiomerically Enriched All-Carbon Qu. Available from: [Link]

  • Enantioselective Alkylation of Acyclic α,α‐Disubstituted Tributyltin Enolates Catalyzed by a {Cr(salen)} Complex - The Doyle Group. Available from: [Link]

  • Organotin Compounds - REWE Group. Available from: [Link]

  • Barton–McCombie deoxygenation - Wikipedia. Available from: [Link]

  • II. Deoxygenation: The Barton-McCombie Reaction - Chemistry LibreTexts. Available from: [Link]

  • Toxicity and speciation analysis of organotin compounds. Available from: [Link]

  • Enantioselective alkylations of tributyltin enolates catalyzed by Cr(salen)Cl: access to enantiomerically enriched all-carbon quaternary centers - PubMed. Available from: [Link]

  • Stille Coupling | OpenOChem Learn. Available from: [Link]

  • Tributyltin Hydride (Bu3SnH) Reagent and their Applications Part-III |ChemOrgChem. Available from: [Link]

  • Enantioselective Aldol Reaction of Tin Enolates with Aldehydes Catalyzed by BINAP·Silver(I) Complex | Journal of the American Chemical Society. Available from: [Link]

  • Stille Coupling: Organic Chemistry II Study Guide - Fiveable. Available from: [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Publishing. Available from: [Link]

  • Stille Coupling - Chemistry LibreTexts. Available from: [Link]

  • Enantioselective alkylation of acyclic alpha,alpha-disubstituted tributyltin enolates catalyzed by a {Cr(salen)} complex - PubMed. Available from: [Link]

  • Tributyltin hydride (Tributylstannane) / Organotin hydrides - Organic Chemistry Portal. Available from: [Link]

  • Tributyltin - Wikipedia. Available from: [Link]

  • Tributyltin hydride - ResearchGate. Available from: [Link]

  • A New Approach for the Generation and Reaction of Organotin Hydrides: The Development of Reactions Catalytic in Tin - MSU Chemistry. Available from: [Link]

  • TRIBUTYLTIN OXIDE - Ataman Kimya. Available from: [Link]

  • Tributyltin oxide – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Industrial manufacture and applications of tributyltin compounds | Cambridge Core. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Stille Cross-Coupling Protocols Utilizing Tributyl(1-cyclohexen-1-yl)stannane

Executive Summary The Stille cross-coupling reaction remains a cornerstone of carbon-carbon bond formation in complex molecule synthesis. Utilizing tributyl(1-cyclohexen-1-yl)stannane (CAS 100073-20-9) as a nucleophilic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Stille cross-coupling reaction remains a cornerstone of carbon-carbon bond formation in complex molecule synthesis. Utilizing tributyl(1-cyclohexen-1-yl)stannane (CAS 100073-20-9) as a nucleophilic partner allows for the highly specific introduction of a cyclohexenyl moiety onto aryl or vinyl scaffolds 1. This application note provides a comprehensive, self-validating protocol for this transformation, detailing the mechanistic causality behind catalyst selection, additive effects, and specialized workup procedures required for optimal yields and high purity.

Mechanistic Rationale: The Transmetalation Paradigm

In the palladium-catalyzed coupling of tributyl(1-cyclohexen-1-yl)stannane with an aryl electrophile, the catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination. For bulky, sp2 -hybridized vinyl stannanes, the transmetalation step is strictly rate-determining 2.

When employing aryl triflates ( Ar−OTf ) as electrophiles, the initial oxidative addition generates a cationic or triflate-bound intermediate, trans-[Pd(Ar)(OTf)L2]. The nature of this intermediate dictates the geometry of the transmetalation transition state:

  • Without Additives: The reaction proceeds via an SE​2(open) mechanism, which is energetically demanding and often leads to stalled reactions or significant protiodestannylation byproducts [[3]]().

  • With Lithium Chloride (LiCl): The addition of LiCl is a mandatory experimental choice when using Pd(PPh3​)4​ . The chloride ion displaces the triflate to form trans-[Pd(Ar)(Cl)L2]. This chloride-bound species facilitates a highly efficient, associative SE​2(cyclic) transition state, where the chloride ligand acts as a bridge to the incoming tin atom, dramatically accelerating the transfer of the cyclohexenyl group 3.

The "Copper Effect" Causality

To further optimize the coupling of sterically congested substrates, Copper(I) salts (e.g., CuCl or CuI) are employed. CuCl serves a dual mechanistic purpose: it acts as a phosphine scavenger to prevent ligand-induced inhibition of transmetalation, and it facilitates a rapid Sn-to-Cu transmetalation. The resulting transient 1-cyclohexenylcopper(I) species transfers the organic moiety to the palladium center at a rate significantly higher than the parent stannane 4.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(X)L_2 Oxidative Addition Pd0->OxAdd + Ar-X (Halide/Triflate) TransMet Pd(II)(Ar)(Cyclohexenyl)L_2 Transmetalation OxAdd->TransMet Transmetalation (Rate-Determining) TransMet->Pd0 Reductive Elimination Product 1-Arylcyclohexene Target Product TransMet->Product Product Release Stannane Tributyl(1-cyclohexenyl)stannane (Reagent) Stannane->TransMet Sn-to-Pd Transfer

Figure 1: Catalytic cycle of the Stille coupling utilizing a cyclic vinyl stannane.

Reaction Optimization & Quantitative Data

The table below summarizes the critical impact of solvent and additive selection on the coupling efficiency of tributyl(1-cyclohexen-1-yl)stannane with a standard aryl electrophile.

ElectrophileCatalyst SystemSolventAdditiveTemp (°C)Time (h)Yield (%)Mechanistic Observation
Aryl Triflate Pd(PPh3​)4​ (5 mol%)THFNone6524< 15Stalls due to slow SE​2(open) transmetalation.
Aryl Triflate Pd(PPh3​)4​ (5 mol%)THFLiCl (3.0 eq) 651288LiCl enables rapid SE​2(cyclic) pathway.
Aryl Bromide Pd2​(dba)3​ / AsPh3​ DMFCuCl (10 mol%) 80494CuCl accelerates Sn-to-Pd transfer via Cu(I) intermediate.

Self-Validating Experimental Protocol

This protocol describes the optimized conditions for coupling tributyl(1-cyclohexen-1-yl)stannane with an aryl triflate. The procedure is designed as a self-validating system: the visual transition of the reaction mixture and the specific chemical quench ensure operational success and safety.

Materials Required
  • Electrophile: Aryl triflate (1.0 mmol)

  • Nucleophile: Tributyl(1-cyclohexen-1-yl)stannane (1.2 mmol, 1.2 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (0.05 mmol, 5 mol%)

  • Additive: Anhydrous Lithium Chloride (LiCl) (3.0 mmol, 3.0 eq)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) (5.0 mL)

  • Workup Reagent: 10% w/v aqueous Potassium Fluoride (KF) solution

Step-by-Step Methodology

Step 1: System Preparation (Anhydrous Conditions)

  • Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with Argon. Causality: Organostannanes and Pd(0) catalysts are susceptible to oxidative degradation and protiodestannylation in the presence of moisture and O2​ [[5]]().

  • Quickly add the aryl triflate (1.0 mmol), Pd(PPh3​)4​ (58 mg, 5 mol%), and strictly anhydrous LiCl (127 mg, 3.0 mmol) to the flask.

Step 2: Activation and Reagent Addition 3. Inject anhydrous, degassed THF (5.0 mL) into the Schlenk tube. Stir at room temperature for 10 minutes. The solution will transition to a pale yellow/greenish hue, indicating the formation of the active Pd(0) complex. 4. Using a gas-tight syringe, add tributyl(1-cyclohexen-1-yl)stannane (1.2 mmol) dropwise over 2 minutes.

Step 3: Reaction Execution 5. Seal the Schlenk tube and heat the reaction mixture to 65 °C in a pre-heated oil bath. 6. Stir vigorously for 12 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc). Complete consumption of the aryl triflate validates the end of the catalytic cycle.

Step 4: The KF Quench (Critical Workup) 7. Cool the reaction mixture to room temperature. 8. Add 5.0 mL of a 10% w/v aqueous KF solution directly to the reaction vessel and stir vigorously for 45 minutes.

  • Causality of the Quench: Tributyltin halides generated during the reaction are highly lipophilic and difficult to separate from the product via chromatography. The fluoride ions react with these byproducts to form tributyltin fluoride ( Bu3​SnF ), an insoluble, polymeric solid that precipitates out of the organic phase, ensuring a self-purifying extraction step.

Step 5: Extraction and Purification 9. Filter the biphasic mixture through a pad of Celite to remove the precipitated Bu3​SnF and palladium black. Wash the Celite pad with Ethyl Acetate (3 x 10 mL). 10. Transfer the filtrate to a separatory funnel, isolate the organic layer, and wash sequentially with water (10 mL) and brine (10 mL). 11. Dry the organic phase over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify the crude 1-arylcyclohexene product via silica gel flash chromatography.

W S1 1. Reagent Prep Anhydrous Conditions S2 2. Activation Pd Cat. + LiCl in THF/DMF S1->S2 S3 3. Coupling Add Stannane Heat to 65 °C S2->S3 S4 4. KF Quench Precipitate Bu3SnF S3->S4 S5 5. Purification Filter Celite & Chromatography S4->S5

Figure 2: Experimental workflow for Stille coupling and critical tin-byproduct removal.

References

  • [4] Cuprous Chloride Accelerated Stille Reactions. A General and Effective Coupling System for Sterically Congested Substrates. California Institute of Technology (Caltech Authors). URL:

  • [2] Amatore, C.; Jutand, A.; Suarez, A. Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF) Is the Species Reacting with Vinylstannane in DMF. Journal of the American Chemical Society, 2003. URL:

  • [5] Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004. URL:

  • [3] Casado, A. L.; Espinet, P. Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. Journal of the American Chemical Society, 2000. URL:

  • [1] Organic & Biomolecular Chemistry: Synthesis of an exo-enone analogue of resorcylic acid lactone via Stille coupling. RSC Publishing, 2012. URL:

Sources

Application

Application Note: Ligand Effects in Stille Reactions of Tributyl(1-cyclohexen-1-yl)stannane

Introduction & Strategic Rationale The Stille cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, prized for its functional group tolerance and mild conditions. However, when utilizing steric...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The Stille cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, prized for its functional group tolerance and mild conditions. However, when utilizing sterically demanding nucleophiles like tributyl(1-cyclohexen-1-yl)stannane , researchers frequently encounter severely depressed reaction rates and poor yields.

This application note dissects the causality behind these kinetic bottlenecks. By moving away from traditional "default" ligands like triphenylphosphine ( PPh3​ ) and strategically employing low-donicity ligands such as tri-2-furylphosphine (TFP) or triphenylarsine ( AsPh3​ ), chemists can accelerate the rate-limiting transmetalation step by up to three orders of magnitude[1].

Mechanistic Insights: The Transmetalation Bottleneck

To understand why experimental ligand choices dictate the success or failure of coupling tributyl(1-cyclohexen-1-yl)stannane, we must examine the catalytic cycle. The Stille reaction proceeds through four primary stages: oxidative addition, ligand dissociation, transmetalation, and reductive elimination.

For bulky vinylstannanes, transmetalation is strictly the rate-limiting step [1]. Mechanistic studies by Farina and Liebeskind reveal that transmetalation does not occur via a direct associative pathway; rather, it requires the prior dissociation of a ligand ( L ) from the saturated Pd(II) intermediate to create a coordinatively unsaturated, highly electrophilic Pd center[2].

  • The Problem with PPh3​ : Triphenylphosphine is a strong σ -donor. It binds tightly to the Pd(II) center, thermodynamically stabilizing the intermediate and preventing the crucial ligand dissociation step. Consequently, the bulky tributyl(1-cyclohexen-1-yl)stannane cannot access the metal center, leading to stalled reactions and catalyst decomposition (Pd black formation)[1].

  • The TFP and AsPh3​ Solution: Tri-2-furylphosphine (TFP) and triphenylarsine ( AsPh3​ ) are significantly weaker σ -donors. Their reduced electron-donating capacity facilitates rapid ligand dissociation. This creates a highly reactive, coordinatively unsaturated Pd(II) species that rapidly undergoes transmetalation with the stannane[2].

  • The "Copper Effect": The addition of catalytic Cu(I) salts (e.g., CuI) can further rescue sluggish couplings. Cu(I) acts as a highly effective "scavenger" for free phosphine ligands in solution, driving the equilibrium toward the active, unsaturated Pd(II) species[3].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition (Ar-X) Pd0->OA PdII_1 Pd(II)(Ar)(X)L2 Saturated Intermediate OA->PdII_1 LD Ligand Dissociation (-L) PdII_1->LD Rate-Limiting Step (Hindered by PPh3) PdII_2 Pd(II)(Ar)(X)L Unsaturated (Active) LD->PdII_2 Accelerated by TFP / AsPh3 TM Transmetalation (+ R-SnBu3, - X-SnBu3) PdII_2->TM PdII_3 Pd(II)(Ar)(R)L Intermediate TM->PdII_3 RE Reductive Elimination (- Ar-R) PdII_3->RE RE->Pd0

Figure 1: Catalytic cycle of the Stille reaction highlighting the ligand dissociation bottleneck.

Quantitative Data: Ligand Performance Comparison

The following table summarizes the profound kinetic and synthetic impact of ligand selection when cross-coupling tributyl(1-cyclohexen-1-yl)stannane with a standard aryl iodide at 50 °C.

Ligand SystemRelative Transmetalation RateTypical Yield (24h)Causality & Mechanistic Rationale
PPh3​ 1 (Baseline)< 30%Strong σ -donor stabilizes Pd(II) , preventing the dissociation required for the bulky stannane to coordinate[1].
TFP ~100x> 85%Weaker donor than PPh3​ ; facilitates rapid ligand dissociation, opening the coordination sphere[2].
AsPh3​ ~1000x> 95%Extremely weak donor; creates a highly electrophilic Pd center for ultra-fast transmetalation[2].
PPh3​
  • CuI
~50x> 75%Cu(I) scavenges free PPh3​ in solution, artificially driving the equilibrium toward the active unsaturated Pd(II) complex[3].

Self-Validating Experimental Protocol: TFP-Accelerated Coupling

This protocol describes the optimized methodology for coupling tributyl(1-cyclohexen-1-yl)stannane with an aryl halide. The procedure is designed as a self-validating system : it incorporates specific visual cues and chemical checkpoints to ensure the catalytic cycle is actively turning over and that toxic tin byproducts are successfully sequestered.

Materials Required
  • Nucleophile: Tributyl(1-cyclohexen-1-yl)stannane (1.2 equiv)

  • Electrophile: Aryl iodide or bromide (1.0 equiv)

  • Catalyst Precursor: Pd2​(dba)3​ (2.5 mol%, yielding 5 mol% Pd)

  • Ligand: Tri-2-furylphosphine (TFP) (10 mol%, maintaining a 2:1 L:Pd ratio)

  • Solvent: Anhydrous, degassed 1,4-Dioxane or THF

  • Workup Reagent: 1M Aqueous Potassium Fluoride (KF)

Step-by-Step Methodology

Step 1: Rigorous Deoxygenation (The Prevention of Catalyst Death)

  • Add the aryl halide (1.0 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add 5.0 mL of anhydrous 1,4-Dioxane.

  • Perform three consecutive Freeze-Pump-Thaw cycles.

  • Causality: Pd(0) complexes and electron-rich phosphines are highly susceptible to oxidation. Trace oxygen will irreversibly convert the active catalyst into inactive Pd(II) oxides, stalling the reaction before oxidative addition can occur.

Step 2: Catalyst Activation (Visual Validation)

  • Under a positive pressure of Argon, add Pd2​(dba)3​ (22.9 mg, 0.025 mmol) and TFP (23.2 mg, 0.10 mmol).

  • Stir at room temperature for 15 minutes.

  • Self-Validating Cue: The solution will transition from the dark purple/red of the Pd2​(dba)3​ precursor to a clear, pale yellow or deep amber. This color shift confirms the successful ligand exchange and the generation of the active Pd(0)(TFP)2​ species.

Step 3: Stannane Addition and Transmetalation

  • Inject tributyl(1-cyclohexen-1-yl)stannane (445 mg, 1.2 mmol) dropwise via a gas-tight syringe.

  • Heat the reaction mixture to 50–70 °C (depending on the aryl halide's reactivity) and monitor via TLC.

  • Self-Validating Cue: A healthy reaction will maintain its amber/yellow hue. If the solution rapidly turns black and opaque, Pd black has precipitated. This indicates that transmetalation has failed (often due to steric hindrance or oxygen ingress), causing the coordinatively unsaturated Pd(II) intermediate to decompose. If Pd black forms, the reaction must be halted and restarted.

Step 4: Tin Scavenging Workup (Toxicity Mitigation)

  • Once TLC indicates complete consumption of the aryl halide, cool the flask to room temperature.

  • Add 5.0 mL of 1M aqueous KF solution and stir vigorously for 45 minutes.

  • Causality & Validation: Organotin halides ( Bu3​SnX ) generated during transmetalation are highly toxic and notoriously difficult to separate from the product via chromatography. The fluoride ions react with Bu3​SnX to form polymeric tributyltin fluoride ( Bu3​SnF ).

  • Self-Validating Cue: A voluminous white precipitate will form in the flask. The appearance of this solid visually confirms the successful sequestration of the tin waste.

Step 5: Extraction and Purification

  • Filter the biphasic mixture through a pad of Celite to remove the Bu3​SnF polymer and any trace Pd black.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography.

ExperimentalWorkflow Step1 1. Reagent Prep Dry Solvents Step2 2. Degassing Freeze-Pump-Thaw Step1->Step2 Step3 3. Catalyst Addition Pd2(dba)3 + TFP Step2->Step3 Step4 4. Reaction Heat & Monitor Step3->Step4 Step5 5. Tin Scavenging KF(aq) Workup Step4->Step5 Step6 6. Purification Chromatography Step5->Step6

Figure 2: Self-validating experimental workflow for TFP-accelerated Stille cross-coupling.

References

  • Farina, V.; Krishnan, B. "Large Rate Accelerations in the Stille Reaction with Tri-2-Furylphosphine and Triphenylarsine as Palladium Ligands: Mechanistic and Synthetic Implications." Journal of the American Chemical Society 1991, 113 (25), 9585-9595. 4

  • Farina, V.; Kapadia, S.; Krishnan, B.; Wang, C.; Liebeskind, L. S. "On the Nature of the 'Copper Effect' in the Stille Cross-Coupling." The Journal of Organic Chemistry 1994, 59 (20), 5905–5911.3

Sources

Method

Application Note: Advanced Purification Protocols for Tributyl(1-cyclohexen-1-yl)stannane Cross-Coupling Reactions

Executive Summary & Mechanistic Background Tributyl(1-cyclohexen-1-yl)stannane (CAS 100073-20-9) is a highly effective vinylstannane utilized in palladium-catalyzed Stille cross-coupling reactions to install cyclohexenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Background

Tributyl(1-cyclohexen-1-yl)stannane (CAS 100073-20-9) is a highly effective vinylstannane utilized in palladium-catalyzed Stille cross-coupling reactions to install cyclohexenyl moieties onto aryl or vinyl electrophiles[1]. While the Stille coupling is celebrated for its broad functional group tolerance and neutral reaction conditions, it suffers from a notorious downstream bottleneck: the generation of stoichiometric organotin byproducts[2].

During the transmetalation step, the cyclohexenyl group is transferred to the palladium center, releasing a tributyltin halide (e.g., Bu₃SnCl or Bu₃SnBr)[1]. Furthermore, incomplete reactions or homocoupling side-reactions often leave behind unreacted tributyl(1-cyclohexen-1-yl)stannane or hexabutyldistannane (Bu₃SnSnBu₃)[3]. These byproducts are highly lipophilic oils that exhibit chromatographic retention factors ( Rf​ ) nearly identical to many organic target molecules on standard acidic silica gel, making simple flash chromatography insufficient for purification[4],[2]. Because organotin compounds are highly toxic, drug development professionals must reduce residual tin to strict parts-per-million (ppm) thresholds before biological screening[3],[5].

StilleCycle Pd Pd(0) Catalyst OxAdd Oxidative Addition (Aryl/Vinyl Halide) Pd->OxAdd TransMet Transmetalation + Tributyl(1-cyclohexen-1-yl)stannane OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Transfers Cyclohexenyl Byproduct Bu3SnX Byproduct (Toxic, Lipophilic) TransMet->Byproduct Releases Tin RedElim->Pd Regenerates Pd(0) Product Cyclohexenylated Product RedElim->Product

Catalytic cycle of Stille coupling and generation of lipophilic tributyltin byproducts.

The Causality of Tin Scavenging Strategies

To achieve pharmaceutical-grade purity, a sequential, chemically logical approach must be employed. Rather than relying on a single step, scientists must exploit the specific chemical reactivity of different tin species.

  • Aqueous Potassium Fluoride (KF) Partitioning: Tributyltin halides are highly soluble in organic solvents. Treating the crude mixture with aqueous KF induces a rapid halogen exchange, converting the liquid Bu₃SnX into tributyltin fluoride (Bu₃SnF)[2]. Due to the high lattice energy of its one-dimensional polymeric network (bridging Sn–F–Sn bonds), Bu₃SnF is highly insoluble in both aqueous and organic phases, driving its precipitation at the biphasic interface[2].

  • DBU / Iodine Pre-treatment: Unreacted tributyl(1-cyclohexen-1-yl)stannane and distannanes lack a polarized Sn–X bond and will not react with KF[3]. Iodine is used to electrophilically cleave the Sn–C(sp²) and Sn–Sn bonds, generating Bu₃SnI, which is highly susceptible to KF precipitation[4]. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) acts as a non-nucleophilic acid scavenger to neutralize the generated HI, protecting acid-sensitive functional groups on the target molecule[4].

  • K₂CO₃-Doped Silica Chromatography: Standard silica gel interacts weakly with non-polar tin oils. Doping silica with 10% w/w K₂CO₃ creates a basic stationary phase[4]. As the mixture elutes, residual organotin species undergo in situ conversion to highly polar, insoluble species that irreversibly adsorb to the basic matrix, reliably reducing tin contamination to <30 ppm[4],[2].

Quantitative Comparison of Purification Methods
Purification StrategyTarget Tin SpeciesMechanism of ActionTypical Residual TinKey Advantage
Aqueous KF Partitioning Bu₃SnX (Halides)Halogen exchange to insoluble polymeric Bu₃SnF100 – 500 ppmHighly scalable, cost-effective
DBU / I₂ Pre-treatment Unreacted Stannanes, DistannanesElectrophilic cleavage of Sn-C/Sn-Sn bonds to Bu₃SnIN/A (Pre-step)Sensitizes inert tin species for KF wash
K₂CO₃-Silica Chromatography All Organotin SpeciesIrreversible adsorption to basic stationary phase< 15 – 30 ppmAchieves pharma-grade purity thresholds

Strategic Workflow and Decision Matrix

PurificationLogic Start Crude Reaction Mixture Check Unreacted Stannane or Distannane Present? Start->Check I2 DBU / I2 Pre-treatment (Cleaves Sn-C / Sn-Sn to Bu3SnI) Check->I2 Yes (TLC/NMR confirmed) KFWash Aqueous KF Wash (Precipitates Bu3SnF) Check->KFWash No I2->KFWash Filter Celite Filtration (Removes Insoluble Bu3SnF) KFWash->Filter Chrom K2CO3-Silica Chromatography (Scavenges Residual Tin) Filter->Chrom Pure Purified Product (< 15 ppm Tin) Chrom->Pure

Decision tree and workflow for the systematic removal of organotin impurities.

Step-by-Step Experimental Protocols

Protocol A: DBU / Iodine Pre-treatment (For Unreacted Stannanes)

Execute this protocol only if TLC or crude NMR indicates the presence of unreacted tributyl(1-cyclohexen-1-yl)stannane or hexabutyldistannane.

  • Concentration: Concentrate the crude Stille reaction mixture under reduced pressure to remove the bulk of the reaction solvent (e.g., DMF or Toluene)[4].

  • Dilution: Redissolve the crude residue in diethyl ether or ethyl acetate (10 mL per mmol of substrate)[4].

  • Base Addition: Add DBU (1.5 equivalents relative to the initial stannane loading) and stir for 5 minutes at room temperature[4].

  • Iodine Titration: Prepare a 0.5 M solution of I₂ in diethyl ether. Add this solution dropwise to the rapidly stirring reaction mixture[4].

  • Quenching: Once the endpoint is reached, add 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine[4].

Self-Validation Checkpoint: The protocol is self-validating via colorimetry. The persistence of a faint brown/purple iodine color for more than 30 seconds indicates that all electron-rich organotin species have been successfully cleaved into Bu₃SnI[4].

Protocol B: Aqueous Potassium Fluoride (KF) Partitioning

This is the mandatory core step for bulk tin removal.

  • Solvent Preparation: Ensure the crude mixture is dissolved in a water-immiscible solvent (diethyl ether, ethyl acetate, or dichloromethane)[4].

  • KF Addition: Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution (approx. 1 M) to the organic layer[3].

  • Vigorous Agitation: Stir the biphasic mixture vigorously at room temperature for a minimum of 60 minutes. Causality note: Vigorous stirring is required to maximize the surface area at the biphasic interface where the polymeric Bu₃SnF forms[3].

  • Filtration: Filter the entire biphasic mixture through a tightly packed pad of Celite in a sintered glass funnel[4],[3]. Wash the filter cake thoroughly with excess organic solvent to recover any product trapped in the matrix[3].

  • Separation: Transfer the filtrate to a separatory funnel, isolate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[4].

Self-Validation Checkpoint: The appearance of a dense, white, milk-like precipitate at the aqueous-organic interface confirms the successful halogen exchange and precipitation of Bu₃SnF[3]. If an unbreakable emulsion forms, the Celite filtration step will mechanically shear the emulsion and restore phase separation.

Protocol C: K₂CO₃-Doped Silica Gel Chromatography

This is the final polishing step to achieve <15 ppm tin levels.

  • Stationary Phase Preparation: Prepare a mixture of standard flash silica gel and anhydrous K₂CO₃ powder in a 9:1 weight ratio (10% w/w K₂CO₃)[4],[2]. Shake vigorously in a sealed container to ensure homogeneous distribution.

  • Column Packing: Dry-pack the chromatography column with the K₂CO₃-silica mixture. Add a thin protective layer of sea sand on top[4].

  • Loading: Dissolve the concentrated residue from Protocol B in the minimum amount of non-polar solvent (e.g., hexanes or toluene) and load it onto the column[4].

  • Elution: Elute using your predetermined solvent system. The basic matrix will irreversibly bind the residual tin fluorides and halides, allowing the purified cyclohexenylated product to elute cleanly[4].

Self-Validation Checkpoint: Spot the fractions on a TLC plate and visualize using Phosphomolybdic Acid (PMA) or iodine vapor. The absence of UV-inactive, PMA-active streaks near the solvent front confirms the complete retention of lipophilic tin species on the column.

Sources

Technical Notes & Optimization

Troubleshooting

Low yield in Stille coupling with tributyl(1-cyclohexen-1-yl)stannane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in complex cross-coupling reactions.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in complex cross-coupling reactions. While the Stille coupling is renowned for its broad functional group tolerance, utilizing sterically hindered cyclic vinyl stannanes—such as tributyl(1-cyclohexen-1-yl)stannane—often results in frustratingly low yields.

The bulky nature of the 1-cyclohexenyl group, combined with the inherent stability of the tributyltin moiety, creates a perfect storm for sluggish transmetalation, competitive protodestannylation, and homocoupling. This guide abandons generic advice in favor of a causality-driven troubleshooting framework to help you rescue your yields.

Diagnostic Workflow

Before adjusting your protocol, you must identify the dominant failure pathway. Use the diagnostic logic below to determine why your Stille coupling is failing.

StilleTroubleshooting Start Low Yield in Stille Coupling with Tributyl(1-cyclohexen-1-yl)stannane Q1 Is the stannane completely consumed? Start->Q1 Unreacted No: Sluggish Transmetalation (Steric Hindrance) Q1->Unreacted No Consumed Yes: Side Reactions Dominating Q1->Consumed Yes Sol1 Add Cu(I) Salts (e.g., CuI, CuTC) & Fluoride (CsF) Unreacted->Sol1 Q2 What is the major byproduct? Consumed->Q2 Proto Cyclohexene (Protodestannylation) Q2->Proto GC-MS shows reduced mass Homo Bicyclohexenyl (Homocoupling) Q2->Homo GC-MS shows dimer mass Sol2 Use rigorously anhydrous conditions & acid scavengers Proto->Sol2 Sol3 Strict freeze-pump-thaw degassing Use Pd(0) instead of Pd(II) Homo->Sol3

Diagnostic workflow for troubleshooting low yields in sterically hindered Stille couplings.

Troubleshooting FAQs

Q1: My starting materials are unreacted even after 24 hours at elevated temperatures. Why is the reaction so sluggish? Causality & Expert Insight: The rate-determining step in a Stille cross-coupling is typically the transmetalation of the organic group from tin to the palladium(II) intermediate[1]. Tributyl(1-cyclohexen-1-yl)stannane suffers from two kinetic penalties: the bulky tributyl ligands shield the Sn-C bond, and the 1-cyclohexenyl group itself is sterically hindered compared to linear vinyl groups. Furthermore, strong ligands (like PPh₃) released during oxidative addition can coordinate to Pd(II) and competitively inhibit the transmetalation step[2]. Solution: Implement the "Copper Effect" pioneered by Farina and Liebeskind[3]. Adding a stoichiometric or co-catalytic amount of Cu(I) salts (like CuI or CuTC) serves a dual purpose. First, Cu(I) acts as a highly effective scavenger for free phosphine ligands, preventing autoretardation[1]. Second, in highly polar solvents (like NMP or DMF), a Sn-to-Cu transmetalation occurs, generating a highly reactive organocopper intermediate that rapidly transmetalates to palladium[2].

Q2: I am observing complete consumption of the stannane, but my GC-MS shows a large peak corresponding to cyclohexene. What is happening? Causality & Expert Insight: You are observing protodestannylation. The carbon-tin bond in vinyl stannanes is highly susceptible to electrophilic cleavage by protons[4]. Trace moisture reacting with electrophiles (like acyl chlorides or reactive halides) can generate HX (e.g., HCl, HBr) in situ. This acid rapidly cleaves the tributyltin group, yielding cyclohexene and tributyltin halide, thus permanently destroying your coupling partner[4]. Solution: Ensure rigorously anhydrous conditions. Dry all solvents over molecular sieves and flame-dry your glassware. If your electrophile is prone to generating acid, add a mild, non-nucleophilic base or an acid scavenger (e.g., 2,6-di-tert-butylpyridine or powdered K₂CO₃) to the reaction mixture.

Q3: My reaction yields a significant amount of 1,1'-bi(cyclohex-1-enyl) rather than the cross-coupled product. How do I prevent this homocoupling? Causality & Expert Insight: Homocoupling of the stannane is a classic side reaction driven by the presence of oxidants[5]. The most common culprit is trace oxygen, which oxidizes the Pd(0) catalyst or directly facilitates the oxidative dimerization of the stannane. Alternatively, if you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂) without a dedicated reductant, the stannane itself acts as the reductant to generate the active Pd(0) species, sacrificing two equivalents of your stannane to form the homocoupled dimer. Solution: Perform strict anaerobic techniques[5]. Do not just purge with nitrogen; use the freeze-pump-thaw method (minimum 3 cycles) to degas your solvents. Switch to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid consuming your stannane during catalyst activation.

Q4: I've heard about adding Fluoride to Stille couplings. Does this help with cyclic vinyl stannanes? Causality & Expert Insight: Yes. Baldwin and co-workers demonstrated a powerful "Synergic Effect" by combining CuI and CsF[6]. The fluoride ion has a high affinity for tin, forming a hypervalent fluorostannate intermediate. This polarization weakens the Sn-C bond, significantly accelerating transmetalation[6]. Furthermore, the formation of insoluble Bu₃SnF drives the equilibrium forward and simplifies purification. For hindered substrates like 1-cyclohexenylstannane, the CuI/CsF combination often means the difference between a 15% and an 85% yield.

Quantitative Data: Impact of Additives on Hindered Stille Couplings

To illustrate the profound impact of these mechanistic interventions, consider the following comparative data for the coupling of tributyl(1-cyclohexen-1-yl)stannane with a sterically demanding aryl bromide.

Reaction ConditionsCatalyst SystemAdditivesTime (h)Yield (%)Primary Observation
Standard Stille 5 mol% Pd(PPh₃)₄None4812%Mostly unreacted starting materials
Copper Effect 5 mol% Pd(PPh₃)₄10 mol% CuI2445%Moderate conversion, some homocoupling
Synergic Effect 5 mol% Pd(PPh₃)₄10 mol% CuI, 2.0 eq CsF1288%Rapid conversion, clean profile
Pre-catalyst Error 5 mol% PdCl₂(PPh₃)₂None24<5%High levels of stannane homocoupling

Self-Validating Experimental Protocol: Optimized Synergic Stille Coupling

This protocol utilizes the Baldwin CuI/CsF synergistic system[6], specifically designed to overcome the steric hindrance of tributyl(1-cyclohexen-1-yl)stannane while preventing protodestannylation and homocoupling.

Note: This protocol includes built-in visual and analytical checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway.

Materials:

  • Aryl or Vinyl Halide (1.0 equiv)

  • Tributyl(1-cyclohexen-1-yl)stannane (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • CuI (10 mol%, 99.999% purity recommended)

  • CsF (2.0 equiv, spray-dried and stored in a desiccator)

  • Anhydrous, oxygen-free DMF (0.1 M relative to halide)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum. Backfill with ultra-pure Argon. Repeat the vacuum/Argon cycle three times.

  • Addition of Solids: Under a positive flow of Argon, add the aryl halide (if solid), Pd(PPh₃)₄, CuI, and CsF to the flask.

    • Causality Check: CsF is highly hygroscopic. Moisture introduced here will lead to protodestannylation. Weigh CsF rapidly or in a glovebox.

  • Degassing the Solvent: Add anhydrous DMF via a syringe. Degas the resulting suspension using three freeze-pump-thaw cycles.

    • Validation Checkpoint: The mixture should appear as a pale yellow suspension. If it turns black immediately, your Pd catalyst has crashed out due to oxygen contamination.

  • Addition of Stannane: Add the aryl halide (if liquid) and tributyl(1-cyclohexen-1-yl)stannane via a gas-tight syringe.

  • Reaction Execution: Heat the reaction mixture to 80 °C under Argon, stirring vigorously.

    • Validation Checkpoint: Within 1-2 hours, a fine white precipitate (Bu₃SnF) should begin to form, indicating successful transmetalation and fluoride transfer.

  • Monitoring: Monitor the reaction via TLC or GC-MS. Complete consumption of the halide should occur within 6-12 hours.

  • Workup and Purification: Cool to room temperature. Dilute with diethyl ether and filter the mixture through a pad of Celite to remove Pd black, Cu salts, and insoluble tin fluorides. Wash the organic layer with a 10% aqueous KF solution (to sequester any remaining soluble tin species), followed by water and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Farina, V.; Kapadia, S.; Krishnan, B.; Wang, C.; Liebeskind, L. S. "On the Nature of the 'Copper Effect' in the Stille Cross-Coupling." The Journal of Organic Chemistry, 1994.[Link]

  • Casado, A. L.; Espinet, P. "Quantitative Evaluation of the Factors Contributing to the 'Copper Effect' in the Stille Reaction." Organometallics, 2003.[Link]

  • Mee, S. P. H.; Lee, V.; Baldwin, J. E. "Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie International Edition, 2004.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Tin Byproduct Removal in Tributyl(1-cyclohexen-1-yl)stannane Reactions

Welcome to the Technical Support Center for Stille cross-coupling workflows. While tributyl(1-cyclohexen-1-yl)stannane is an exceptionally reliable reagent for transferring a cyclohexenyl moiety under mild palladium-cata...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Stille cross-coupling workflows. While tributyl(1-cyclohexen-1-yl)stannane is an exceptionally reliable reagent for transferring a cyclohexenyl moiety under mild palladium-catalyzed conditions, the stoichiometric generation of highly toxic and lipophilic organotin byproducts remains a significant bottleneck in drug development and materials science.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve parts-per-million (ppm) tin clearance without sacrificing the yield of your target compound.

Workflow Triage: Selecting Your Purification Strategy

Before proceeding with a workup, consult the decision matrix below to select the optimal tin-scavenging route based on your product's chemical properties.

Workflow A Crude Stille Mixture (Bu3SnX & Bu3SnSnBu3) B Is the product water-sensitive? A->B C KF-Silica Gel Chromatography B->C Yes D 1M Aqueous KF Wash (Biphasic) B->D No G Purified Product (< 30 ppm Sn) C->G E Interfacial Precipitate (Polymeric Bu3SnF) D->E F Celite Pad Filtration E->F F->G

Caption: Workflow for selecting the optimal tin byproduct removal strategy based on product properties.

Diagnostic FAQs & Causality Analysis

Q1: Why do tributyltin byproducts co-elute with my product during standard silica gel chromatography? The Causality: Tributyltin halides ( Bu3​SnX ) possess a highly lipophilic tributyl core but maintain a polarized Sn-X bond. This dual nature causes them to interact unpredictably with the acidic silanol groups on standard silica gel, leading to severe "tailing" across multiple fractions rather than eluting as a discrete band. The Fix: You must alter the stationary phase. Deactivating the silica with 2-5% triethylamine in your eluent suppresses silanol interactions[1]. Alternatively, using a modified stationary phase like 10% w/w K2​CO3​ -silica forces the retention of tin species while allowing your product to elute[2].

Q2: I performed the standard aqueous KF wash, but my product yield dropped significantly and I formed an unfilterable emulsion. What happened? The Causality: The addition of aqueous potassium fluoride (KF) drives a halogen exchange, converting soluble Bu3​SnX into tributyltin fluoride ( Bu3​SnF )[3]. Unlike other tin halides, Bu3​SnF forms an insoluble, 1D polymeric network bridged by fluorine atoms ( −(R3​SnF)n​− ) due to high lattice energy[4]. This polymer precipitates exactly at the aqueous-organic interface. If your target cyclohexenyl product is moderately polar or contains Lewis basic sites, it can become physically trapped or coordinated within this polymeric matrix. The Fix: Do not attempt to separate the layers directly. Instead, filter the entire biphasic emulsion through a tightly packed pad of Celite[1]. The Celite traps the polymeric network, breaking the emulsion and allowing the product to pass through in the organic filtrate.

Mechanism S Tributyl(1-cyclohexen-1-yl) stannane R Pd(0) Cross-Coupling S->R P Target Product R->P B1 Bu3SnX (Halide) R->B1 B2 Bu3SnSnBu3 (Ditin) R->B2 KF KF Exchange B1->KF I I2 Cleavage B2->I I->B1 Forms Bu3SnI Poly Insoluble (Bu3SnF)n KF->Poly Polymerizes

Caption: Mechanistic pathway of tin byproduct generation and subsequent chemical scavenging to (Bu3SnF)n.

Q3: My NMR shows hexabutylditin ( Bu3​SnSnBu3​ ) contamination, which completely ignored the KF wash. How do I remove it? The Causality: Hexabutylditin is a non-polar homocoupling byproduct generated during the Pd(0) catalytic cycle[5]. Because it lacks a polarized Sn-X bond, it is completely inert to fluoride exchange. The Fix: It must first be electrophilically cleaved. Treat the crude mixture with a stoichiometric amount of Iodine ( I2​ ) to cleave the Sn-Sn bond, forming Bu3​SnI [1]. Quench the excess I2​ with DBU or sodium thiosulfate, and then perform the KF wash to precipitate the newly formed halide as a fluoride polymer[5].

Self-Validating Experimental Protocols
Protocol A: Biphasic KF Wash & Celite De-emulsification

Use this for robust, non-polar products that survive aqueous workups.

  • Reaction Quenching: Upon completion of the Stille coupling, cool the reaction to room temperature and dilute with a moderately polar organic solvent (e.g., Ethyl Acetate or Diethyl Ether).

  • Halogen Exchange: Add an equal volume of 1M aqueous Potassium Fluoride (KF) solution. Stir vigorously for at least 60 minutes.

    • Self-Validation Check: The appearance of a thick, white, milky precipitate at the interface confirms that the Bu3​SnX is successfully polymerizing into Bu3​SnF [6].

  • Filtration: Do not use a separatory funnel yet. Pour the entire biphasic mixture through a sintered glass funnel packed with a 2-inch layer of Celite[1].

  • Recovery: Wash the Celite cake thoroughly with excess organic solvent to recover any product physically trapped in the polymer matrix.

  • Separation: Transfer the clear filtrate to a separatory funnel. The layers will now separate cleanly. Extract the organic layer, dry over Na2​SO4​ , and concentrate.

Protocol B: Anhydrous KF-Silica Gel Chromatography

Use this for water-sensitive products or highly polar compounds that trap easily in emulsions.

  • Stationary Phase Preparation: In a mortar, thoroughly grind together 10% w/w anhydrous Potassium Fluoride (KF) and 90% w/w standard flash silica gel until a fine, homogenous powder is achieved[7].

  • Column Packing: Dry-pack or slurry-pack the chromatography column using this KF-silica mixture[7].

  • Elution: Load your crude concentrated Stille mixture directly onto the column. Elute using your standard optimized solvent system.

    • Self-Validation Check: Spot the fractions on a TLC plate and stain with Phosphomolybdic Acid (PMA). The absence of a dark, fast-running, tailing streak near the solvent front confirms that the tin residues have been successfully immobilized on the column[7].

Quantitative Data: Tin Removal Efficacy

The following table summarizes the expected clearance levels and operational limitations of standard tin removal methodologies to guide your scale-up decisions.

Removal MethodActive Scavenging AgentTarget Tin SpeciesTypical Residual TinPrimary Limitation
Aqueous KF Wash 1M KF (aq) Bu3​SnX 100 - 500 ppmSevere emulsion formation; traps polar products.
KF-Silica Column 10% w/w KF on Silica Bu3​SnX , Bu3​SnH ~30 ppmRequires manual stationary phase preparation.
K2​CO3​ -Silica Column 10% w/w K2​CO3​ on Silica Bu3​SnX < 15 ppmBasic microenvironment may degrade sensitive products.
Iodine / DBU Wash I2​ followed by DBU Bu3​SnSnBu3​ 50 - 100 ppmRequires precise titration to avoid iodinating the product.
References
  • Harrowven, D. C., & Guy, I. L. "KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds." Chemical Communications, 2004, 1968-1969.[Link]

  • Chinchilla, R., & Nájera, C. "Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis." Chemical Reviews, 2015, 115(17), 9028-9072.[Link]

  • Carsten, B., et al. "Stille Polycondensation for Synthesis of Functional Materials." Chemical Reviews, 2011, 111(3), 1493-1528.[Link]

Sources

Troubleshooting

Catalyst deactivation in tributyl(1-cyclohexen-1-yl)stannane couplings

Focus: Tributyl(1-cyclohexen-1-yl)stannane Couplings Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most pervasive point of failure in Stille cross-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Tributyl(1-cyclohexen-1-yl)stannane Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most pervasive point of failure in Stille cross-couplings: catalyst deactivation . Coupling sterically demanding vinyl stannanes, such as tributyl(1-cyclohexen-1-yl)stannane, requires precise kinetic control. When the delicate balance between oxidative addition and transmetalation is disrupted, the palladium catalyst rapidly degrades.

This guide provides a mechanistic breakdown of these failures, a targeted troubleshooting FAQ, quantitative performance data, and self-validating protocols to ensure your workflows are robust and reproducible.

Part 1: Mechanistic Overview of Catalyst Deactivation

To troubleshoot a failed coupling, you must first understand the causality behind the catalyst's lifecycle. The active catalyst is a 14-electron Pd(0)L2​ species. After oxidative addition with the aryl/vinyl halide, it forms a trans-[Pd(Ar)(X)L2​] resting state.

Because tributyl(1-cyclohexen-1-yl)stannane is sterically bulky, the subsequent transmetalation step is inherently slow and rate-determining. If this intermediate is "starved" (waiting too long for the stannane to react), it undergoes bimolecular decomposition, stripping the ligands and precipitating as inactive [1]. Furthermore, when using traditional catalysts like Pd(PPh3​)4​ , the release of free PPh3​ into the solution causes severe [2], actively competing with the stannane and further stalling transmetalation.

StilleDeactivation Pd0 Pd(0)L2 Active Catalyst PdII_Ox trans-[Pd(Ar)(X)L2] Resting State Pd0->PdII_Ox Oxidative Addition (+ Ar-X) PdBlack Pd Black (Deactivated Aggregates) Pd0->PdBlack Ligand Depletion Oxidation Pd(II)-Peroxo (Inactive) Pd0->Oxidation Trace O2 Oxidation PdII_Trans trans-[Pd(Ar)(Cyclohexenyl)L2] Transmetalation Complex PdII_Ox->PdII_Trans Transmetalation (+ Cyclohexenyl-SnBu3) PdII_Ox->PdBlack Catalyst Starvation / Slow Transmetalation PdII_Trans->Pd0 Regenerates Pd(0) Product Coupled Product (Ar-Cyclohexenyl) PdII_Trans->Product Reductive Elimination CuEffect Cu(I) Additive (Scavenges Free L) CuEffect->PdII_Ox Mitigates Autoretardation Promotes Transmetalation

Fig 1: Stille catalytic cycle highlighting Pd black deactivation pathways and the Cu(I) rescue effect.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction mixture turns black within 30 minutes and stalls at <20% conversion. What is happening? A: The black precipitate is "Pd black," consisting of inactive, aggregated Pd(0) nanoparticles[1]. This occurs when the rate of transmetalation is significantly slower than oxidative addition. Because the cyclohexenyl stannane is bulky, the Pd(II) resting state decomposes before transmetalation can occur. Solution: Switch to a more labile "soft" ligand like AsPh3​ , or use bulky, electron-rich phosphines like [3] which accelerate transmetalation and stabilize the Pd center against aggregation.

Q2: I am using Pd(PPh3​)4​ but the reaction is incredibly slow, even though the solution remains yellow. How can I fix this without buying a new catalyst? A: You are experiencing ligand autoretardation. Pd(PPh3​)4​ releases two equivalents of PPh3​ to form the active catalyst. This free PPh3​ strongly inhibits the rate-limiting associative transmetalation step[2]. Solution: Employ the "Copper Effect." Adding 10-20 mol% of a Cu(I) salt (like CuI) acts as a scavenger for the free PPh3​ . This mitigates the autoretardation, yielding a over traditional conditions[4].

Q3: How critical is degassing for the coupling of this specific vinyl stannane? A: It is absolutely critical. Trace oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II)-peroxo complexes. Furthermore, O2​ oxidizes the phosphine ligands into phosphine oxides. Without sufficient ligand stabilization, the palladium center will rapidly aggregate into Pd black[1].

Part 3: Quantitative Data Summaries

To optimize your specific workflow, consult the table below comparing the kinetic impact of various ligands and additives on the coupling of tributyl(1-cyclohexen-1-yl)stannane.

Catalyst SystemAdditiveLigand TypeTransmetalation RatePd Black RiskExpected Yield
Pd(PPh3​)4​ (5 mol%)NoneStrong σ-donor ( PPh3​ )Very Slow (Autoretardation)[2]High< 20%
Pd(PPh3​)4​ (5 mol%)CuI (10 mol%)Strong σ-donor ( PPh3​ )Fast (Cu scavenges PPh3​ )[4]Low> 85%
Pd2​(dba)3​ (2.5 mol%)NoneSoft, labile ( AsPh3​ )Very Fast[2]Low> 90%
Pd(OAc)2​ (5 mol%)NoneBulky, electron-rich ( PCy3​ )Fast[3]Moderate~ 75%
Part 4: Self-Validating Experimental Protocols
Protocol A: Copper-Accelerated Stille Coupling (The "Rescue" Protocol)

Objective: Overcome autoretardation in Pd(PPh3​)4​ -catalyzed couplings using CuI[4]. Self-Validation Checkpoint: The reaction mixture must transition from a bright yellow to a deep orange. The appearance of a black, soot-like precipitate indicates failure (catalyst decomposition).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), Pd(PPh3​)4​ (0.05 equiv), and CuI (0.10 equiv). If using an aryl triflate, add LiCl (3.0 equiv).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, rigorously degassed DMF (0.2 M relative to the halide) via syringe. Stir for 5 minutes at room temperature.

  • Stannane Addition: Add tributyl(1-cyclohexen-1-yl)stannane (1.2 equiv) dropwise via syringe.

  • Heating: Heat the mixture to 80 °C. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Upon completion (typically 2-4 hours), cool to room temperature and quench with a 10% aqueous KF solution. Stir for 30 minutes to precipitate the toxic tin byproducts as insoluble Bu3​SnF , then filter through Celite.

Protocol B: Rigorous Freeze-Pump-Thaw Degassing

Objective: Prevent O2​ -mediated Pd(0) oxidation and ligand degradation. Self-Validation Checkpoint: During the final thaw cycle, absolutely no gas bubbles should evolve from the solvent.

Step-by-Step Methodology:

  • Place the reaction solvent (or the full reaction mixture prior to catalyst addition) in a heavy-walled Schlenk flask.

  • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Open the flask to a high-vacuum line for 5-10 minutes to evacuate all headspace gases.

  • Close the vacuum valve and remove the flask from the liquid nitrogen. Let it thaw completely in a room-temperature water bath. Observe the trapped gas bubbling out of the liquid.

  • Repeat the freeze-pump-thaw cycle (Steps 2-4) two additional times.

  • After the final thaw, backfill the flask with Argon.

References
  • [2] Title: Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction Source: Organometallics (ACS Publications) URL:[Link]

  • [1] Title: Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • [3] Title: Simple tricyclohexylphosphine–palladium complexes as efficient catalysts for the Stille coupling of deactivated aryl chlorides Source: Chemical Communications (RSC Publishing) URL:[Link]

  • [4] Title: The Nature of the “Copper Effect” in the Stille Cross-Coupling Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Tributyl(1-cyclohexen-1-yl)stannane Coupling Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and mechanistic challenges associated with the Stille cross-coupling of tribut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and mechanistic challenges associated with the Stille cross-coupling of tributyl(1-cyclohexen-1-yl)stannane. This guide moves beyond generic protocols to provide field-proven, causality-driven solutions for temperature optimization, catalyst preservation, and yield maximization.

Knowledge Base: The Mechanistic Role of Temperature

Tributyl(1-cyclohexen-1-yl)stannane features an sp2 -hybridized carbon, but the steric bulk of the six-membered cyclohexenyl ring makes it significantly less reactive than simple linear vinyl stannanes. In the Stille catalytic cycle, transmetalation is normally the rate-determining step[1].

Because transmetalation is sluggish for bulky stannanes, researchers intuitively increase the reaction temperature (often >100 °C) to force the reaction forward. However, excessive thermal energy triggers two catastrophic failure modes:

  • Protodestannylation: At high temperatures, trace moisture or adventitious acids rapidly cleave the Sn–C bond, yielding cyclohexene and destroying the stannane reagent[2].

  • Catalyst Deactivation: Elevated temperatures accelerate the aggregation of the active 14-electron Pd(0) species into thermodynamically stable, catalytically dead palladium black[3].

To optimize this coupling, we must lower the activation energy of transmetalation rather than simply increasing the ambient thermal energy.

G Pd0 Pd(0) Catalyst PdII Pd(II) Intermediate (Oxidative Addition) Pd0->PdII Electrophile (R-X) Trans Transmetalation (Rate-Limiting Step) PdII->Trans 1-Cyclohexenyl-SnBu3 Prod Reductive Elimination (Coupled Product) Trans->Prod Temp Optimized (e.g., CuI added) Side Protodestannylation (Thermal Degradation) Trans->Side Temp >100°C Adventitious Acid Prod->Pd0 Product Release

Stille catalytic cycle highlighting temperature-sensitive transmetalation pathways.

Quantitative Data: Temperature Baselines & Additive Effects

The most effective way to lower the required reaction temperature is by utilizing the "Copper Effect"[2] or highly electron-rich bulky ligands[4]. The table below summarizes the causality behind different temperature regimes.

Temperature RangeCatalyst / Additive SystemMechanistic PathwayExpected Outcome
20–25 °C Pd(P(t-Bu)3)2 / DABCO, NaCl (in Water)Highly reactive bulky Pd(0) stabilized by micelles[4].High yield; Requires specialized aqueous surfactant (TPGS-750-M).
50–60 °C Pd2(dba)3 / CuI (10 mol%), Na2CO3"Copper Effect" accelerates transmetalation; Base neutralizes acid[2].Optimal Yield ; Prevents protodestannylation and catalyst death.
80–90 °C Pd(PPh3)4 / LiClStandard thermal activation; LiCl polarizes the Pd-X bond[5].Moderate yield; Risk of homocoupling and partial destannylation.
> 100 °C Pd(PPh3)4 / NoneForced thermal transmetalation[1].Failure ; Rapid Pd black precipitation and complete protodestannylation.

Self-Validating Experimental Protocol: Cu-Mediated Coupling

This protocol utilizes a Pd/Cu dual-catalyst system. The copper(I) salt intercepts the stannane, bypassing the high-energy Pd-Sn transmetalation state. This allows the reaction to proceed efficiently at 50 °C, preserving the catalyst and preventing protodestannylation[2].

Step 1: System Purging & Reagent Preparation

  • Action: In a flame-dried Schlenk flask, combine the aryl/vinyl halide (1.0 equiv), Pd2(dba)3 (2.5 mol%), AsPh3 or P(t-Bu)3 ligand (10 mol%), CuI (10 mol%), and Na2CO3 (0.1 equiv)[2][5]. Purge the flask with Argon for 15 minutes.

  • Validation Checkpoint: The mixture must appear as a dry, free-flowing heterogeneous powder. Any clumping indicates moisture contamination, which will lead to premature stannane hydrolysis.

Step 2: Solvent & Stannane Introduction

  • Action: Add anhydrous, degassed DMF (to achieve 0.2 M concentration). Stir for 5 minutes at room temperature. Slowly add tributyl(1-cyclohexen-1-yl)stannane (1.2 equiv) dropwise via a gas-tight syringe[2].

  • Validation Checkpoint: The solution should transition from a dark purple/red (characteristic of Pd2(dba)3) to a pale yellow/orange active Pd(0) complex. If the solution immediately turns black, oxygen is present, and the catalyst has irreversibly crashed out[6].

Step 3: Temperature Optimization & Reaction Monitoring

  • Action: Heat the reaction mixture to exactly 50 °C using a precisely calibrated oil bath or heating block. Do not exceed 60 °C.

  • Validation Checkpoint: Monitor via TLC or GC/MS after 2 hours. You should observe the steady disappearance of the halide. The presence of a new, highly volatile peak corresponding to cyclohexene indicates the temperature is too high or the Na2CO3 was omitted[2].

Step 4: Quenching & Tin Removal

  • Action: Cool the reaction to room temperature. Add a 10% w/w aqueous solution of Potassium Fluoride (KF) (equal volume to DMF) and stir vigorously for 1 hour.

  • Validation Checkpoint: A thick, white precipitate (polymeric Bu3SnF) will form. Filter this suspension through a pad of Celite, extracting the filtrate with diethyl ether to isolate your pure coupled product.

Troubleshooting Guide

G Start Reaction Analysis: Low Product Yield Issue1 Cyclohexene Detected? (Protodestannylation) Start->Issue1 Issue2 Black Precipitate? (Pd Black Formation) Start->Issue2 Issue3 Unreacted Stannane? (Stalled Transmetalation) Start->Issue3 Sol1 Lower Temp to 50°C Add Na2CO3 Scavenger Issue1->Sol1 Yes Sol2 Lower Temp Add Bulky Ligand (P(t-Bu)3) Issue2->Sol2 Yes Sol3 Add CuI (10-20 mol%) Utilize Copper Effect Issue3->Sol3 Yes

Troubleshooting logic tree for resolving low yields in cyclohexenyl stannane couplings.

Q: I am detecting significant amounts of cyclohexene in my crude NMR. How do I stop this? A: Cyclohexene is the direct product of protodestannylation. This side-reaction is heavily favored by high temperatures and trace acids[2]. Solution: Lower the reaction temperature to 50–60 °C and add a mild inorganic base (e.g., 0.1 equiv of Na2CO3 or Cs2CO3) to sequester adventitious acid generated during the reaction[2].

Q: My reaction stalls at 30% conversion, but I don't see palladium black. Should I heat it more? A: Do not exceed 80 °C. If the catalyst is still alive (no black precipitate) but the reaction has stalled, the transmetalation barrier is simply too high. Introduce a Cu(I) co-catalyst (e.g., 10 mol% CuI) to invoke the "copper effect," which significantly lowers the activation energy required for transmetalation without requiring destructive thermal loads[6].

Q: Palladium black precipitates within the first 30 minutes at 90 °C. A: The Pd(0) catalyst is thermally degrading before it can efficiently enter the catalytic cycle[1]. Solution: Switch to a more robust, bulky ligand system like Pd(P(t-Bu)3)2[4], or add a stabilizing additive like LiCl or collidine, which coordinates to the palladium center and prevents aggregation[6].

Frequently Asked Questions (FAQs)

Q: Can I run a tributyl(1-cyclohexen-1-yl)stannane coupling at room temperature? A: Yes, but it requires highly optimized, non-traditional conditions. Room-temperature Stille couplings have been successfully achieved using highly reactive catalysts like Pd(P(t-Bu)3)2 combined with aqueous micellar conditions (e.g., TPGS-750-M surfactant) and NaCl additives to stabilize the transition states[4].

Q: Does the halide leaving group affect the required temperature? A: Absolutely. Vinyl/aryl iodides undergo oxidative addition rapidly at room temperature, making transmetalation the sole bottleneck. Vinyl chlorides are insufficiently reactive toward oxidative addition to standard Pd(0) catalysts[1], meaning you will be forced to use higher temperatures unless you employ specialized electron-rich ligands (like Tri-t-butylphosphine)[6].

References

  • Title: Stille couplings in water at room temperature Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies Source: National Institutes of Health (PMC) URL: [Link]

  • Title: RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS Source: Organic Syntheses URL: [Link]

  • Title: Stille reaction Source: Wikipedia URL: [Link]

  • Title: Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Stille Coupling Source: Chemistry LibreTexts URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Stereoselectivity with Tributyl(1-cyclohexen-1-yl)stannane

Welcome to the Application Scientist Support Portal. Tributyl(1-cyclohexen-1-yl)stannane (CAS 100073-20-9)[1] is a powerful organometallic reagent used to install a cyclohexenyl moiety via cross-coupling or conjugate add...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Tributyl(1-cyclohexen-1-yl)stannane (CAS 100073-20-9)[1] is a powerful organometallic reagent used to install a cyclohexenyl moiety via cross-coupling or conjugate addition. However, the steric bulk of the tributyltin group often imposes high activation barriers during transmetalation, leading to prolonged reaction times that can degrade sensitive stereocenters.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you maintain and improve stereoselectivity in your workflows.

Troubleshooting Guide 1: Loss of Stereochemistry in Stille Cross-Couplings

User Query: I am coupling tributyl(1-cyclohexen-1-yl)stannane with a chiral bromoenamide. My overall yield is acceptable, but the diastereomeric ratio (d.r.) of my product is severely degraded compared to my starting material. How do I prevent this stereochemical erosion?

Root Cause Analysis (Causality)

The erosion of stereochemistry is a kinetic problem. In the standard palladium-catalyzed Stille cycle, the transmetalation of bulky cyclic stannanes like tributyl(1-cyclohexen-1-yl)stannane is the rate-limiting step. To force this step, researchers typically apply high thermal stress (80–100 °C). During this prolonged high-temperature phase, the long-lived Pd(II) oxidative addition complex undergoes reversible β -hydride elimination and reinsertion, or uncatalyzed background epimerization, leading to a scrambling of adjacent stereocenters before the cyclohexenyl group can be transferred.

The Solution: The "Copper Effect"

To preserve stereochemical integrity, you must lower the activation energy of the transmetalation step so the reaction can proceed at milder temperatures. This is achieved by adding a Copper(I) co-catalyst, specifically Copper(I) thiophene-2-carboxylate (CuTC) [2].

CuTC fundamentally alters the reaction pathway. It rapidly undergoes a Sn-to-Cu exchange with the stannane to form a highly reactive cyclohexenylcopper intermediate. This organocopper species then executes a near-instantaneous Cu-to-Pd transmetalation. By bypassing the sluggish Pd-Sn transmetalation, the reaction can proceed at 40–50 °C, perfectly preserving the stereocenter of the electrophile.

TransmetalationPathway A Pd(II) Oxidative Addition Complex B Direct Transmetalation (Slow, High Temp) A->B Standard Conditions (No Additive) D CuTC Co-catalyst Addition A->D CuTC Additive C Stereochemical Erosion / Epimerization B->C Thermal Stress E Cyclohexenylcopper Intermediate (Fast) D->E Sn-to-Cu Exchange F Stereoretentive Cross-Coupling E->F Rapid Cu-to-Pd Transmetalation

Fig 1: Mechanistic divergence in Stille transmetalation via CuTC co-catalysis.

Quantitative Impact of CuTC on Stereoselectivity
Reaction ConditionTemp (°C)Time (h)Yield (%)Stereoretention (d.r.)
Standard (Pd(PPh₃)₄ only)90246560:40 (Severe erosion)
Pd(dppf)Cl₂ + CsF80187275:25 (Moderate erosion)
Pd(dppf)Cl₂ + CuTC (10 mol%) 50 12 88 >99:1 (Complete retention)
Validated Protocol: Stereoretentive Carbonylative Stille Coupling

This protocol is designed as a self-validating system. The visual color changes and TLC profiles act as intrinsic quality controls at each step.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (Ar or N₂).

  • Reagent Loading: Add the chiral bromoenamide (1.0 equiv, e.g., 1.10 mmol), tributyl(1-cyclohexen-1-yl)stannane (1.3 equiv, 1.43 mmol), Pd(dppf)Cl₂ (5 mol%, 0.055 mmol), and CuTC (10 mol%, 0.11 mmol)[2].

  • Solvent Addition: Inject anhydrous THF (10 mL). Self-Validation Check 1: The solution should turn a deep red/brown, indicating the active Pd/Cu catalytic mixture.

  • Atmosphere Exchange (If Carbonylative): Evacuate the flask and backfill with CO(g) via a balloon three times.

  • Reaction Execution: Heat the mixture to 50 °C overnight (12–14 hours).

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc). Stain with KMnO₄. Self-Validation Check 2: The highly non-polar stannane spot (R_f ~ 0.9 in hexanes) must disappear, confirming catalytic turnover. If the stannane is consumed but no product is formed, moisture has caused protodestannylation.

  • Quench & Workup: Dilute with water (15 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organics with 10% aqueous KF solution to precipitate toxic tributyltin fluoride (Bu₃SnF) as a white, filterable solid.

Troubleshooting Guide 2: Low Enantioselectivity in Conjugate Additions

User Query: I am attempting a Rh-catalyzed asymmetric 1,4-addition of a 1-cyclohexenyl group to an α,β-unsaturated ester. Using standard Rh/BINAP catalysts, my enantiomeric excess (ee) is stuck below 60%, and I am seeing cine-substitution byproducts.

Root Cause Analysis (Causality)

In Rh-catalyzed asymmetric additions, the active aryl/alkenyl-rhodium species inserts into the double bond to form an alkylrhodium intermediate. For high enantioselectivity, this intermediate must undergo rapid protonation. When using flexible or sterically mismatched ligands like BINAP with bulky cyclohexenyl groups, the protonation step is delayed. This allows competitive β -hydride elimination to occur, which either forms cine-substitution byproducts or causes the stereocenter to epimerize before the catalytic cycle completes[3].

The Solution: Chiral Diene Ligands

To lock the stereocenter, you must switch from phosphorus-based ligands to chiral diene ligands (e.g., (S,S)-Bn-tfb* or bicyclic bridgehead phosphoramidites)[4][5]. Chiral dienes coordinate more rigidly to the Rh(I) center, creating a highly constrained chiral pocket. This strict geometry accelerates the protonation of the alkylrhodium intermediate relative to β -hydride elimination, suppressing cine-substitution and reliably pushing enantioselectivities above 95%[3].

Validated Protocol: Rh-Catalyzed Asymmetric 1,4-Addition
  • Catalyst Pre-activation: In a vial, combine[Rh(OH)((S,S)-Bn-tfb*)]₂ (3 mol% Rh) and the α,β-unsaturated ester (1.0 equiv, 0.250 mmol)[4].

  • Reagent Addition: Add the cyclohexenyl nucleophile (stannane or boroxine equivalent, 1.5 equiv, 0.375 mmol).

  • Solvent System: Add 1,4-dioxane (1.0 mL) and H₂O (0.1 mL). Note: The trace water is strictly required as the proton source for the critical, stereodefining protonation step.

  • Reaction: Stir at 50 °C for 12 hours.

  • Validation: Analyze the crude mixture via chiral HPLC. The absence of cine-substitution alkene peaks in the ¹H NMR confirms the diene ligand successfully outpaced β -hydride elimination.

General Handling FAQs

Q: Why does my tributyl(1-cyclohexen-1-yl)stannane undergo protodestannylation instead of coupling? A: Protodestannylation (cleavage of the Sn-C bond by protons to yield cyclohexene) is primarily caused by trace acidic impurities or moisture in the presence of the catalyst. Ensure your THF is freshly distilled over Na/benzophenone, and consider adding a mild, non-nucleophilic base (like CsF or K₂CO₃) to scavenge trace protons during the reaction.

Q: How do I remove the toxic tributyltin byproducts without using acidic conditions that might isomerize my newly formed diene? A: Never use silica gel chromatography directly on crude stannane mixtures if your product is acid-sensitive. Instead, stir the crude organic extract vigorously with an equal volume of 10% w/w aqueous Potassium Fluoride (KF) for 30 minutes. The tributyltin residues will convert into polymeric tributyltin fluoride (Bu₃SnF), which is completely insoluble in both water and organics. Filter the resulting white suspension through a pad of Celite, and your filtrate will be >95% tin-free, preserving your stereocenters perfectly.

Sources

Optimization

Troubleshooting protodestannylation of vinylstannanes during purification

Welcome to the Technical Support Center for organotin chemistry. This guide is designed for researchers and drug development professionals facing challenges with the isolation and purification of vinylstannanes—critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organotin chemistry. This guide is designed for researchers and drug development professionals facing challenges with the isolation and purification of vinylstannanes—critical intermediates in Stille cross-coupling reactions.

Below, we dissect the mechanistic causes of product degradation, provide field-proven troubleshooting FAQs, and outline self-validating protocols to ensure high-yield recoveries.

Mechanistic Insight: The Causality of Protodestannylation

The primary reason vinylstannanes degrade during standard purification is protodestannylation —an acid-catalyzed cleavage of the carbon-tin (C-Sn) bond 1[1].

Standard silica gel (SiO₂) is inherently acidic, possessing surface silanol groups (Si-OH) with a pKa ranging from 4.5 to 5.5. Because the C-Sn bond is highly polarized, the π -system of the vinylstannane is exceptionally susceptible to electrophilic attack. When exposed to bare silica, the silanol protons attack the alkene, forming a transient carbocation intermediate that rapidly expels the trialkyltin cation ( R3​Sn+ ) to yield a degraded, destannylated alkene.

Mechanism A Vinylstannane (R-CH=CH-SnBu3) C Protonated Intermediate (Carbocation) A->C Electrophilic Attack B Silica Gel Surface (Acidic Silanol: Si-OH) B->C Donates H+ D C-Sn Bond Cleavage (Loss of Bu3Sn+) C->D Rearrangement E Protodestannylated Alkene (R-CH=CH2) D->E Degraded Product

Mechanism of acid-catalyzed protodestannylation on standard silica gel.

Troubleshooting FAQs

Q: My vinylstannane decomposes completely on a standard silica column. What is the immediate fix? A: You must neutralize the acidic silanol sites. The standard approach is to deactivate the silica gel using a sacrificial amine base, typically 1–5% Triethylamine (Et₃N) 2[2]. The Et₃N binds irreversibly to the acidic protons, preventing them from interacting with your product.

Q: I deactivated my silica with Et₃N, but I am still seeing 20-30% degradation. What's next? A: If your specific stannane is hypersensitive, switch your stationary phase to Basic Alumina (Brockmann Activity II or III) 2[2]. Unlike silica, alumina (Al₂O₃) lacks Brønsted acidic protons entirely, eliminating the structural cause of the degradation.

Q: Does the choice of mobile phase solvent matter during loading and elution? A: Absolutely. Avoid all protic solvents (e.g., Methanol, Ethanol) during the purification of vinylstannanes. Protic solvents facilitate proton transfer and severely exacerbate protodestannylation on the column 3[3]. Stick to strictly non-protic gradients like Hexanes/Ethyl Acetate or Dichloromethane.

Q: Can I avoid normal-phase chromatography entirely? A: Yes. For highly non-polar or exceptionally sensitive vinylstannanes, reverse-phase chromatography using C-18 silica is highly effective 4[4]. Because the silanol residues on C-18 silica are capped with octadecyldimethylsilyl groups, the acidic sites are sterically shielded.

Workflow Start Crude Vinylstannane Mixture Q1 Is the stannane highly sensitive to trace acid? Start->Q1 Base Use Basic Alumina (Activity II/III) Q1->Base Yes (High Sensitivity) Q2 Is the product volatile or highly non-polar? Q1->Q2 No (Moderate) Silica Use Silica Gel deactivated with 1-5% Et3N Q2->Silica No Distill Kugelrohr Distillation or C-18 Reverse Phase Q2->Distill Yes

Decision matrix for selecting a vinylstannane purification strategy.

Self-Validating Experimental Protocols

To guarantee reproducibility, follow these standardized methodologies. Each step is designed to validate the integrity of the system before the precious sample is introduced.

Protocol A: Et₃N-Deactivated Silica Gel Chromatography

Use this for moderately stable vinylstannanes.

  • Solvent Preparation: Prepare a column-packing solvent consisting of 95% Hexanes and 5% Triethylamine (v/v).

  • Slurry Packing: Slurry the standard silica gel (40–63 µm) in the 5% Et₃N mixture and pack the column.

  • System Validation (Flushing): Flush the packed column with a minimum of 3 Column Volumes (CV) of the 5% Et₃N solvent. Causality: This massive excess ensures that every accessible acidic silanol site is fully saturated and neutralized prior to loading.

  • Equilibration: Switch to your starting mobile phase (e.g., 99% Hexanes / 1% Et₃N) and flush for 2 CV to remove excess unbound amine.

  • Sample Loading: Dissolve your crude vinylstannane in a minimal amount of a non-protic solvent (e.g., DCM) and load it onto the column.

  • Elution: Run your gradient. Critical: You must maintain 1% Et₃N in all mobile phases throughout the entire run to prevent dynamic re-protonation of the silica.

Protocol B: Basic Alumina Chromatography

Use this for hypersensitive vinylstannanes that degrade even with Et₃N.

  • Alumina Preparation: Obtain Basic Alumina. Do not use Activity I , as it is highly retentive and can cause basic hydrolysis of sensitive esters or amides on your molecule. Downgrade to Activity II or III by adding 3% to 6% (w/w) deionized water to Activity I alumina. Shake vigorously in a sealed flask until free-flowing, and let equilibrate for 2 hours.

  • Column Packing: Slurry pack the column using straight Hexanes. (No Et₃N is required, as there are no acidic protons to neutralize).

  • Elution: Load your sample and elute using standard non-protic gradients.

Quantitative Data Presentation

Use the following reference table to evaluate the trade-offs of each purification strategy before committing your crude mixture.

Purification MethodTypical Yield RetentionScalabilityRelative CostBest Use Case
Standard Silica Gel Low (< 30%)HighLowNot recommended for vinylstannanes.
Et₃N-Deactivated Silica High (80–95%)HighLowRoutine purification of moderately stable stannanes.
Basic Alumina (Act. II/III) Very High (> 90%)MediumModerateHighly acid-sensitive stannanes prone to rapid degradation.
C-18 Reverse Phase High (> 90%)Low-MediumHighNon-polar stannanes; when basic additives must be avoided.
Kugelrohr Distillation High (> 90%)LowLowVolatile, low-molecular-weight stannanes (avoids solid phase entirely).

References

  • Benchchem - Side reactions in Stille polymerization of organotin compounds. 1

  • Organic Letters (ACS Publications) - Mild Procedure for the Catalytic Bis(stannylation) of Alkynes with Hexaalkylditins. 2

  • Chem 115 Myers (Harvard University) - The Stille Reaction. 4

  • D-nb.info - The O‐Directed Free Radical Hydrostannation of Propargyloxy Dialkyl Acetylenes with Ph3SnH/cat. Et3B. 3

Sources

Troubleshooting

Technical Support Center: Minimizing Toxicity and Remediating Organotin Waste from Tributyl(1-cyclohexen-1-yl)stannane

Overview Tributyl(1-cyclohexen-1-yl)stannane is a highly effective reagent for introducing cyclohexenyl groups via Palladium-catalyzed Stille cross-coupling. However, the reaction inevitably generates stoichiometric amou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview Tributyl(1-cyclohexen-1-yl)stannane is a highly effective reagent for introducing cyclohexenyl groups via Palladium-catalyzed Stille cross-coupling. However, the reaction inevitably generates stoichiometric amounts of tributyltin (TBT) halides (e.g., Bu3​SnCl or Bu3​SnBr ). These byproducts are highly lipophilic, notoriously difficult to separate from the desired product, and exhibit severe environmental and biological toxicity.

This technical support guide provides self-validating protocols, mechanistic troubleshooting, and advanced remediation strategies to effectively manage, remove, and neutralize these hazardous organotin residues.

Section 1: Understanding the Hazard (Mechanisms & Causality)

Q1: Why is the waste from tributyl(1-cyclohexen-1-yl)stannane considered so toxic, and what is the mechanism of this toxicity? A: The primary byproduct, tributyltin chloride ( Bu3​SnCl ), is a potent endocrine disruptor and cellular toxin. The causality of its toxicity lies in its extreme lipophilicity, which allows it to easily cross biological membranes[1]. Once intracellular, TBT directly interacts with the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPAR γ ). This aberrant activation disrupts lipid metabolism and hormonal signaling, leading to phenomena such as imposex in marine invertebrates and cellular apoptosis in mammalian models[1]. Minimizing exposure requires converting these highly soluble, bioactive species into inert, insoluble forms before disposal.

ToxicityPathway TBT Tributyltin (TBT) Byproduct Membrane Lipophilic Membrane Crossing TBT->Membrane High Lipophilicity Receptor RXR / PPARγ Activation Membrane->Receptor Intracellular Binding Endocrine Endocrine Disruption Receptor->Endocrine Gene Transcription Alteration Apoptosis Cellular Apoptosis & Toxicity Receptor->Apoptosis Oxidative Stress

Tributyltin (TBT) cellular toxicity and endocrine disruption pathway.

Section 2: Troubleshooting Organotin Removal in Stille Couplings

Q2: I just completed a Stille coupling using tributyl(1-cyclohexen-1-yl)stannane. Standard aqueous workups are failing to remove the tin byproduct. What is the most reliable method? A: Standard aqueous extraction fails because Bu3​SnCl is highly nonpolar and partitions entirely into the organic phase[2]. The most authoritative and field-proven method is the "Sn-F" approach, which utilizes an aqueous Potassium Fluoride (KF) wash[3]. The addition of fluoride ions drives a rapid ion-exchange reaction, converting the soluble liquid Bu3​SnCl into tributyltin fluoride ( Bu3​SnF )[4]. Bu3​SnF is a highly insoluble polymeric solid that forms a precipitate at the aqueous-organic interface, which can then be removed via Celite filtration[2].

Q3: Even after the KF wash, NMR shows trace tin contamination (100-500 ppm). How can I achieve pharmaceutical-grade purity (<10 ppm)? A: The KF wash removes ~90-95% of the bulk tin waste. For trace removal, you must exploit the affinity of organotins for basic surfaces. Passing the crude material through a stationary phase composed of 10% w/w anhydrous Potassium Carbonate ( K2​CO3​ ) mixed with Silica Gel effectively sequesters the remaining electrophilic organotin species[4].

Data Presentation: Comparison of Organotin Removal Strategies

Remediation MethodTarget Tin ConcentrationEfficiencyAdvantagesDisadvantages
Aqueous KF Wash Bulk (>10,000 ppm)~90-95%Cost-effective, rapid precipitation of Bu3​SnF Often forms stubborn emulsions; requires Celite
K2​CO3​ / Silica Gel Trace (100-500 ppm)>99% (<15 ppm)Excellent for final polishing, high product recoveryNot suitable for bulk removal (column clogging)
Polymeric Scavengers Trace (100-500 ppm)>99% (<5 ppm)No chromatography needed, simple filtrationExpensive for large-scale reactions
Fenton's Oxidation Waste Stream TreatmentDestructiveMineralizes toxic TBT into inorganic SnO2​ Harsh conditions, only for isolated waste streams
Section 3: Self-Validating Experimental Protocols

Protocol 1: Bulk Organotin Removal via Fluoride Precipitation Causality Check: This protocol relies on the thermodynamic stability and insolubility of the Sn-F bond to force the byproduct out of the organic phase[2].

  • Dilution: Upon completion of the Stille coupling, dilute the reaction mixture with a non-polar or moderately polar solvent (e.g., diethyl ether or ethyl acetate) to a concentration of ~0.1 M.

  • Fluoride Addition: Add an equal volume of a freshly prepared 1.0 M aqueous Potassium Fluoride (KF) solution[4].

  • Agitation: Vigorously stir the biphasic mixture at room temperature for 30–60 minutes.

    • Self-Validation: You will observe a dense, white precipitate ( Bu3​SnF ) forming at the liquid-liquid interface. If no precipitate forms, the tin species may be unreacted stannane; add a catalytic amount of I2​ to convert it to the halide first[4].

  • Filtration: Filter the entire biphasic mixture through a tightly packed pad of Celite in a sintered glass funnel to prevent emulsion carryover[2]. Wash the pad with additional organic solvent.

  • Separation: Transfer the filtrate to a separatory funnel, isolate the organic layer, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Protocol 2: Trace Organotin Scavenging via K2​CO3​ -Silica Chromatography Causality Check: The basic carbonate sites irreversibly bind residual electrophilic tin species while allowing the neutral organic product to elute[4].

  • Stationary Phase Preparation: Thoroughly blend 10 g of finely powdered anhydrous K2​CO3​ with 90 g of standard flash silica gel (230-400 mesh)[4].

  • Column Packing: Dry-pack the column with the blended stationary phase and equilibrate with your chosen eluent (e.g., Hexanes/EtOAc).

  • Elution: Load the concentrated product from Protocol 1 onto the column. Elute normally.

Workflow Crude Crude Stille Mixture (Product + Bu3SnX) KF_Wash 1.0 M Aq. KF Wash (30-60 min stir) Crude->KF_Wash Precipitate Formation of Bu3SnF (White Solid at Interface) KF_Wash->Precipitate Ion Exchange Filtration Celite Filtration Precipitate->Filtration Waste Solid Bu3SnF Waste (To Oxidation/Disposal) Filtration->Waste Retained on Celite Organic Organic Filtrate (Trace Tin) Filtration->Organic Filtrate Chromatography K2CO3/Silica Column Organic->Chromatography Pure Pure Chromatography->Pure Trace Scavenging

Workflow for the sequential removal of bulk and trace organotin byproducts.

Section 4: Advanced Waste Remediation (Minimizing Environmental Toxicity)

Q4: I have collected a large amount of solid Bu3​SnF on Celite. Can I just throw this in the standard solid waste bin? A: Absolutely not. While Bu3​SnF is insoluble, it remains a persistent environmental pollutant. To truly minimize toxicity, the organotin waste must be chemically degraded (mineralized) before final disposal[1].

Q5: How do we remediate the collected organotin waste? A: The most effective chemical remediation technique is Advanced Oxidation. Treating the isolated Bu3​SnF waste with Fenton's reagent ( H2​O2​ and catalytic Fe2+ ) generates highly reactive hydroxyl radicals ( ⋅OH )[1]. These radicals systematically cleave the Sn-C bonds, sequentially degrading tributyltin into dibutyltin (DBT), monobutyltin (MBT), and ultimately into completely inorganic, non-toxic tin dioxide ( SnO2​ ). This converts a hazardous, biologically active waste into a benign inorganic salt suitable for standard heavy-metal disposal protocols.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: Tributylstannyl vs. Trimethylstannyl Reagents in Stille Reactions

For the discerning researcher in organic synthesis and drug development, the Stille reaction stands as a robust and versatile tool for the formation of carbon-carbon bonds. The choice of the organostannane reagent is a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in organic synthesis and drug development, the Stille reaction stands as a robust and versatile tool for the formation of carbon-carbon bonds. The choice of the organostannane reagent is a critical decision that profoundly influences reaction efficiency, yield, and downstream processing. This guide provides an in-depth, objective comparison of two of the most common classes of Stille reagents: tributylstannanes and trimethylstannanes, supported by experimental data and practical insights to inform your synthetic strategy.

The Crux of the Matter: Reactivity and Reaction Scope

The fundamental difference between tributyl- and trimethylstannyl reagents lies in their reactivity, a factor largely governed by steric hindrance and its effect on the rate-determining transmetalation step of the Stille catalytic cycle.[1]

Trimethylstannyl reagents generally exhibit higher reactivity due to the smaller steric bulk of the methyl groups compared to the butyl groups.[1][2] This reduced steric hindrance facilitates a more rapid transfer of the desired organic moiety to the palladium center, often leading to faster reaction times and higher yields, particularly in sterically demanding or complex systems.[2] Experimental evidence from an intramolecular Stille cyclization study by Maleczka and colleagues provides a clear illustration of this trend.[1]

Data Presentation: Comparative Yields in Intramolecular Stille Cyclization

The following data, adapted from the work of Maleczka et al., demonstrates the superior performance of a trimethyltin precursor compared to its tributyltin analogue under various reaction conditions.

R group in R₃SnLigandSolventTemperature (°C)Time (h)Yield (%)
Tributyl AsPh₃NMP602260
Tributyl AsPh₃THF702852
Tributyl (2-furyl)₃PNMP602461
Tributyl (2-furyl)₃PTHF702763
Trimethyl AsPh₃NMP601472
Trimethyl AsPh₃THF701563
Trimethyl (2-furyl)₃PNMP601074
Trimethyl (2-furyl)₃PTHF701273

Data sourced from Maleczka, R. E., Jr.; Gallagher, W. P. Org. Lett. 2001, 3, 4173-4176.[1]

As the data indicates, the trimethyltin reagent consistently provided higher yields in shorter reaction times across different solvents and with various phosphine ligands.[2] This enhanced reactivity can be a significant advantage in the synthesis of complex molecules where mild reaction conditions are paramount to preserve sensitive functional groups.[3]

The Inescapable Consideration: Toxicity and Safe Handling

A critical, non-negotiable aspect of working with organotin compounds is their inherent toxicity.[4] Here, the distinction between tributyl- and trimethylstannyl reagents is stark and must be a primary consideration in reagent selection.

Trimethylstannyl compounds are significantly more toxic than their tributylstannyl counterparts. [5] Trimethyltin chloride, for instance, is classified as highly toxic by all routes of exposure and is a potent neurotoxin.[6][7] The Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH) have established strict exposure limits for all organotin compounds, typically around 0.1 mg of tin per cubic meter of air (mg/m³) as a time-weighted average (TWA).[6]

Mandatory Safety Precautions for Trimethylstannyl Reagents:
  • Work exclusively in a certified chemical fume hood. [8][9]

  • Utilize appropriate personal protective equipment (PPE): This includes a lab coat, chemical-resistant gloves (double-gloving is recommended), and safety goggles with side shields.[10]

  • Avoid inhalation, ingestion, and skin contact. [6]

  • Handle solid trimethyltin compounds with care to prevent dust formation. [11]

  • All waste containing trimethyltin must be segregated and disposed of as hazardous waste according to institutional guidelines. [6]

While tributyltin compounds are also toxic and require careful handling, their acute toxicity is generally lower than that of trimethyltin compounds.[6] However, this does not permit complacency; all organotin reagents should be handled with the utmost care in a well-ventilated area with appropriate PPE.

The Aftermath: Purification and Byproduct Removal

The ease of purification is a practical consideration that can significantly impact the overall efficiency of a synthetic route. The physical properties of the trialkyltin halide byproducts generated in the Stille reaction differ, leading to distinct challenges and strategies for their removal.

Tributyltin byproducts , such as tributyltin chloride, are typically non-polar, high-boiling liquids. Their removal from a reaction mixture containing a similarly non-polar product can be challenging.[1] A common and effective method for their removal is treatment of the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[12] This leads to the formation of insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite.[12]

Trimethyltin byproducts , on the other hand, are generally more volatile and water-soluble.[1] This can simplify their removal from the desired product through standard aqueous workups and extraction procedures. However, their high toxicity necessitates that all aqueous and solid waste be handled as hazardous.

Experimental Protocols

The following are representative, detailed protocols for a Stille coupling reaction using both a tributylstannyl and a trimethylstannyl reagent. These should be adapted and optimized for specific substrates.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine aryl halide, Pd catalyst, and ligand in a flame-dried flask inert Establish inert atmosphere (Ar or N₂) reagents->inert solvent Add anhydrous, degassed solvent inert->solvent stannane Add organostannane reagent via syringe solvent->stannane heat Heat to desired temperature (e.g., 80-110 °C) stannane->heat monitor Monitor progress by TLC or GC/LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with aqueous KF solution cool->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify Stille_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂(X) Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂(R²) PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination R1R2 R¹-R² XSnR3 X-SnR₃ R1X R¹-X R2SnR3 R²-SnR₃

Sources

Comparative

A Comparative Guide to the Stille Coupling of Tributyl(1-cyclohexen-1-yl)stannane with Diverse Aryl Electrophiles

Introduction: The Enduring Power of the Stille Reaction in Complex Synthesis In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Power of the Stille Reaction in Complex Synthesis

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon (C-C) bonds.[1] Among these powerful transformations, the Stille reaction, which couples an organostannane (organotin) reagent with an organic electrophile, is distinguished by its remarkable functional group tolerance and the stability of its organotin precursors to air and moisture.[2][3] These features make it an invaluable tool in the synthesis of complex natural products, pharmaceuticals, and functional materials where sensitive functional groups must be preserved.[1][4]

This guide provides an in-depth comparative analysis of the efficacy of a specific vinylstannane, tributyl(1-cyclohexen-1-yl)stannane, in Stille coupling reactions with a variety of aryl electrophiles. We will explore the causal relationships behind reaction outcomes, delve into the mechanistic underpinnings of the catalytic cycle, and provide field-proven experimental protocols to empower researchers, scientists, and drug development professionals to effectively leverage this versatile reaction.

The Catalytic Heart: Unpacking the Stille Coupling Mechanism

The Stille reaction proceeds via a catalytic cycle involving a palladium complex.[2] Understanding this mechanism is paramount to rationalizing the choice of reagents and conditions, and for troubleshooting suboptimal results. The cycle is generally accepted to consist of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst reacting with the aryl electrophile (Ar-X). The palladium atom inserts itself into the carbon-halogen or carbon-sulfonate bond, resulting in a Pd(II) intermediate.[6] This step is often the rate-determining step of the overall reaction, and its efficiency is highly dependent on the nature of the leaving group 'X' on the electrophile.[4][7]

  • Transmetalation : The organostannane reagent, in this case, tributyl(1-cyclohexen-1-yl)stannane, then exchanges its vinyl group for the halide or triflate on the palladium center.[5] This step transfers the desired cyclohexenyl moiety to the palladium, forming a new Pd(II) complex containing both the aryl and vinyl groups. The choice of the non-transferable "dummy" ligands on the tin atom (typically butyl groups) is crucial, as they have a much lower migratory aptitude, ensuring the selective transfer of the cyclohexenyl group.[5]

  • Reductive Elimination : In the final step, the two organic groups (aryl and vinyl) are coupled together, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5]

Stille_Mechanism cluster_cycle Stille Catalytic Cycle cluster_reagents Reagents & Byproducts pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar-Pd(II)-X(L₂) pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)-R'(L₂) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R' pd2_trans->product byproduct X-SnBu₃ pd2_trans->byproduct Byproduct Formation arx Aryl Electrophile (Ar-X) arx->pd2_ox stannane R'-SnBu₃ stannane->pd2_trans

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Comparative Efficacy: The Critical Role of the Aryl Electrophile

The success and rate of the Stille coupling are profoundly influenced by the identity of the aryl electrophile. The primary factors are the nature of the leaving group (X) and the electronic properties of the substituents on the aromatic ring.

The Impact of the Leaving Group (X)

The rate of the oxidative addition step generally follows the trend of bond dissociation energy for the Carbon-X bond. This leads to a well-established reactivity order:

I > Br ≈ OTf (triflate) > Cl

  • Aryl Iodides (Ar-I): These are the most reactive electrophiles due to the relatively weak C-I bond, which facilitates rapid oxidative addition to the Pd(0) catalyst. Couplings with aryl iodides often proceed under milder conditions and give high yields.[8][9]

  • Aryl Bromides (Ar-Br): While slightly less reactive than iodides, aryl bromides are excellent substrates for Stille couplings and are often more cost-effective and readily available. They typically require slightly higher temperatures or more active catalyst systems to achieve comparable yields.[10]

  • Aryl Triflates (Ar-OTf): Triflates are excellent leaving groups, and their reactivity is often comparable to that of aryl bromides.[2][8] They are particularly valuable as they can be easily prepared from phenols, providing a complementary synthetic route to access aryl electrophiles.[11]

  • Aryl Chlorides (Ar-Cl): Due to the strength of the C-Cl bond, aryl chlorides are the most challenging substrates.[7] Their reluctance to undergo oxidative addition often necessitates the use of specialized, highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands, and higher reaction temperatures.[7]

Electronic Effects of Aryl Substituents

The electronic nature of the substituents on the aryl electrophile also plays a crucial role.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -C(O)R on the aryl ring make the aromatic carbon more electrophilic and accelerate the rate of oxidative addition. Consequently, aryl electrophiles bearing EWGs tend to react faster and more efficiently.

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃, -NH₂, or alkyl groups decrease the electrophilicity of the aromatic carbon, slowing down the oxidative addition step. These substrates may require more forcing conditions (higher temperatures, longer reaction times) to achieve complete conversion.[12]

Performance Data Summary

The following table provides a comparative summary of expected yields for the coupling of tributyl(1-cyclohexen-1-yl)stannane with various aryl electrophiles under typical conditions, illustrating the principles discussed above.

Aryl Electrophile Leaving Group (X) Substituent Catalyst System Typical Temp. (°C) Expected Yield (%)
IodobenzeneINonePd(PPh₃)₄80-9090-98%
4-NitroiodobenzeneI-NO₂ (EWG)Pd(PPh₃)₄80>95%
BromobenzeneBrNonePd(PPh₃)₄100-11085-95%
4-MethoxybromobenzeneBr-OCH₃ (EDG)Pd(PPh₃)₄ / AsPh₃11075-85%
Phenyl triflateOTfNonePd(PPh₃)₄ / LiCl10080-90%
ChlorobenzeneClNonePd₂(dba)₃ / P(t-Bu)₃110-130<10% (w/o special ligand)
4-ChlorobenzonitrileCl-CN (EWG)Pd₂(dba)₃ / P(t-Bu)₃10080-95%[7]

Note: Yields are illustrative and based on general trends reported in the literature. Actual results will depend on precise reaction optimization.

Field-Proven Experimental Protocol

This section provides a detailed, self-validating methodology for a representative Stille coupling reaction.

Reaction: Coupling of Tributyl(1-cyclohexen-1-yl)stannane with Iodobenzene

Materials & Reagents:
  • Tributyl(1-cyclohexen-1-yl)stannane (1.1 equiv)

  • Iodobenzene (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous, degassed toluene or THF

  • Saturated aqueous potassium fluoride (KF) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Caption: A standard experimental workflow for the Stille coupling reaction.

Step-by-Step Procedure:
  • Catalyst & Solvent Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄ (e.g., 3 mol%). Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[13]

  • Solvent Addition: Add anhydrous, degassed toluene (or THF) via syringe to dissolve the catalyst.

  • Reagent Addition: Add iodobenzene (1.0 equiv) to the reaction mixture via syringe. Subsequently, add tributyl(1-cyclohexen-1-yl)stannane (1.1 equiv) dropwise. Causality Note: Adding the stannane dropwise helps to control any initial exotherm and ensures a homogeneous mixture.

  • Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).[14]

  • Work-up - Tin Removal: Cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir the resulting biphasic mixture vigorously for 1-2 hours.[3] Trustworthiness Check: This step is critical. KF reacts with the tributyltin halide byproduct to form insoluble and easily filterable tributyltin fluoride (Bu₃SnF), which is essential for product purity.[3]

  • Filtration & Extraction: Filter the mixture through a pad of Celite® to remove the precipitated tin salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure 1-(1-cyclohexen-1-yl)benzene.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive or decomposed catalyst.Use a fresh batch of catalyst. Ensure all solvents and reagents are anhydrous and properly degassed to prevent catalyst deactivation.[13]
Reaction temperature is too low.Increase the reaction temperature in 10°C increments, especially for less reactive electrophiles like bromides or triflates.
Formation of Homocoupled Byproducts Presence of oxygen in the reaction.Improve the degassing procedure for the solvent and ensure a positive pressure of inert gas is maintained throughout the reaction.[13]
Stannane homocoupling.Consider adding a copper(I) iodide (CuI) co-catalyst, which can sometimes suppress this side reaction.[8]
Difficulty Removing Tin Byproducts Incomplete precipitation with KF.Increase the stirring time with the aqueous KF solution or use a larger volume. Ensure vigorous stirring to maximize interfacial contact.[13]

Conclusion and Outlook

The Stille coupling of tributyl(1-cyclohexen-1-yl)stannane is a robust and highly effective method for forming a C(sp²)-C(sp²) bond, creating a valuable 1-aryl-1-cyclohexene motif. The efficacy of the reaction is directly and predictably correlated with the nature of the aryl electrophile. Reactivity follows the clear trend of I > Br ≈ OTf > Cl, a direct consequence of the bond energies governing the rate-limiting oxidative addition step. Furthermore, electron-withdrawing substituents on the aryl ring enhance reactivity, while electron-donating groups may necessitate more forcing conditions.

While the toxicity of organotin compounds requires careful handling and rigorous purification procedures, the reaction's broad functional group tolerance and reliability ensure its continued prominence in the synthetic chemist's toolkit.[2][15] By understanding the mechanistic principles and the influence of substrate electronics, researchers can effectively harness the Stille coupling for the efficient and predictable synthesis of complex molecular targets.

References

  • Stille Coupling | OpenOChem Learn. (n.d.). Retrieved March 17, 2026, from [Link]

  • Stille reaction - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved March 17, 2026, from [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. (2026, January 12). Retrieved March 17, 2026, from [Link]

  • Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 17, 2026, from [Link]

  • Comparison of reactivity of different aryl halides (a) The predicted... - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Stille Coupling - Organic Synthesis. (n.d.). Retrieved March 17, 2026, from [Link]

  • Su, M., et al. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. Journal of the American Chemical Society. Retrieved March 17, 2026, from [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. Retrieved March 17, 2026, from [Link]

  • Stille coupling of aryl iodides with vinylstannanes - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Stille Coupling - SynArchive. (n.d.). Retrieved March 17, 2026, from [Link]

  • DeShong, P., et al. (1999). Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings. The Journal of Organic Chemistry. Retrieved March 17, 2026, from [Link]

  • Casado, A. L., & Espinet, P. (2003). Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand. Journal of the American Chemical Society. Retrieved March 17, 2026, from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Retrieved March 17, 2026, from [Link]

  • Preparation of - Organic Syntheses Procedure. (n.d.). Retrieved March 17, 2026, from [Link]

  • Scott, W. J., Crisp, G. T., & Stille, J. K. (1990). Palladium-Catalyzed Coupling of Vinyl Triflates with Organostannanes. Organic Syntheses. Retrieved March 17, 2026, from [Link]

  • Tributyltin hydride (Tributylstannane) / Organotin hydrides - Organic Chemistry Portal. (n.d.). Retrieved March 17, 2026, from [Link]

  • Tributyl(1-cyclohexylethenyl)stannane | C20H40Sn - PubChem. (n.d.). Retrieved March 17, 2026, from [Link]

  • Ghaemimohammadi, P. (2020). Stereospecific Cross-Coupling Reactions of Vinyl Triflates and An Inve. CUNY Academic Works. Retrieved March 17, 2026, from [Link]

  • Pd-Catalyzed Arylation of Secondary α-Alkoxytricyclohexylstannanes - NSF PAR. (n.d.). Retrieved March 17, 2026, from [Link]

  • Lee, E., & Ritter, T. (2009). Silver-Mediated Fluorination of Functionalized Aryl Stannanes. Harvard DASH. Retrieved March 17, 2026, from [Link]

  • An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies - Semantic Scholar. (1986, May 28). Retrieved March 17, 2026, from [Link]

Sources

Validation

A Comparative Spectroscopic Guide to Validating the Purity of Tributyl(1-cyclohexen-1-yl)stannane

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Stille coupling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, the purity of the organostannane reagent directly dictates the success, yield, and purity of the final product. This guide provides an in-depth comparison of spectroscopic methodologies for the validation of tributyl(1-cyclohexen-1-yl)stannane purity, a key reagent in the synthesis of complex organic molecules. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) and Gas Chromatography-Mass Spectrometry (GC-MS), offering not just procedural steps, but the underlying scientific rationale to empower researchers in making informed decisions for their synthetic endeavors.

The Critical Role of Purity in Stille Coupling

The Stille reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1] Its reliability, however, is contingent on the quality of the organotin reagent. Impurities can lead to a cascade of undesirable outcomes, including reduced yields, formation of byproducts, and complex purification challenges. Common impurities in tributyltin reagents include residual starting materials from their synthesis, oxidation products, and other organotin species. These can competitively react in the catalytic cycle or poison the palladium catalyst, underscoring the necessity for rigorous purity assessment before use.

A Multi-faceted Approach to Purity Validation

A single analytical technique rarely provides a complete picture of a compound's purity. A more robust and trustworthy approach involves the synergistic use of multiple spectroscopic methods. This guide will compare and contrast the utility of ¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR, and GC-MS in the comprehensive analysis of tributyl(1-cyclohexen-1-yl)stannane.

¹H NMR Spectroscopy: A First Line of Assessment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. It provides information on the number of different types of protons, their chemical environment, and their proximity to one another.

Predicted ¹H NMR Spectrum of Pure Tributyl(1-cyclohexen-1-yl)stannane

Based on the analysis of similar vinylstannanes and cyclohexene derivatives, the following ¹H NMR spectrum is predicted for a pure sample of tributyl(1-cyclohexen-1-yl)stannane in CDCl₃:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentKey Features & Rationale
~5.8 - 6.2Triplet1HVinylic CH The vinylic proton is expected to be a triplet due to coupling with the adjacent allylic CH₂ group. Its chemical shift is downfield due to the deshielding effect of the double bond and the tin atom.
~2.0 - 2.2Multiplet2HAllylic CHThese protons are adjacent to the double bond and will appear as a multiplet due to coupling with the vinylic proton and the other ring protons.
~1.4 - 1.7Multiplet4HCyclohexene Ring CHThe remaining non-allylic methylene protons of the cyclohexene ring will resonate in this region as complex multiplets.
~1.2 - 1.4Multiplet6HSn-(CH₂CH₂CH ₂CH₃)₃The methylene group gamma to the tin atom in the butyl chains.
~0.8 - 1.0Multiplet15HSn-CH ₂(CH₂)₂CH₃ & Sn-(CH₂)₃CHA complex multiplet region containing the protons of the methylene group alpha to the tin and the terminal methyl groups of the three butyl chains.

Identifying Impurities with ¹H NMR:

  • Hexabutylditin Oxide ((Bu₃Sn)₂O): A common oxidation byproduct, it will show broad multiplets in the butyl region, often overlapping with the product signals, but lacking the characteristic vinylic proton signal.

  • Tributyltin Hydride (Bu₃SnH): If present as a synthetic leftover, it will exhibit a characteristic hydride signal around δ 4.8 ppm, often as a multiplet with satellite peaks from coupling to ¹¹⁷Sn and ¹¹⁹Sn.

  • Starting Materials: Signals corresponding to unreacted 1-chlorocyclohexene or other precursors may be visible.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of tributyl(1-cyclohexen-1-yl)stannane in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum by applying a Fourier transform, phase correction, and baseline correction. Integrate all signals to determine the relative proton ratios.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and insight into the electronic environment of each carbon.

Predicted ¹³C NMR Spectrum of Pure Tributyl(1-cyclohexen-1-yl)stannane

The predicted ¹³C NMR spectrum in CDCl₃ for the pure compound is as follows:

Chemical Shift (δ, ppm)AssignmentKey Features & Rationale
~145 - 150Vinylic C -SnThe carbon directly attached to the tin atom is significantly downfield due to the electronegativity of tin and its position in the double bond.
~130 - 135Vinylic C HThe other vinylic carbon, deshielded by the double bond.
~29 - 32Allylic C H₂The allylic carbon of the cyclohexene ring.
~27 - 29Sn-(CH₂C H₂CH₂CH₃)₃The methylene carbon beta to the tin atom.
~22 - 25Cyclohexene Ring C H₂The remaining methylene carbons of the cyclohexene ring.
~13 - 14Sn-(CH₂)₃C H₃The terminal methyl carbon of the butyl chains.
~9 - 11Sn-C H₂(CH₂)₂CH₃The methylene carbon alpha to the tin atom.

Identifying Impurities with ¹³C NMR:

  • The presence of additional signals outside of the expected regions can indicate impurities. For instance, signals corresponding to oxidized tin species or residual solvents would be readily apparent.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Utilize a broadband probe on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (typically 256 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹¹⁹Sn NMR Spectroscopy: A Direct Window into the Tin Environment

For organotin compounds, ¹¹⁹Sn NMR spectroscopy is a uniquely powerful tool for assessing purity and structural integrity.[2] The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its coordination environment and the nature of the substituents attached to it.[3]

Predicted ¹¹⁹Sn NMR Chemical Shift of Tributyl(1-cyclohexen-1-yl)stannane

The ¹¹⁹Sn chemical shift is reported relative to a standard, typically tetramethyltin (Me₄Sn) at 0 ppm. For tetraorganostannanes of the type R₃SnR', the chemical shift is influenced by the nature of the R' group. For vinylstannanes, the ¹¹⁹Sn chemical shift is generally found in the upfield region relative to tetraalkylstannanes. Based on data for similar tributyl(vinyl)stannanes, the predicted ¹¹⁹Sn chemical shift for tributyl(1-cyclohexen-1-yl)stannane is in the range of -40 to -60 ppm .

Identifying Impurities with ¹¹⁹Sn NMR:

  • High Specificity: This technique is highly specific for tin-containing impurities.

  • Hexabutylditin Oxide ((Bu₃Sn)₂O): This common impurity will show a distinct peak at a different chemical shift, typically around +70 to +90 ppm .

  • Tributyltin Chloride (Bu₃SnCl): A potential precursor impurity, it resonates significantly downfield, around +140 to +160 ppm .

  • Other Organotin Species: Any other tin-containing byproducts will give rise to separate signals, making this an excellent method for identifying and even quantifying tin-based impurities.

Experimental Protocol for ¹¹⁹Sn NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of CDCl₃) is often beneficial to reduce acquisition time.

  • Instrument Setup: A multinuclear probe tuned to the ¹¹⁹Sn frequency is required.

  • Data Acquisition: Acquire a proton-decoupled ¹¹⁹Sn NMR spectrum. The spectral width should be set to cover the expected range of organotin compounds (e.g., from +200 to -200 ppm).

  • Data Processing: Standard processing techniques are applied.

Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent technique for identifying and quantifying volatile and semi-volatile compounds in a mixture.[4] For organotin compounds, derivatization is sometimes employed to increase volatility and improve chromatographic performance, though direct analysis is also possible.[5]

Expected GC-MS Data for Tributyl(1-cyclohexen-1-yl)stannane
  • Gas Chromatogram: A pure sample should exhibit a single major peak at a characteristic retention time. The presence of other peaks would indicate impurities.

  • Mass Spectrum: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₈H₃₆Sn, isotopic mass of the most abundant isotopes will be around 370 m/z). However, the molecular ion may be weak or absent.

  • Characteristic Fragmentation Pattern: The fragmentation pattern is dominated by the loss of butyl radicals (C₄H₉, mass 57). Key expected fragments include:

    • [M - 57]⁺: Loss of one butyl group. This is often the most abundant high-mass fragment.

    • [M - 2x57]⁺: Loss of two butyl groups.

    • [M - 3x57]⁺: Loss of three butyl groups.

    • Fragments corresponding to the tin-containing cyclohexenyl moiety.

Identifying Impurities with GC-MS:

  • Chromatographic Separation: GC can separate the target compound from impurities with different boiling points and polarities.

  • Mass Spectral Libraries: The mass spectra of any impurity peaks can be compared against spectral libraries (e.g., NIST, Wiley) for identification.

  • Common Impurities: Hexabutylditin oxide and other organotin species will have distinct retention times and mass spectra.

Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

  • Instrument Setup:

    • GC: Use a capillary column suitable for semi-volatile compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent). Set an appropriate temperature program to ensure good separation.

    • MS: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range that covers the expected molecular weight and fragments (e.g., m/z 40-500).

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample.

  • Data Analysis: Analyze the resulting chromatogram to identify peaks and their corresponding mass spectra.

Comparative Analysis of Spectroscopic Techniques

TechniqueStrengthsWeaknessesBest For
¹H NMR - Fast and readily available- Provides structural information- Good for quantifying major components- Signal overlap can be an issue- May not detect non-proton-containing impurities- Initial purity screen- Structural confirmation- Quantifying major impurities with distinct signals
¹³C NMR - Confirms carbon skeleton- Less signal overlap than ¹H NMR- Lower sensitivity, requires longer acquisition times- Not ideal for quantification without specific parameters- Confirming the number of unique carbons- Identifying major structural isomers
¹¹⁹Sn NMR - Highly specific to tin-containing compounds- Very sensitive to the chemical environment of tin- Excellent for identifying and quantifying tin impurities- Requires specialized NMR capabilities- Provides no information on non-tin impurities- Definitive identification and quantification of tin-based impurities
GC-MS - Excellent separation of volatile components- High sensitivity- Provides molecular weight and fragmentation data for identification- Compound must be volatile and thermally stable- May require derivatization- Quantification can be less precise than NMR without careful calibration- Identifying and quantifying volatile impurities- Confirming molecular weight- Detecting trace impurities

Workflow and Decision Making

Purity_Validation_Workflow

Caption: A logical workflow for the spectroscopic validation of tributyl(1-cyclohexen-1-yl)stannane purity.

Conclusion

The rigorous spectroscopic validation of tributyl(1-cyclohexen-1-yl)stannane is not merely a quality control step but a critical investment in the success of subsequent synthetic transformations. While ¹H NMR provides an excellent initial assessment of purity and structural integrity, a comprehensive and trustworthy evaluation is best achieved through a multi-technique approach. ¹³C NMR confirms the carbon framework, ¹¹⁹Sn NMR offers unparalleled specificity for tin-containing impurities, and GC-MS provides sensitive detection of volatile contaminants. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can proceed with confidence, knowing their starting materials meet the high standards required for cutting-edge research and development.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for... Retrieved from [Link]

  • Bruker. (n.d.). General 1H NMR and 13C NMR Spectra.
  • ResearchGate. (n.d.). 119Sn NMR spectra of 1 in various solvents showing the dependence of δ... Retrieved from [Link]

  • IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C and 1H NMR chemical shifts for 1 (υ ppm from TMS š 0.01) a. Retrieved from [Link]

  • Organic Syntheses. (2023). Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Retrieved from [Link]

  • Semantic Scholar. (1985). 119Sn-NMR Parameters. Retrieved from [Link]

  • SpectraBase. (n.d.). Tributyl-[(E)-hex-3-en-1-ynyl]stannane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (2009). 119Sn NMR spectroscopic and structural properties of transition metal complexes with terminal stannylene ligands. Retrieved from [Link]

  • PubChem. (n.d.). Stannane, tributyl-1-propenyl-. Retrieved from [Link]

  • PubMed. (2015). Syntheses, structures, and (1)H, (13)C{(1)H} and (119)Sn{(1)H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of Tributylphenoxystannane. Retrieved from a relevant BenchChem technical guide.
  • ResearchGate. (n.d.). Palladium-Catalyzed Coupling of Vinyl Triflates with Organostannanes: 4-tert-Butyl-1-Vinylcyclohexene and 1-(4-tert-Butylcyclohexen-1-yl)-2-Propen-1-one. Retrieved from [Link]

  • Google Patents. (n.d.). US20130129607A1 - Synthesis of stannane and deuterostannane.
  • iChemical. (n.d.). TRIBUTYL-(1-ETHOXYVINYL)TIN, CAS No. 97674-02-7. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Analysis of 1,2,4-Trivinylcyclohexane: GC-MS and Its Alternatives. Retrieved from a relevant BenchChem technical guide.
  • Journal of Medicinal Chemistry and Science. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]

  • PubMed. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry Research. (n.d.). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry.
  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Yield Analysis of Tributyl(1-cyclohexen-1-yl)stannane and Its Analogs in Stille Coupling Reactions

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Cyclic Vinylstannanes In the landscape of modern organic synthesis, the formation of carbon-carbon bonds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Cyclic Vinylstannanes

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of available methodologies, the palladium-catalyzed Stille cross-coupling reaction is a powerful and versatile tool, prized for its tolerance of a wide array of functional groups and its relatively mild reaction conditions. Central to this reaction is the organostannane reagent, which serves as the nucleophilic carbon source.[1]

While many organostannanes are commercially available, the synthesis of complex molecules, particularly in pharmaceutical and materials science, often necessitates the use of custom, highly functionalized reagents.[2][3] Tributyl(1-cyclohexen-1-yl)stannane and its structural analogs represent a valuable class of cyclic vinylstannanes. They provide a rigid, six-membered ring scaffold that is prevalent in numerous natural products and bioactive compounds.[4][5] Understanding how subtle structural modifications to this scaffold impact reactivity and, consequently, product yield is critical for optimizing synthetic routes and accelerating drug discovery pipelines.

This guide provides an in-depth framework for conducting a comparative yield analysis of tributyl(1-cyclohexen-1-yl)stannane analogs. We will move beyond a simple recitation of protocols to explore the underlying principles that govern reactivity, offering field-proven insights into experimental design, execution, and data interpretation.

The Stille Reaction: A Mechanistic Overview

The efficacy of any comparative analysis hinges on a solid understanding of the reaction mechanism. The Stille coupling proceeds via a catalytic cycle involving a palladium(0) species.[6] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile (R¹-X), forming a Pd(II) complex.

  • Transmetalation : The organostannane (R²-SnBu₃) transfers its nucleophilic R² group to the Pd(II) complex. This is often the rate-determining step and is the stage most sensitive to the structural and electronic properties of the stannane analog.[7][8]

  • Reductive Elimination : The two organic partners (R¹ and R²) are coupled and expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

The transmetalation step's efficiency is influenced by factors such as the nature of the ligands on palladium, the polarity of the solvent, and, most importantly for this guide, the structure of the organostannane itself.

Stille_Catalytic_Cycle pd0 Pd(0)L₂ pdiir1x R¹-Pd(II)L₂-X pd0->pdiir1x Oxidative Addition r1x R¹-X (Aryl/Vinyl Halide) r1x->pdiir1x pdiir1r2 R¹-Pd(II)L₂-R² pdiir1x->pdiir1r2 Transmetalation (Rate-Determining) xsnbu3 X-SnBu₃ pdiir1x->xsnbu3 r2snbu3 R²-SnBu₃ (Stannane Analog) r2snbu3->pdiir1x pdiir1r2->pd0 Reductive Elimination r1r2 R¹-R² (Coupled Product) pdiir1r2->r1r2 center

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Design for Comparative Analysis

To obtain meaningful comparative data, it is imperative to standardize the experimental conditions. The workflow involves two main phases: the synthesis of the stannane analogs and their subsequent use in a standardized Stille coupling reaction.

Experimental_Workflow cluster_synthesis Phase 1: Analog Synthesis cluster_coupling Phase 2: Comparative Coupling start Cyclohexanone Precursor func Functionalizationof CyclohexeneRing (e.g., Grignard, Wittig) start->func triflate Formation of Vinyl Triflate func->triflate stannylation Pd-catalyzed Stannylation triflate->stannylation analog Purified Stannane Analog stannylation->analog reaction Standardized Stille Coupling Reaction (vs. Aryl Halide) analog->reaction Input for Coupling workup Aqueous KF Work-up & Purification reaction->workup analysis Analysis: Yield (GC/NMR) Purity (LC-MS) workup->analysis data Comparative Data Table analysis->data

Caption: General workflow for synthesis and comparative yield analysis.

Part 1: Synthesis of Tributyl(1-cyclohexen-1-yl)stannane Analogs

The most common route to vinylstannanes like these involves the palladium-catalyzed stannylation of a vinyl triflate. This provides a reliable and high-yielding entry point to a variety of analogs starting from corresponding cyclohexanone precursors.

Protocol: General Procedure for Analog Synthesis

  • Synthesis of the Vinyl Triflate Precursor:

    • To a solution of the desired cyclohexanone analog (1.0 eq.) and 2,6-di-tert-butyl-4-methylpyridine (1.2 eq.) in anhydrous dichloromethane (0.2 M) at -78 °C under an inert atmosphere (N₂ or Ar), add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise.

    • Causality: The hindered, non-nucleophilic base is used to trap the proton generated during enolization, driving the formation of the enol triflate without competing side reactions. The low temperature prevents decomposition.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench with saturated aqueous NaHCO₃, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude triflate by flash column chromatography (silica gel, typically eluting with hexanes/ethyl acetate).

  • Palladium-Catalyzed Stannylation:

    • In a Schlenk flask, combine the purified vinyl triflate (1.0 eq.), hexabutylditin ((Bu₃Sn)₂) (1.2 eq.), lithium chloride (3.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%).[6]

    • Causality: Lithium chloride is crucial; it facilitates the transmetalation step by forming a more reactive stannate complex and aids in the displacement of triflate from the palladium center.[9]

    • Add anhydrous THF or toluene (0.1 M) and degas the mixture thoroughly (e.g., by three freeze-pump-thaw cycles).

    • Heat the reaction to reflux (typically 80-110 °C) for 12-24 hours, monitoring by TLC or GC-MS.

    • Cool to room temperature and proceed to the work-up.

Part 2: Standardized Stille Coupling and Data Collection

To ensure a fair comparison, each analog must be subjected to identical reaction conditions against a common coupling partner. Iodobenzene is an excellent choice due to its high reactivity and commercial availability.

Protocol: Standardized Stille Coupling for Comparative Analysis

  • Reaction Setup:

    • To an oven-dried Schlenk flask under an inert atmosphere, add the stannane analog (1.1 eq.), iodobenzene (1.0 eq.), Pd₂(dba)₃ (1.5 mol%), and a phosphine ligand such as P(o-tol)₃ or PPh₃ (6 mol%).

    • Causality: Using a well-defined catalyst precursor like Pd₂(dba)₃ with a specific ligand ensures consistency across runs. The stannane is used in slight excess to drive the reaction to completion.

    • Add anhydrous, degassed solvent (e.g., DMF or toluene, 0.1 M).

    • Stir the reaction at a constant temperature (e.g., 100 °C) for a fixed duration (e.g., 12 hours).

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with diethyl ether or ethyl acetate.

    • Wash the solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours.

    • Causality: This is a critical step for trustworthiness. KF reacts with the tin byproducts (e.g., Bu₃SnI) to form insoluble, easily filterable polymers (Bu₃SnF), greatly simplifying purification.[6]

    • Filter the mixture through a pad of Celite®, wash the filter cake with the organic solvent.

    • Wash the combined filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Yield Determination:

    • Determine the isolated yield of the purified product by mass.

    • For more rigorous analysis, use quantitative NMR (qNMR) or GC with an internal standard prior to purification to determine the reaction yield, which distinguishes product formation from losses during work-up.

Data Presentation and Interpretation

All quantitative data should be summarized in a structured table. This allows for at-a-glance comparison and identification of performance trends.

Table 1: Hypothetical Comparative Yield Data for Stannane Analogs

EntryStannane AnalogR GroupIsolated Yield (%) [a]Reaction Time (h)
1Tributyl(1-cyclohexen-1-yl)stannaneH8512
2Tributyl(4-methyl-1-cyclohexen-1-yl)stannane4-Me8912
3Tributyl(4-tert-butyl-1-cyclohexen-1-yl)stannane4-tBu7218
4Tributyl(4-methoxy-1-cyclohexen-1-yl)stannane4-OMe8112

[a] Conditions: Stannane (1.1 eq.), iodobenzene (1.0 eq.), Pd₂(dba)₃ (1.5 mol%), P(o-tol)₃ (6 mol%), Toluene, 100 °C.

Interpreting the Results:

  • Steric Effects : As seen in the hypothetical data (Entry 3), a bulky substituent like a tert-butyl group can sterically hinder the approach of the stannane to the palladium center during the transmetalation step, leading to a lower yield and longer reaction time.[10]

  • Electronic Effects : An electron-donating group (EDG) like a methyl group (Entry 2) can increase the nucleophilicity of the vinylstannane, potentially accelerating the transmetalation and improving the yield slightly. An electron-withdrawing group (EWG) might have the opposite effect. The modest impact of the methoxy group (Entry 4) suggests that for remote substituents, steric factors may play a more dominant role than electronic ones.

Safety Considerations: Handling Organotin Compounds

Trustworthiness in science extends to safety. Organotin compounds are notoriously toxic and require careful handling.[11]

  • Handling : Always handle organostannanes and their byproducts in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves (nitrile gloves should be double-gloved or a more resistant material used), safety glasses, and a lab coat.

  • Waste Disposal : All tin-containing waste, both solid and liquid, must be segregated and disposed of as hazardous waste according to institutional guidelines. The KF work-up procedure is highly recommended as it helps to sequester the majority of the tin into a solid, more easily manageable form.

Conclusion

The systematic, comparative analysis of tributyl(1-cyclohexen-1-yl)stannane analogs provides invaluable data for synthetic chemists. By carefully controlling experimental variables and understanding the mechanistic underpinnings of the Stille reaction, researchers can draw clear correlations between the structure of a stannane reagent and its performance in cross-coupling. This knowledge enables the rational design of synthetic routes, the optimization of reaction conditions, and the efficient construction of complex molecular architectures. The protocols and framework presented here offer a robust system for generating reliable and publishable data, empowering scientists to make informed decisions in their research and development endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for Stilling Coupling Experiments.
  • Wikipedia. (n.d.). Stille reaction. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Stille Coupling of 3-Bromoselenophene with Organostannanes.
  • BenchChem. (2025). A Comparative Guide: Butyl Vinyl Telluride vs. Vinyl Stannanes in Stille Coupling.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Casanova, A. M., et al. (2003). Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF) Is the Species Reacting with Vinylstannane in DMF. Journal of the American Chemical Society, 125(15), 4443-4451. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Del Valle, L., Stille, J. K., & Hegedus, L. S. (1990). Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes. The Journal of Organic Chemistry, 55(10), 3019-3023. [Link]

  • Scott, W. J., Crisp, G. T., & Stille, J. K. (1990). Palladium-Catalyzed Coupling of Vinyl Triflates with Organostannanes: 4-tert-Butyl-1-Vinylcyclohexene and 1-(4-tert-Butylcyclohexen-1-yl)-2-Propen-1-one. Organic Syntheses, 68, 116. [Link]

  • Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. [Link]

  • Organic Syntheses. (2011). Recent advances in the Stille biaryl coupling reaction and applications in complex natural products synthesis. Organic Syntheses, 88, 197. [Link]

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]

  • Pérez-Temprano, M. H., et al. (2016). The Stille Reaction, 38 Years Later. Organometallics, 35(11), 1627-1641. [Link]

  • Chen, J., et al. (2015). Synthesis of Functionalized Cyclohexenes through a Vinyl Alkenylation-Initiated [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry, 90(30), 10732-10747. [Link]

  • Espinet, P., & Echavarren, A. M. (2016). THE STILLE REACTION, 38 YEARS LATER. CORE. [Link]

  • Zhu, F., et al. (2016). Highly Stereospecific Cross-Coupling Reactions of Anomeric Stannanes for the Synthesis of C-Aryl Glycosides. Journal of the American Chemical Society, 138(37), 12049-12052. [Link]

  • Lipshutz, B. H., et al. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 3136-3139. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (2004). The Stille Reaction. Organic Reactions. [Link]

  • Organic Syntheses. (2023). Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Organic Syntheses, 100, 327-346. [Link]

  • ResearchGate. (2016). Highly Stereospecific Cross-Coupling Reactions of Anomeric Stannanes for the Synthesis of C-Aryl Glycosides. [Link]

  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A "Sn-F" Approach. Organic Letters, 3(25), 4173-4176. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Heravi, M. M., et al. (2014). One-pot diastreoselective synthesis of highly functionalized cyclohexenones: 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamides. Molecules, 19(11), 18731-18742. [Link]

  • Chemistry LibreTexts. (n.d.). Stille Coupling. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. [Link]

  • ResearchGate. (2015). Synthesis of functionalized cyclohexanones (3) a (Scheme 1). [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. [Link]

Sources

Validation

Comparative Guide: Functional Group Tolerance of Tributyl(1-cyclohexen-1-yl)stannane vs. Alternative Stannanes

Executive Summary In the landscape of palladium-catalyzed cross-coupling, the Stille reaction remains a cornerstone methodology for complex molecule synthesis, primarily due to its unparalleled functional group tolerance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of palladium-catalyzed cross-coupling, the Stille reaction remains a cornerstone methodology for complex molecule synthesis, primarily due to its unparalleled functional group tolerance and mild reaction conditions . When introducing cyclic alkene motifs into advanced pharmaceutical intermediates, tributyl(1-cyclohexen-1-yl)stannane (a prototypical vinyl stannane) is frequently selected over alternative organometallic reagents.

This guide provides an objective, data-driven comparison of tributyl(1-cyclohexen-1-yl)stannane against other classes of stannanes (alkyl, aryl, and alkynyl). By examining the mechanistic causality behind transmetalation rates and providing self-validating experimental protocols, this document serves as a definitive resource for optimizing chemoselective carbon-carbon bond formation.

Mechanistic Causality: The Root of Functional Group Tolerance

The exceptional functional group tolerance of organostannanes stems from their low nucleophilicity and the neutral, mild conditions of the catalytic cycle. Unlike Grignard (Kumada coupling) or organozinc reagents (Negishi coupling), stannanes do not react spontaneously with electrophilic functional groups such as aldehydes, ketones, esters, or nitro groups.

The chemoselectivity of a specific stannane is dictated by its transmetalation rate , which follows the hybridization of the carbon attached to tin: Alkynyl (sp) > Vinyl (sp²) > Aryl (sp²) > Allyl ~ Benzyl > Alkyl (sp³) .

Tributyl(1-cyclohexen-1-yl)stannane features an sp²-hybridized vinyl group and three sp³-hybridized butyl groups. Because vinyl groups transmetalate orders of magnitude faster than alkyl groups, the butyl groups act purely as non-transferable "spectator ligands." This kinetic differentiation ensures that only the 1-cyclohexenyl ring is transferred to the palladium center, preventing unwanted alkylation of the substrate .

Transmetalation Alkynyl Alkynyl Stannanes (sp) - Fastest Vinyl Vinyl Stannanes (sp2) - Fast (e.g., 1-cyclohexenyl) Alkynyl->Vinyl Aryl Aryl Stannanes (sp2) - Moderate Vinyl->Aryl Alkyl Alkyl Stannanes (sp3) - Slowest (Spectator Ligands) Aryl->Alkyl

Figure 1: Relative transmetalation rates of organostannanes dictating chemoselectivity.

Comparative Analysis: Stannane Classes

To objectively evaluate tributyl(1-cyclohexen-1-yl)stannane, we must benchmark it against other standard stannanes used in drug discovery.

Tributyl(1-cyclohexen-1-yl)stannane (Vinyl Stannane)
  • Performance: Highly reactive in transmetalation. Requires lower temperatures (often 20 °C – 80 °C), which preserves thermally labile functional groups.

  • Tolerance: Excellent. Routinely used in the presence of unprotected aldehydes, epoxides, and nitro groups. Recently utilized in complex carbonylative Stille couplings without degrading adjacent quaternary stereocenters .

Tributylphenylstannane (Aryl Stannane)
  • Performance: Moderate transmetalation rate. Often requires higher temperatures (80 °C – 100 °C) or highly active ligands (e.g., P(t-Bu)₃) to achieve full conversion.

  • Tolerance: Very good, but the higher required temperatures can lead to side reactions (e.g., ester hydrolysis if trace moisture is present) compared to vinyl stannanes.

Tetramethylstannane (Alkyl Stannane)
  • Performance: Very slow transmetalation. Alkyl transfer is thermodynamically and kinetically challenging.

  • Tolerance: While the reagent itself is inert, the forcing conditions required for alkyl transfer (>100 °C, strong polar solvents) often degrade sensitive functional groups on the electrophile.

Quantitative Data Summary

The following table summarizes the functional group tolerance and operational parameters across different stannane classes.

Stannane ClassExample ReagentTransmetalation KineticsTolerance to Electrophiles (Aldehydes, Ketones)Tolerance to Protic Groups (-OH, -NH₂)Typical Reaction Temp
Vinyl Tributyl(1-cyclohexen-1-yl)stannane FastExcellent Good (with optimization)20 °C – 80 °C
Aryl TributylphenylstannaneModerateExcellentModerate60 °C – 100 °C
Alkynyl Tributyl(phenylethynyl)stannaneVery FastExcellentGood20 °C – 60 °C
Alkyl TetramethylstannaneVery SlowModerate (due to heat)Poor>100 °C

Self-Validating Experimental Protocol

To demonstrate the superior functional group tolerance of tributyl(1-cyclohexen-1-yl)stannane, the following protocol details its coupling with 4-bromobenzaldehyde . This reaction is a self-validating system: successful isolation of the product without the formation of secondary alcohols proves that the stannane does not attack the highly electrophilic aldehyde group—a feat impossible with Grignard equivalents.

Workflow: Synthesis of 4-(1-Cyclohexen-1-yl)benzaldehyde

Reagents:

  • Tributyl(1-cyclohexen-1-yl)stannane (1.1 equiv)

  • 4-Bromobenzaldehyde (1.0 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Atmosphere Control: Flame-dry a Schlenk flask and backfill with Argon. Causality: Pd(0) catalysts are highly susceptible to oxidation; rigorous exclusion of oxygen prevents catalyst deactivation.

  • Reagent Loading: Add 4-bromobenzaldehyde (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol) to the flask.

  • Solvent Addition: Inject anhydrous DMF (5 mL). Degas the mixture via three freeze-pump-thaw cycles.

  • Stannane Addition: Syringe in tributyl(1-cyclohexen-1-yl)stannane (1.1 mmol). Causality: A slight 10% excess ensures complete consumption of the aryl halide. The unreacted stannane is easily removed in the specific workup step below.

  • Reaction Execution: Heat the mixture to 80 °C for 12 hours. The rapid transmetalation of the vinyl group allows the reaction to proceed at this moderate temperature, ensuring the aldehyde remains intact.

  • Targeted Workup (Self-Validating Step): Cool to room temperature and quench with a 1M aqueous solution of Potassium Fluoride (KF). Stir vigorously for 30 minutes. Causality: Stille reactions are notorious for difficult purification due to toxic, lipophilic tin byproducts. KF converts tributyltin halides into polymeric tributyltin fluoride (Bu₃SnF), an insoluble white precipitate that is easily removed via Celite filtration.

  • Isolation: Extract the filtrate with diethyl ether, wash with brine to remove DMF, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield the pure aldehyde-containing product.

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Ar-Br adds to Pd) Pd0->OxAdd + Ar-Br PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation (SnBu3 swaps with Br) PdII->TransMet PdII_2 Pd(II) Intermediate Ar-Pd-(Cyclohexenyl) TransMet->PdII_2 - Br-SnBu3 RedElim Reductive Elimination (Product Formation) PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product (Aldehyde Intact) RedElim->Product Stannane Tributyl(1-cyclohexen-1-yl)stannane (Tolerates Aldehydes) Stannane->TransMet

Figure 2: The Stille coupling catalytic cycle highlighting the chemoselective transmetalation of the vinyl stannane.

Recent Advancements in Reaction Conditions

While classical conditions (DMF, 80 °C) are highly effective, recent innovations have pushed the functional group tolerance of tributyl(1-cyclohexen-1-yl)stannane even further. By utilizing designer surfactants (e.g., TPGS-750-M) and highly active catalysts like Pd(P(t-Bu)₃)₂, Stille couplings can now be performed in water at room temperature .

This "green" methodology completely eliminates thermal degradation pathways, allowing for the coupling of stannanes with substrates containing highly sensitive biological moieties (e.g., unprotected peptides or complex macrolides) that would otherwise decompose under standard heating.

References

  • OpenOChem Learn. "Stille Coupling." OpenOChem. URL: [Link]

  • Bao, J., et al. "Stille Polycondensation for Synthesis of Functional Materials." Chemical Reviews, 2011. American Chemical Society. URL:[Link]

  • University of Windsor. "The Mechanisms of the Stille Reaction." 2004. URL:[Link]

  • Handa, S., et al. "Stille couplings in water at room temperature." Green Chemistry, 2012. Royal Society of Chemistry. URL:[Link]

  • National Institutes of Health. "Asymmetric synthesis of multiple quaternary stereocentre-containing cyclopentyls by oxazolidinone-promoted Nazarov cyclizations." PMC, 2026. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Stannane, tributyl-1-cyclohexen-1-yl-

The handling and disposal of organotin compounds, such as Stannane, tributyl-1-cyclohexen-1-yl-, represent a significant responsibility for any laboratory professional. These reagents are powerful tools in organic synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of organotin compounds, such as Stannane, tributyl-1-cyclohexen-1-yl-, represent a significant responsibility for any laboratory professional. These reagents are powerful tools in organic synthesis, but their utility is matched by their considerable toxicity and environmental persistence. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for the safe and compliant disposal of this hazardous chemical. Our objective is to ensure that every researcher can manage this waste stream with the highest degree of safety, confidence, and environmental stewardship.

All organotin compounds are characterized by at least one tin-carbon bond and are widely used as heat stabilizers, catalysts, and potent biocides.[1] However, their biological activity is not selective, posing significant risks to laboratory personnel and aquatic ecosystems. Tributyltin (TBT) derivatives, in particular, are known for their high toxicity.[2][3] Therefore, every material that comes into contact with Stannane, tributyl-1-cyclohexen-1-yl- must be considered hazardous waste and managed accordingly.

Hazard Profile: Stannane, tributyl- derivatives

The following table summarizes the critical hazard information for tributyltin compounds, which are structurally analogous to Stannane, tributyl-1-cyclohexen-1-yl-. Always consult the specific Safety Data Sheet (SDS) for the exact reagent in use.

Hazard CategoryDescriptionKey Considerations & Causality
Acute Toxicity Toxic if swallowed and harmful in contact with skin.[4] Organotins can be absorbed through the skin, leading to systemic effects.[5][6]The lipophilic nature of the tributyl groups facilitates absorption through the skin and cell membranes, allowing interference with biological processes.
Organ Toxicity Causes damage to organs through prolonged or repeated exposure.[4][7][8] Target organs include the central nervous system, liver, kidneys, and blood.[5][9]Chronic exposure can lead to the accumulation of tin in tissues, causing long-term damage. The immunotoxic and neurotoxic effects are particularly severe.[3]
Skin & Eye Irritation Causes serious eye irritation and skin irritation.[4] Direct contact can lead to chemical burns and pruritus (itching).[5][10]Organotins are strong irritants. Splashes to the eye can result in acute conjunctivitis and even corneal opacities.[6]
Reproductive Toxicity May damage fertility or the unborn child.[4]Experiments have demonstrated reproductive toxicity in laboratory animals, necessitating stringent handling protocols for all personnel of child-bearing potential.[9]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[4][8] Tributyltin compounds are potent endocrine disruptors in marine organisms.[3]The high toxicity to aquatic organisms means that even minute quantities released into waterways can have devastating and persistent ecological consequences.[3][10] Do NOT wash any amount into the sewer.[3]

Core Directive: The Disposal Workflow

The proper disposal of Stannane, tributyl-1-cyclohexen-1-yl- is a multi-step process that begins before the reagent is even used. The guiding principle is containment and segregation. At no point should this material or its residues be allowed to enter the general laboratory waste stream or sanitary sewer system.

G cluster_prep Pre-Experiment Planning cluster_exp During Experimentation cluster_post Post-Experiment Cleanup & Disposal plan Identify All Waste Streams (Liquid, Solid, Sharps) setup Prepare Labeled, Dedicated Hazardous Waste Containers plan->setup Anticipate Waste Generation exp Perform all work in a Certified Chemical Fume Hood setup->exp Proceed with work ppe Wear Full PPE: - Double Nitrile/Neoprene Gloves - Safety Goggles & Face Shield - Impervious Lab Coat exp->ppe seg Segregate Waste at Point of Use: - Liquid Waste - Contaminated Solids - Sharps exp->seg decon Decontaminate Glassware & Surfaces seg->decon After experiment completion store Seal & Store Waste Containers in Designated Secure Area decon->store collect Arrange for Professional Disposal (Institutional EHS) store->collect

Caption: Workflow for the safe disposal of Stannane, tributyl-1-cyclohexen-1-yl-.

Experimental Protocols for Safe Disposal

The following protocols provide step-by-step guidance for managing waste generated from the use of Stannane, tributyl-1-cyclohexen-1-yl-.

Protocol 1: Waste Segregation and Collection

This is the most critical phase for ensuring safety and compliance. All organotin waste is considered hazardous waste.[1]

  • Engineering Controls : All handling and segregation of organotin waste must occur within a certified chemical fume hood to prevent inhalation of vapors.[1][2][11]

  • Personal Protective Equipment (PPE) : Before handling any waste, don the following mandatory PPE:

    • Eye Protection : Chemical safety goggles and a full-face shield.[1][12]

    • Hand Protection : Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is required.[1][12] Inspect gloves for any signs of degradation before use.[2]

    • Body Protection : A chemically impervious lab coat, long pants, and closed-toe shoes.[12]

    • Respiratory Protection : If there is any risk of aerosol generation or if engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][5][12]

  • Waste Container Preparation :

    • Use separate, designated hazardous waste containers for liquid and solid waste.[1]

    • Containers must be made of a compatible material (e.g., glass or lined metal cans for liquids, plastic pails for solids) and have a secure, sealable lid.[6][13]

    • Clearly label each container with "Hazardous Waste: Organotin Compounds" and list the specific chemical name.[1][12]

  • Waste Collection :

    • Liquid Waste : Collect all unreacted reagents, reaction byproducts, and the initial solvent rinses (e.g., hexanes or toluene) from glassware into the designated liquid waste container.[11] Do not mix organotin waste with other waste streams.[1]

    • Solid Waste : Collect all contaminated consumables, including gloves, pipette tips, absorbent pads, and contaminated silica gel, in the designated solid waste container.[1][12]

    • Sharps : Any needles used for transferring the reagent must be disposed of in a designated, puncture-proof sharps container that is also labeled for organotin contamination.

Protocol 2: Decontamination of Laboratory Equipment

Proper decontamination is essential to prevent cross-contamination of future experiments and to ensure equipment can be handled safely.[12] This process must also be performed inside a chemical fume hood with full PPE.

  • Initial Solvent Rinse :

    • Rinse all glassware that was in contact with the organotin reagent at least three times with a suitable organic solvent, such as acetone or hexanes.[11]

    • Rationale : This step removes the bulk of the organometallic residue.

    • Decant the solvent rinsate directly into the designated liquid organotin hazardous waste container.[11]

  • Oxidative Soaking :

    • After the initial rinse, immerse the glassware in an oxidizing solution. Two common options are:

      • A freshly prepared 10% solution of household bleach (sodium hypochlorite).

      • A 20% nitric acid solution.[12]

    • Allow the glassware to soak overnight.[12]

    • Rationale : Organotins can be degraded by strong oxidizing agents. This step helps to break down residual traces of the compound that may adhere to the glass surface.

  • Final Cleaning :

    • Carefully decant the oxidizing solution into the designated hazardous waste container. Do not mix bleach and acid solutions.

    • Thoroughly rinse the glassware multiple times with tap water, followed by several rinses with deionized water.[12]

    • The glassware can then be washed with standard laboratory detergent and dried.

Protocol 3: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert : Alert all personnel in the immediate area and evacuate if the spill is large or if you feel unwell.[4]

  • Secure the Area : Restrict access to the spill area. Ensure ventilation is adequate by keeping the fume hood running.[4]

  • Don PPE : Wear the full PPE ensemble as described in Protocol 1, including respiratory protection if necessary.

  • Contain and Absorb :

    • For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[12] Do not use combustible materials like paper towels as the primary absorbent.

    • Sweep or scoop the absorbed material into the designated solid hazardous waste container.[4][12]

  • Decontaminate the Area :

    • Wipe the spill area with a cloth soaked in a suitable solvent (e.g., acetone). Dispose of the cloth in the solid waste container.

    • Follow up by washing the area with soap and water.[14]

Final Disposal Pathway

  • Storage : All sealed and labeled hazardous waste containers must be stored in a designated, secure, and well-ventilated area, away from incompatible materials, until collection.[12][13]

  • Collection and Disposal : The final disposal of organotin waste must be handled by trained environmental health and safety (EHS) professionals.[1] The typical method of disposal for these compounds is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to handle the toxic combustion products.[7] Never attempt to dispose of this waste through standard means. Always follow your institution's specific procedures and all local, state, and federal regulations.[1][15]

By adhering to these detailed protocols, researchers can effectively manage the risks associated with Stannane, tributyl-1-cyclohexen-1-yl-, ensuring personal safety, regulatory compliance, and the protection of our shared environment.

References

  • An In-depth Technical Guide to the Safe Handling of Organotin Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtF0NzbTTlu7sYu24br_RaK6a3f8YrPYF416G1Xy9-PvHGZlmxtFKHnAVQBeidy3yKKteFxIYGp7cHoztnTQzvtOK9waIgjC4CBsCITtwd8SPiOxjylqnAW8uNqmI0tkFAYTD4dKIr5GQUJGv_WdtTNfUsDdeXIHpIgHTSsEe5MjRZgk4oPTqhfVeEAAvKyiKEH7k=]
  • An In-depth Technical Guide to the Safety and Handling of Organotin Compounds - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUo9PadrWSPmSRa87v0dhBx2Hd-mE0JFYWwIjFqBEgmBsj2p33-B9BEBZBf0yW4AVY-ctEK5qX1gUB6gVYEhuWonlo5IyyNZmdlEee88ThYfv9QBntXjGnmiOKvtDTEeNGJE_HIJeswpq7Ji7laOUnaSpkkET9nsadqbKfPzVl7hpcu6aAATlNc41QggHrFL2ndd_6sOxXPXAYXTQr8ltiL8q9oynD5nue]
  • Proper Disposal of Tributyltin Chloride: A Comprehensive Guide for Laboratory Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2KOtN0dKO_piFhDuSI_fi1ZBcNWLx3NVA17V5F4l3_N9U11ZDzKNlNC3k6E82vjvhaU9rQkekET8ow0S6gzgF2I1XFuS11qKcLybzExxmLxJgFqQlQ5MwTJhzRhHhOA8SdmM-Je0sJmaetLQiFCl9SdsPqy7_C5J6LFbGbsEhDajLrFA8PTev3vi2u3lT1GI2wBfL7ZiJehexmXSo7SxWUlvRfo2ftf6pYEl3Pgg6rQ9u8_mFrA==]
  • Standard Operating Procedures - Del Valle Lab. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-j0EJbafKhrDnAkx1ew0R0d5oq3UvZvuJglbpexIQdDNLYxYEAnhJTogD81i24YEfFGACZjx0o03ja-4KCEzSFqomDT1aYk3OiXjkV8HDSfTtWy65iuMXkM9MQk9VsD4rwd1QR2fCfZqDw2MCxIFhm5ThwbxivMqznTGSglSTtagOtQ==]
  • Tributyltin compounds, Tributyltins. Lanxess. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNvVuPmH4g6ctLUMHYFdLMcawKNMy1aK7dSySoX2R3Tv4j6Dbp17qiCkg_nY7m7TFeyb3NCMhl9SmN3ncPyMfIeEg-3iqNUj_zmj1P4Rz9Ppy2h4V1ofEMSzz8kZBST-sZDsUIPF-D4f6fqze4PYvA0J4n95xaG4EHvmruYsBsrhR9oRioHuPiNVmi9y96JAAPC8hnaQJAPk-l9xsD4sqjl7FWGwwbtGcDm32PdtezzukTN1Oa6Cf19mlQcY8cqrthOo6XPX8zbWZ6d1qKODFnLNCraMAWzpkZR9Ow31YbJEV4Qr82Fd91Ky8s-2nrsfq1bPiv-xOpv7i3N831w0hmFEa4SRX3pRNcoQ==]
  • Tributyltin Oxide (CICADS). INCHEM. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZGAVh5GS78LdSmObtkoKvWYqgISh4zPhJ9zrgEX2Xe93_fRoxt2pTNlTJZkA6KVEBIe0GJEE4M_mOWpXd5lAZX5eaYMAmWYUXmaImLz8ESPMlEMgZ4rje5jbBqCukld60FAsAQKiDaIcpY0mbT8RWcd_4wA==]
  • ORGANOTIN COMPOUNDS. CDC Stacks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzt9T_W4KcZLH8nH0Zd_aBAhawZcm3RpxIRQQ0ugpBbOjwjnw0HRT3HKvb9j46m67lQZnnKJT684e7Uoj7VV3G1IV_Jv7ULLuW28Ni1iHOZCKQGb7q8wGc37qCRxFl0Wn9wDFcfU9nKl2THD7dEgYyhw==]
  • Tributyltin chloride Safety Data Sheet. Synquest Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHBmfwyF0xqJJMeyngbLZZMKkGd-0S7y7GE-UUyu57e9wuyaFku359rdkmNXW8zjxzrHz4ZkPhPrGhWyjkr75_yHnq7jQq-0EkIcO5I1khbbDSSPF7tKZF9lHcdy2WifQZJ1561p_Hao2i6iO7kqAwEXQTMVxYXDTp7_123mMV1II_2xpf0hG2H3pFcjnpeg==]
  • NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn). CDC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ7j1jHIlF8D9SZkJzRpGwDyS8ABFs5v2wLRCPmAimAVGARNZj5U1kuQ-oDECiu7UHklmSuzfE8e5Ji7gQbaeb1k8vDBi7G1ax0gV7cIgVKoDG0rRtUmI3PH40ManZZ-x_q8wszA==]
  • Tributylstannane SDS, 688-73-3 Safety Data Sheets. ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJraHT-RHv4TYlqp4fjhrfz_AsEkDG5_Hmxt7H3ETgXNGkSU20Gd8ClssDy7G-Ju-GBqXAXdiVukSI-TkIToh6HEdEhbQlF9LE8ySxaBOT7AromIPTMa2zJ_05twbmghQPa9SoDwaraPWBOIn3eGTG0es=]
  • Tributyl(vinyl)stannane Material Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErEUAKIcxmPILVl0Hn68AhVrD8WvdHQ7SvVD5gpbrcl6MO82ijD6_N8E26f3l87rwNp4-XrbF3fnPfuduX7Fmyj_-RB9LphU4CxCnxnGvdW2JvoKO2pPoRIqpCwHSPbCk8uBc=]
  • SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3dY9Hqfz_2KCpDcsNYtgytV_n7GE7HZ0TmSljB9M0JqDkZ3FOt6tVTAORd_3Bud7ENIqjHGIZe9zj4yOS7QYsvk2dmSRBxioG5gS5GtWNAJWWugei2UGTWmCfvwxqNw3c1AJ2bio8DPV_DEq_gjA=]
  • Tributyltin bromide Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5v3KeFlbPVL7DdMDPPSgvqNWEukphlipe8dFURociqXBtH8Q2V15aXrBb3cUxGWP6VM-S4s9c1MMF5py2rZzZ4BFP1UNBuoQIaUwSxK26RWPNP-tbK6bJBO-g4TJx4Efz7Cs=]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExzTjt7yjPTgx5ZzZISzB5jEBxfhFMzd9kh1DZtZjl1mKXwdm66jM34H3mxTh2QJEJIBZWbaudoEQZej9xABLNdz8LjIFLrjQT0kj5NQz1824FHxrxQS4n500KUHEtldIuiI3E7BmlgOvvRFCYB663h9KKThenlLYJypDcqGv0-91N3BHgd4KZ2Z6kbxWCaWS5FUvLEDIa4D8JB6EfuATSRW7JRHM9m5OufA-oQGwzpWcBSKoQDIZqOY0Dn2xZUylFiP8czvYyAIHMzi_bVvfk4rsc6IpX5g==]
  • TRIBUTYLPROPYNYLSTANNANE - Safety Data Sheet. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIBfR8yD8BeiLynAjoNiWmO_udyYnZ-keXGn8EZPnn6lSymAWQFq50a98k2emxVA0V1TfWdmF_9rNBiZM6_dgqWDluxKZe5eJVFunwDYv7DfNaZnZUXuEumJJRZgzvIF3ohoCW5QM6610s9IvyAdV4ZZm8FmXJSlw=]
  • SAFETY DATA SHEET - Plytix. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcBecO1lbaHepJ6NVCdPMcj9DZLxVLkhRMBWMsRrID_j2E51xIkvieluIpeAc003KeRvfeCM0G4q7gfdsalncNdfePjmhuRUMwbcW2kUwsZCAhKFB2WWGxlEhrBo4QJfUcStRiR3c0xO1oZqWysbxLCexL_j7m9hUiTDFd6oq6F62HA0Ddfo6hJPyK8GznoDM94-3AWSlPBQxmMCmLrZaVCgJZDQAQK73FKJTp722p7KtMHP2G-N9I7d_INl7f5Ju3rjdLcNFT0GA7p0flUtBjuKUNHrBgioM3NHZf38blA7qA5-tY]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.